IT-143A
Description
Properties
IUPAC Name |
2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,5,7,9,11,13-hexamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43NO4/c1-11-18(2)16-22(6)26(31)23(7)17-21(5)15-20(4)14-19(3)12-13-25-24(8)27(32)28(33-9)29(30-25)34-10/h11-12,15-17,23,26,31H,13-14H2,1-10H3,(H,30,32)/b18-11+,19-12+,20-15+,21-17+,22-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUDUFUTTXCNJT-RJPZUDLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C=C(C)C(C(C)C=C(C)C=C(C)CC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C=C(\C)/C(C(C)/C=C(\C)/C=C(\C)/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IT-143A
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT-143A is a member of the piericidin family of antibiotics, naturally produced by Streptomyces sp. This document provides a comprehensive overview of its core mechanism of action, focusing on its role as a potent inhibitor of mitochondrial respiratory chain complex I. This inhibition disrupts cellular energy metabolism and initiates a cascade of events leading to apoptosis, which underlies its significant antibacterial, antifungal, and, notably, its potent cytotoxic activity against cancer cells. This guide details the signaling pathways involved, presents available quantitative data, and outlines key experimental protocols for studying its effects.
Core Mechanism of Action: Inhibition of Mitochondrial Complex I
The primary molecular target of this compound is the NADH:ubiquinone oxidoreductase, also known as mitochondrial complex I. This enzyme is the first and largest complex in the electron transport chain, playing a crucial role in cellular respiration and ATP production.
This compound, like other piericidins, is structurally similar to coenzyme Q, enabling it to compete for the ubiquinone binding site on complex I. This binding physically obstructs the transfer of electrons from NADH to ubiquinone, effectively halting the electron flow through the respiratory chain.
The consequences of this inhibition are threefold:
-
Decreased ATP Production: The block in the electron transport chain significantly reduces the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis by ATP synthase.
-
Increased Reactive Oxygen Species (ROS) Production: The stalled electron flow at complex I leads to the leakage of electrons to molecular oxygen, resulting in the formation of superoxide anions and other reactive oxygen species. This surge in ROS induces oxidative stress, damaging cellular components like lipids, proteins, and DNA.
-
Induction of Apoptosis: The combination of ATP depletion, oxidative stress, and the release of pro-apoptotic factors from the mitochondria initiates the intrinsic pathway of apoptosis, leading to programmed cell death.
Signaling Pathways
The inhibition of mitochondrial complex I by this compound triggers a cascade of downstream signaling events culminating in apoptosis.
Experimental Workflow for Mechanism of Action Studies
A typical workflow to elucidate the mechanism of action of a compound like this compound involves a series of in vitro assays.
Quantitative Data
The available quantitative data for this compound and its close analog, piericidin A, demonstrate its potent biological activities.
| Compound | Assay | Organism/Cell Line | Result | Reference |
| This compound | Minimum Inhibitory Concentration (MIC) | Micrococcus luteus | 6.25 µg/mL | Urakawa et al., 1996 |
| This compound | Minimum Inhibitory Concentration (MIC) | Aspergillus fumigatus | 12.5-25 µg/mL | Urakawa et al., 1996 |
| This compound | Minimum Inhibitory Concentration (MIC) | Trichophyton rubrum | 12.5-25 µg/mL | Urakawa et al., 1996 |
| This compound | 50% Inhibitory Concentration (IC50) | KB (human oral squamous carcinoma) | 0.36 ng/mL | Urakawa et al., 1996 |
| Piericidin A | 50% Inhibitory Concentration (IC50) | Tn5B1-4 (insect cell line) | 0.061 µM | MedChemExpress |
| Piericidin A | 50% Inhibitory Concentration (IC50) | HepG2 (human liver cancer) | 233.97 µM | MedChemExpress |
| Piericidin A | 50% Inhibitory Concentration (IC50) | Hek293 (human embryonic kidney) | 228.96 µM | MedChemExpress |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., KB cells)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Mitochondrial Complex I Activity Assay
This assay directly measures the enzymatic activity of complex I in isolated mitochondria.
-
Materials:
-
Isolated mitochondria from cells or tissues
-
Assay buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl2)
-
NADH solution
-
Ubiquinone (Coenzyme Q1) solution
-
Rotenone (a known complex I inhibitor)
-
Spectrophotometer
-
-
Procedure:
-
Isolate mitochondria from untreated and this compound-treated cells using a standard differential centrifugation protocol.
-
Determine the protein concentration of the mitochondrial preparations.
-
In a cuvette, add assay buffer and the mitochondrial sample (e.g., 50 µg of protein).
-
Add ubiquinone to the cuvette.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.
-
To determine the specific complex I activity, perform a parallel measurement in the presence of rotenone.
-
The complex I activity is the rotenone-sensitive rate of NADH oxidation.
-
Compare the activity in mitochondria from this compound-treated and untreated cells.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells treated with this compound for various time points
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells with this compound as desired.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Conclusion
This compound exerts its biological effects through a well-defined mechanism of action centered on the inhibition of mitochondrial complex I. This leads to a cascade of events including impaired cellular respiration, increased oxidative stress, and ultimately, the induction of apoptosis. This makes this compound a compound of significant interest, particularly for its potent anticancer properties. Further research should focus on detailed dose-response studies, in vivo efficacy, and the elucidation of more nuanced downstream signaling pathways to fully characterize its therapeutic potential.
The Discovery and Origin of IT-143A: A Piericidin-Group Antibiotic from Streptomyces sp.
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, origin, and biological characteristics of IT-143A, a member of the piericidin family of antibiotics. Produced by Streptomyces sp., this compound and its analogs have garnered interest due to their potent biological activities, including antimicrobial and cytotoxic effects. This document details the biosynthesis of piericidins, their mechanism of action as inhibitors of the mitochondrial electron transport chain and quorum sensing, and general experimental protocols for their production and isolation. Quantitative data for related piericidin compounds are summarized to provide a comparative context for the therapeutic potential of this class of natural products.
Introduction
The genus Streptomyces is a prolific source of structurally diverse and biologically active secondary metabolites, which have been a cornerstone of antibiotic discovery for decades. In 1996, a novel pair of piericidin-group antibiotics, designated IT-143-A and IT-143-B, were reported to be produced by a Streptomyces species.[1][2][3] Piericidins are a class of α-pyridone-containing polyketide antibiotics with a structural resemblance to the ubiquinone tail, which is key to their biological activity.[2] This guide will delve into the technical aspects of this compound, providing an in-depth resource for researchers in natural product chemistry, microbiology, and drug development.
Discovery and Physicochemical Properties
Table 1: Physicochemical Properties of Representative Piericidins
| Property | Piericidin A1 | Glucopiericidin A |
|---|---|---|
| Molecular Formula | C25H37NO4 | C31H47NO9 |
| Molecular Weight | 415.57 g/mol | 581.7 g/mol |
| Appearance | White powder | Amorphous solid |
| Solubility | Soluble in methanol, ethanol, acetone, and ethyl acetate | Soluble in methanol and DMSO |
Biosynthesis of Piericidins
The biosynthesis of the piericidin core structure proceeds through a Type I polyketide synthase (PKS) pathway.[4][5][6] The assembly of the polyketide chain involves the sequential condensation of acetate and propionate units. Isotope labeling studies with Streptomyces mobaraensis have provided quantitative insights into the incorporation of precursors into piericidin A.
Table 2: Incorporation of Labeled Precursors into Piericidin A by S. mobaraensis
| Precursor | Incorporation Ratio (%) |
|---|---|
| DL-methionine(methyl-¹⁴C) | 7.4 |
| Propionate-1-¹⁴C | 4.5 |
| Acetate-1-¹⁴C | 1.2 |
| Acetate-2-¹⁴C | 0.99 |
Data from a study on the biosynthesis of piericidins A and B by Streptomyces mobaraensis.[4]
Post-PKS modifications, such as hydroxylation and methylation, are crucial for the structural diversity and biological activity of piericidins. For instance, in the biosynthesis of piericidin A1, the enzyme PieE acts as a 4'-hydroxylase, and PieB2 functions as a 4'-O-methyltransferase.[7]
Caption: Generalized biosynthetic pathway of piericidins.
Mechanism of Action
Inhibition of Mitochondrial Electron Transport Chain
The primary mechanism of action for piericidins is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[8][9][10] This inhibition disrupts cellular respiration and ATP synthesis, leading to cytotoxicity. The structural similarity of the piericidin side chain to the ubiquinone isoprenoid tail allows it to compete with ubiquinone for its binding site on Complex I.[2]
Caption: Inhibition of Complex I by Piericidin A.
Quorum Sensing Inhibition
Several piericidin derivatives have been identified as potent inhibitors of quorum sensing (QS) in bacteria.[1][7] QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in response to population density. By disrupting QS, piericidins can attenuate the virulence of pathogenic bacteria without directly killing them, which may reduce the selective pressure for resistance development. Piericidin A1 has been shown to inhibit violacein synthesis, a QS-controlled phenotype in Chromobacterium violaceum, with an IC50 of 10 µg/mL.[7]
Biological Activities
Piericidins exhibit a broad range of biological activities, including antimicrobial, insecticidal, and cytotoxic effects. The specific activity of this compound has not been extensively reported in recent literature, but data from related compounds provide a strong indication of its potential.
Table 3: Biological Activities of Representative Piericidins
| Compound | Activity | Organism/Cell Line | Measurement | Value |
|---|---|---|---|---|
| Piericidin A1 | Quorum Sensing Inhibition | Chromobacterium violaceum CV026 | IC50 | 10 µg/mL[7] |
| Piericidin A1 | Antibacterial | Micrococcus luteus ATCC 9341 | MIC | >100 µg/mL[7] |
| Piericidin A1 | Antibacterial | Staphylococcus aureus ATCC25923 | MIC | >100 µg/mL[7] |
| Piericidin A1 | Antibacterial | Pseudomonas aeruginosa ATCC27853 | MIC | >100 µg/mL[7] |
| Piericidin L | Cytotoxicity | OS-RC-2 (Renal cell carcinoma) | IC50 | < 0.1 µM[6] |
| Piericidin M | Cytotoxicity | HL-60 (Leukemia) | IC50 | < 0.1 µM[6] |
Experimental Protocols
While the specific protocols for this compound are not detailed in available literature, general methodologies for the fermentation of Streptomyces and the extraction and purification of piericidins can be outlined.
Fermentation of Streptomyces sp.
-
Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth or Yeast Extract-Malt Extract broth) with spores or mycelial fragments of the Streptomyces strain. The culture is incubated on a rotary shaker at 28-30°C for 2-3 days.
-
Production Fermentation: A production medium, optimized for secondary metabolite production, is inoculated with the seed culture. Fermentation is carried out in baffled flasks or a fermenter at 28-30°C with aeration and agitation for 7-10 days. The medium composition, pH, and temperature are critical parameters that need to be optimized for maximal yield.
Caption: General workflow for Streptomyces fermentation.
Extraction and Purification
-
Extraction: The fermentation broth is typically separated into mycelial cake and supernatant by centrifugation or filtration. The bioactive compounds are then extracted from both the mycelium and the supernatant using an organic solvent such as ethyl acetate or methanol.
-
Purification: The crude extract is concentrated under reduced pressure. Purification is achieved through a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 size-exclusion chromatography, and reversed-phase High-Performance Liquid Chromatography (HPLC), to yield the pure compounds.
Conclusion
This compound, a piericidin-group antibiotic from Streptomyces sp., represents a class of natural products with significant therapeutic potential. Their dual mechanism of action, involving the inhibition of both mitochondrial respiration and bacterial quorum sensing, makes them attractive candidates for further investigation in the development of novel anti-infective and anti-cancer agents. While specific data on this compound remains limited in publicly accessible literature, the extensive research on the broader piericidin family provides a solid foundation for future studies. Further exploration of the producing Streptomyces strain and optimization of fermentation and purification processes could unlock the full potential of this compound and its derivatives.
References
- 1. Piericidins, Novel Quorum-Sensing Inhibitors against Chromobacterium violaceum CV026, from Streptomyces sp. TOHO-Y209 and TOHO-O348 [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Piericidins, Novel Quorum-Sensing Inhibitors against Chromobacterium violaceum CV026, from Streptomyces sp. TOHO-Y209 and TOHO-O348 [scirp.org]
- 8. Inhibition of mitochondrial electron transport by piericidin A and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of inhibitor-bound mammalian complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piericidin A: a new inhibitor of mitochondrial electron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Piericidin-Group Antibiotics: A Technical Guide to Discovery, Characteristics, and Applications
Introduction: Discovery and Origin
The piericidin family of antibiotics represents a significant class of natural products first isolated in 1963 from the mycelia of Streptomyces mobaraensis.[1] These compounds are primarily produced by actinomycetes, especially members of the genus Streptomyces, which have been isolated from diverse environments including terrestrial soil, marine sediments, and insect symbioses.[2][3][4] Structurally, piericidins are characterized by a highly substituted 4-pyridinol core linked to a variable, methylated polyketide side chain.[2][5][6] This unique architecture bears a strong resemblance to the structure of coenzyme Q (ubiquinone), a critical component of the electron transport chain.[2][3][7] This structural mimicry is the basis for their primary mechanism of action and has driven research into their potent biological activities, which span antitumor, insecticidal, and antimicrobial applications.[3][5][6]
Chemical Characteristics and Structural Diversity
The core structure of piericidins consists of an α-pyridone ring attached to an unsaturated, linear polyketide chain.[3] The diversity within this family arises from variations in the side chain, including differences in C-10 substituents, the presence of double bonds, and epoxy structures.[2] This has led to the identification of numerous analogues, such as Piericidin A, B, C, and D.[7] Further complexity is introduced through glycosylation, resulting in derivatives like Glucopiericidin A and B, where glucose moieties are attached to the piericidin A1 backbone.[2][8] These structural modifications significantly influence the biological activity profiles of the compounds.[8]
Mechanism of Action
The primary molecular target of piericidin-group antibiotics is the NADH-ubiquinone oxidoreductase, also known as Complex I, of the mitochondrial electron transport chain.[5][9][10][11] Due to their structural similarity to coenzyme Q, piericidins act as potent and specific inhibitors, binding to the ubiquinone binding site and disrupting the transfer of electrons from NADH to ubiquinone.[3][9]
This inhibition of Complex I has several critical downstream consequences:
-
Inhibition of Mitochondrial Respiration : By blocking the electron transport chain, piericidins halt oxidative phosphorylation, leading to a sharp decrease in cellular ATP production.[2][10]
-
Generation of Reactive Oxygen Species (ROS) : The blockage of electron flow at Complex I can lead to the accumulation of reduced electron carriers, which then react with molecular oxygen to produce superoxide radicals and other ROS.[3][6] This induces oxidative stress and can trigger apoptotic cell death.
-
Alteration of Cellular Redox State : Inhibition of Complex I leads to an increase in the cellular NADH/NAD+ ratio, disrupting the redox balance and affecting numerous metabolic pathways that rely on NAD+ as a cofactor.[3]
-
Induction of Apoptosis : The combination of ATP depletion, oxidative stress, and disruption of mitochondrial membrane potential can activate the intrinsic apoptotic pathway.[12]
-
Other Mechanisms : Some piericidins exhibit additional mechanisms. For instance, they can inhibit the expression of Glucose-Regulated Protein 78 (GRP78), which is involved in tumor cell resistance.[2] Glucopiericidin A, in concert with Piericidin A, can also inhibit glycolysis, further starving cancer cells of energy.[2]
Figure 1: Signaling pathway of Piericidin's mechanism of action.
Biological Activities
Piericidin-group antibiotics exhibit a broad range of biological activities. The following tables summarize the available quantitative data.
Anticancer Activity
Piericidins have demonstrated potent cytotoxic effects against a wide variety of human cancer cell lines.[2][4] Piericidin A has shown selective cytotoxicity against some cancer cells with less impact on normal cells.[2]
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Piericidin A | Tn5B1-4 | - | 0.061 | [12] |
| Piericidin A | HepG2 | Hepatocellular Carcinoma | 233.97 | [12] |
| Piericidin A | Hek293 | - | 228.96 | [12] |
| Piericidin G1 (2) | SF-268 | Glioblastoma | 10.0 - 12.7 | [8] |
| Piericidin G1 (2) | MCF-7 | Breast Cancer | 10.0 - 12.7 | [8] |
| Piericidin G1 (2) | HepG2 | Hepatocellular Carcinoma | 10.0 - 12.7 | [8] |
| Piericidin G1 (2) | A549 | Lung Carcinoma | 10.0 - 12.7 | [8] |
| Piericidin L (1) | OS-RC-2 | Renal Cell Carcinoma | 2.2 | [9] |
| Piericidin M (6) | OS-RC-2 | Renal Cell Carcinoma | 4.5 | [9] |
| Piericidin N | HL-60 | Promyelocytic Leukemia | < 0.1 | [9] |
| Piericidin O | HL-60 | Promyelocytic Leukemia | < 0.1 | [9] |
| Piericidin P | HL-60 | Promyelocytic Leukemia | < 0.1 | [9] |
| 11-demethyl-GPA (8) | ACHN | Renal Cell Carcinoma | 2.3 | [9] |
| 11-demethyl-GPA (8) | HL-60 | Promyelocytic Leukemia | 1.3 | [9] |
| 11-demethyl-GPA (8) | K562 | Chronic Myelogenous Leukemia | 5.5 | [9] |
Insecticidal Activity
Piericidin A was originally discovered during a screening for new natural insecticides.[1] While its potent insecticidal properties are well-documented, specific LC₅₀ (lethal concentration, 50%) values against common insect pests were not available in the surveyed literature. This activity is attributed to the potent inhibition of mitochondrial Complex I, a mechanism shared with the commercial insecticide Rotenone.
Antimicrobial Activity
Piericidins also possess antimicrobial properties.[6] Glucopiericidin derivatives, in particular, have been shown to exhibit more potent antimicrobial activity than their aglycone counterparts like Piericidin A1.[5][8] However, comprehensive studies detailing the Minimum Inhibitory Concentration (MIC) values against a broad spectrum of bacterial and fungal pathogens are limited in the available literature. Glucopiericidin C has been reported to show activity against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and microalgae (Chlorella vulgaris).[13]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of piericidin-group antibiotics.
Isolation and Purification from Streptomyces
This protocol is adapted from the large-scale fermentation and isolation of piericidin derivatives from Streptomyces psammoticus SCSIO NS126.[9]
1. Fermentation:
-
Prepare a seed culture medium (e.g., X-medium: 10g soybean meal, 3g CaCO₃, 0.5g MgSO₄·7H₂O, 0.5g (NH₄)₂HPO₄, 3g NaCl, 1g K₂HPO₄, 15mL glycerol per 1L distilled water, pH 6.9-7.0).
-
Inoculate the seed medium with a stock culture of the Streptomyces strain and incubate at 28°C with shaking (200 rpm) for 48 hours.
-
Transfer the seed culture to a large-scale production fermenter (e.g., 300 L) containing production medium (e.g., 2.5g cotton seed meal, 1g soluble starch, 1g glucose, 0.3g yeast extract, 0.5g CaCO₃ per 100 mL distilled water, pH adjusted to 4.0).
-
Cultivate at 28°C with agitation (180 rpm) for 30-96 hours.[4][9]
2. Extraction:
-
Harvest the culture broth and separate the mycelium from the supernatant by centrifugation (e.g., 3500 rpm).
-
Lyse the mycelial cake (e.g., via ultrasonication) to release intracellular metabolites.
-
Extract the lysed mycelium and the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and concentrate under vacuum using a rotary evaporator to yield the crude extract.
3. Purification:
-
Subject the crude extract to vacuum liquid chromatography on a silica gel column.
-
Elute the column with a step-gradient of solvents, such as petroleum ether-CH₂Cl₂ followed by CH₂Cl₂-MeOH, to yield several fractions.[9]
-
Further purify the active fractions using size-exclusion chromatography on Sephadex LH-20 with an appropriate solvent system (e.g., CH₂Cl₂/MeOH 1:1).
-
Isolate the final pure compounds using semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., 80% MeOH/H₂O).[9]
Figure 2: General workflow for the isolation and purification of piericidins.
Cytotoxicity Evaluation (MTT Assay)
This is a representative protocol for determining the IC₅₀ value of a compound against adherent cancer cell lines, based on standard MTT assay methods.[5][7][11][14]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the piericidin compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., DMSO) controls and medium-only blanks.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of this solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at a wavelength of ~570 nm using a microplate reader. A reference wavelength of ~630-690 nm can be used to subtract background absorbance.[7][14]
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Figure 3: Workflow for the MTT cytotoxicity assay.
Mitochondrial Complex I Inhibition Assay
This protocol measures the NADH:ubiquinone oxidoreductase activity of Complex I by monitoring the oxidation of NADH spectrophotometrically.[7][11]
-
Sample Preparation: Isolate mitochondria from a suitable source (e.g., bovine heart, mouse brain) or use submitochondrial particles (SMPs). Solubilize the mitochondrial protein using a detergent like DDM if required. Determine the protein concentration of the preparation.
-
Assay Buffer: Prepare an assay buffer (e.g., 20 mM HEPES, pH 7.5, supplemented with lipids like asolectin at 0.5 mg/mL).[7]
-
Reaction Mixture: In a cuvette, combine the assay buffer, the mitochondrial sample (e.g., 5-10 µg of Complex I), and the piericidin compound at various concentrations. Incubate for a short period to allow inhibitor binding.
-
Initiation and Measurement: Add a short-chain ubiquinone analogue, such as decylubiquinone (e.g., 100-200 µM) or Coenzyme Q₁ (40-50 µM), as the electron acceptor.[7][11] Initiate the reaction by adding NADH (e.g., 100-140 µM).
-
Immediately monitor the decrease in absorbance at 340 nm (the absorbance peak of NADH) over time using a spectrophotometer. The rate of NADH oxidation is proportional to Complex I activity (molar extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).[11]
-
Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Determine the percentage of inhibition relative to a control reaction without the piericidin. Plot the inhibition percentage against the inhibitor concentration to determine the IC₅₀ value.
Figure 4: Workflow for the Mitochondrial Complex I inhibition assay.
Antimicrobial Susceptibility (Broth Microdilution MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism, following CLSI (Clinical & Laboratory Standards Institute) guidelines with modifications for natural products.[2][3][12]
-
Inoculum Preparation: Grow the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight. Dilute the culture to achieve a standardized final concentration of ~5 x 10⁵ CFU/mL in the assay wells.
-
Compound Preparation: Dissolve the piericidin compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a two-fold serial dilution of the compound directly in a 96-well microtiter plate using the appropriate sterile broth. The final volume in each well should be 50 or 100 µL.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well, bringing the final volume to 100 or 200 µL. This will halve the concentration of the compound in each well.
-
Controls: Include a positive control for growth (broth + inoculum, no compound) and a negative/sterility control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C for bacteria) for 16-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can also be assessed by measuring the optical density with a plate reader.
-
(Optional) Resazurin Indicator: To aid visualization, especially with colored natural products, a growth indicator like resazurin can be added after the initial incubation. A color change (e.g., blue to pink) indicates metabolic activity (growth). The MIC is the lowest concentration where no color change occurs.[12]
Figure 5: Workflow for the broth microdilution MIC assay.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. youtube.com [youtube.com]
- 4. dipterajournal.com [dipterajournal.com]
- 5. New piericidin glucosides, glucopiericidins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics and Regulation of Mammalian NADH-Ubiquinone Oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Quantification of NADH:ubiquinone oxidoreductase (complex I) content in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to IT-143A: A Piericidin-Group Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of IT-143A, a piericidin-group antibiotic. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound is a bacterial metabolite originally isolated from Streptomyces sp.[1] It belongs to the piericidin family of antibiotics, which are known for their structural similarity to coenzyme Q.[2]
Chemical Name: 2-(10-hydroxy-3,5,7,9,11,13-hexamethyl-2,5,7,11,13-pentadecapentaenyl)-5,6-dimethoxy-3-methyl-4-pyridinol[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 183485-32-7 | [1] |
| Molecular Formula | C29H43NO4 | [1] |
| Molecular Weight | 469.7 g/mol | [1] |
| Appearance | Oil | [3] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in ethanol, methanol, DMSO, and dimethyl formamide. | [3] |
| Storage | Store at -20°C | [3] |
Biological Activity and Mechanism of Action
This compound exhibits antimicrobial activity against a range of bacteria and fungi. Its primary mechanism of action, characteristic of the piericidin family, is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[4][5][6] This inhibition disrupts cellular respiration and leads to a cascade of downstream effects.
Table 2: Antimicrobial Activity of this compound
| Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Micrococcus luteus | 6.25 µg/mL | [1][3] |
| Aspergillus fumigatus | 12.5 - 25 µg/mL | [1][3] |
| Trichophyton rubrum | 12.5 - 25 µg/mL | [1][3] |
Signaling Pathway of Mitochondrial Complex I Inhibition by this compound
The inhibition of mitochondrial complex I by this compound initiates a signaling cascade that can lead to apoptosis. The key events in this pathway include the disruption of the electron transport chain, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors from the mitochondria.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biological insights into the piericidin family of microbial metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.glpbio.com [file.glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Piericidin A | C25H37NO4 | CID 6437838 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Secondary Metabolite Screening in Streptomyces sp. IT-143
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Streptomyces is a prolific source of a vast array of bioactive secondary metabolites, which have been developed into numerous clinically important drugs, including antibiotics, antifungals, and anticancer agents.[1][2][3][4][5] The discovery of novel compounds from this genus remains a critical area of research in the face of rising antimicrobial resistance and the need for new therapeutic agents.[3][6] This technical guide provides a comprehensive overview of the methodologies for the screening and characterization of secondary metabolites from a putative novel strain, Streptomyces sp. IT-143. The protocols detailed herein cover the entire workflow, from the initial isolation and cultivation of the strain to the extraction, purification, and identification of its bioactive compounds. This document is intended to serve as a practical resource for researchers in microbiology, natural product chemistry, and drug discovery.
Introduction to Streptomyces and Secondary Metabolism
Streptomyces are Gram-positive, filamentous bacteria with a complex life cycle, renowned for their ability to produce a wide variety of secondary metabolites.[1][5] These compounds are not essential for the primary growth of the organism but play crucial roles in mediating ecological interactions, such as competition and symbiosis.[5] The biosynthesis of these metabolites is often encoded by large gene clusters, and their production can be influenced by a variety of environmental and nutritional factors.[4][7] Consequently, the exploration of novel Streptomyces strains and the application of diverse cultivation strategies are key to unlocking their full biosynthetic potential.[7][8]
Experimental Workflow for Secondary Metabolite Screening
The overall process for screening secondary metabolites from Streptomyces sp. IT-143 can be broken down into several key stages, as illustrated in the workflow diagram below.
Caption: A generalized workflow for the screening of secondary metabolites from Streptomyces.
Detailed Experimental Protocols
Isolation and Cultivation of Streptomyces sp. IT-143
Protocol 3.1.1: Isolation from Soil Samples
-
Sample Collection: Collect soil samples from diverse environments.
-
Pre-treatment: Dry the soil samples at 55°C for 6 minutes to reduce the population of non-spore-forming bacteria.[9][10]
-
Serial Dilution: Suspend 1 g of pre-treated soil in 9 mL of sterile distilled water and perform serial dilutions.
-
Plating: Spread aliquots of the dilutions onto selective media such as Starch Casein Agar (SCA) or International Streptomyces Project (ISP) media.[9] Supplement the media with antifungal (e.g., nystatin) and antibacterial (e.g., rifampicin) agents to inhibit the growth of competing microorganisms.[9]
-
Incubation: Incubate the plates at 30°C for 7-14 days and monitor for the appearance of characteristic Streptomyces colonies (dry, chalky, with aerial mycelia).[9]
-
Purification: Isolate and purify individual colonies by repeated streaking on fresh media.
Protocol 3.1.2: Culture Fermentation and Optimization
-
Inoculum Preparation: Inoculate a suitable broth medium (e.g., Tryptone Soya Broth) with a pure culture of Streptomyces sp. IT-143 and incubate on a shaker at 28-30°C for 2-3 days to generate a seed culture.[9][10]
-
Production Culture: Transfer the seed culture to a larger volume of production medium. The composition of the production medium can be varied to optimize the yield of secondary metabolites (One Strain Many Compounds - OSMAC approach).[8]
-
Optimization of Culture Conditions: Systematically vary parameters such as pH, temperature, incubation time, and the concentration of carbon and nitrogen sources to determine the optimal conditions for secondary metabolite production.[9][11]
-
Fermentation: Conduct the fermentation for a period of 7-10 days, or as determined by optimization experiments.[9][10]
Extraction and Purification of Secondary Metabolites
Protocol 3.2.1: Solvent Extraction
-
Separation of Biomass and Supernatant: After fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Extraction: Extract the secondary metabolites from both the supernatant and the mycelial biomass using a suitable organic solvent, such as ethyl acetate.[9][12] Typically, the solvent is added in a 1:1 (v/v) ratio to the culture filtrate and shaken vigorously.[9][13]
-
Concentration: Separate the organic phase and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.[10][12]
Protocol 3.2.2: Chromatographic Purification
-
Thin Layer Chromatography (TLC): Use TLC to qualitatively analyze the crude extract and to determine the appropriate solvent system for further purification.[9][13]
-
Column Chromatography: Subject the crude extract to column chromatography using silica gel or other stationary phases to separate the components based on their polarity.
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions obtained from column chromatography using HPLC with a suitable column (e.g., C18 reverse-phase) and a gradient elution program.[12][13]
Bioactivity Screening and Structural Elucidation
Protocol 3.3.1: Antimicrobial Activity Assay
-
Test Organisms: Screen the purified compounds against a panel of clinically relevant pathogenic bacteria and fungi.
-
Agar Well Diffusion Method: Prepare agar plates seeded with the test microorganisms. Punch wells into the agar and load them with the test compounds.[9][13]
-
Incubation: Incubate the plates under appropriate conditions and measure the diameter of the zones of inhibition.[13]
-
Determination of Minimum Inhibitory Concentration (MIC): Determine the MIC of the active compounds using a broth microdilution method.
Protocol 3.3.2: Structural Elucidation
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the purified compounds by GC-MS to obtain information on their molecular weight and fragmentation patterns.[9][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Employ LC-MS/MS for the analysis of non-volatile and thermally labile compounds.[8][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1H and 13C NMR to determine the detailed chemical structure of the novel compounds.[16]
Data Presentation
Quantitative data from the screening process should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Optimization of Culture Conditions for Secondary Metabolite Production
| Parameter | Condition | Crude Extract Yield (mg/L) |
| pH | 6.0 | 120.5 |
| 7.0 | 185.2 | |
| 8.0 | 150.8 | |
| Temperature | 25°C | 145.3 |
| 30°C | 190.1 | |
| 37°C | 110.6 | |
| Carbon Source | Glucose | 175.4 |
| Starch | 210.9 | |
| Glycerol | 160.2 | |
| Nitrogen Source | Peptone | 198.7 |
| Yeast Extract | 225.3 | |
| Ammonium Sulfate | 130.1 |
Table 2: Antimicrobial Activity of Purified Compounds from Streptomyces sp. IT-143
| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| IT-143-A | Staphylococcus aureus | 22 | 8 |
| Escherichia coli | 15 | 32 | |
| Candida albicans | 18 | 16 | |
| IT-143-B | Staphylococcus aureus | 12 | 64 |
| Escherichia coli | - | >128 | |
| Candida albicans | 25 | 4 |
Signaling Pathways in Streptomyces Secondary Metabolism
The production of secondary metabolites in Streptomyces is tightly regulated by complex signaling networks. Understanding these pathways can provide opportunities for rationally engineering strains for enhanced production of desired compounds.
Caption: A simplified diagram of a two-component system regulating secondary metabolism.
Conclusion
The systematic screening of novel Streptomyces strains, such as the hypothetical Streptomyces sp. IT-143, holds significant promise for the discovery of new bioactive compounds. The methodologies outlined in this technical guide provide a robust framework for the isolation, cultivation, extraction, purification, and characterization of secondary metabolites. By combining these classical microbiology and analytical chemistry techniques with modern approaches such as genomics and metabolomics, researchers can accelerate the discovery and development of the next generation of therapeutic agents from this remarkable genus.
References
- 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pjmonline.org [pjmonline.org]
- 4. Frontiers | Genomes and secondary metabolomes of Streptomyces spp. isolated from Leontopodium nivale ssp. alpinum [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Plant-derived bioactive compounds produced by Streptomyces variabilis LCP18 associated with Litsea cubeba (Lour.) Pers as potential target to combat human pathogenic bacteria and human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. banglajol.info [banglajol.info]
- 10. Isolation of Streptomyces spp. Exhibiting Potent Antibiofilm Activity Against Clinically Isolated Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Streptomyces sp. from desert soil as a biofactory for antioxidants with radical scavenging and iron chelating potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioinfopublication.org [bioinfopublication.org]
- 14. ejabf.journals.ekb.eg [ejabf.journals.ekb.eg]
- 15. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to IT-143A (CAS Number: 183485-32-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT-143A is a naturally occurring piericidin-group antibiotic isolated from Streptomyces sp.. With the CAS number 183485-32-7, this compound has demonstrated notable antibacterial, antifungal, and cytotoxic activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, biological activities with corresponding quantitative data, and detailed experimental protocols. Special emphasis is placed on its role as an inhibitor of the mitochondrial electron transport chain and its potential implications in cancer research.
Physicochemical Properties
This compound is a complex organic molecule with the following properties:
| Property | Value | Reference |
| CAS Number | 183485-32-7 | [1][2] |
| Molecular Formula | C₂₉H₄₃NO₄ | [1] |
| Molecular Weight | 469.7 g/mol | [1] |
| Appearance | Oil | [1] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in ethanol, methanol, DMSO, and dimethyl formamide. | [2] |
| Storage | Store at -20°C for long-term stability. | [2] |
Mechanism of Action
The primary mechanism of action of this compound, as a member of the piericidin family of antibiotics, is the inhibition of the mitochondrial electron transport chain. Specifically, it targets NADH-ubiquinone oxidoreductase , also known as Complex I .
By binding to Complex I, this compound disrupts the transfer of electrons from NADH to ubiquinone, a critical step in aerobic respiration. This inhibition leads to a cascade of downstream effects:
-
Decreased ATP Synthesis: The disruption of the electron transport chain significantly impairs the generation of the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis by ATP synthase.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at Complex I can lead to the leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This can induce oxidative stress and cellular damage.
The structural similarity of piericidins to coenzyme Q (ubiquinone) is thought to be the basis for their inhibitory activity at the ubiquinone binding site of Complex I.
dot
Caption: Mechanism of this compound Action.
Biological Activity
This compound exhibits a range of biological activities, including antibacterial, antifungal, and cytotoxic effects.
Antimicrobial Activity
This compound has been shown to be effective against various microorganisms. The minimum inhibitory concentrations (MICs) are summarized below.
| Organism | MIC (µg/mL) | Reference |
| Micrococcus luteus | 6.25 | [1] |
| Aspergillus fumigatus | 12.5 - 25 | [1] |
| Trichophyton rubrum | 12.5 - 25 | [1] |
Cytotoxic Activity
This compound has demonstrated potent cytotoxicity against the human epidermoid carcinoma (KB) cell line.
| Cell Line | IC₅₀ (ng/mL) | Reference |
| KB | 0.36 | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the original research by Urakawa et al. (1996) and standard laboratory practices.
Antimicrobial Activity Assay (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacteria and fungi.
Methodology:
-
Microorganism Preparation:
-
Bacterial strains (e.g., Micrococcus luteus) are cultured in Mueller-Hinton broth.
-
Fungal strains (e.g., Aspergillus fumigatus, Trichophyton rubrum) are cultured on Sabouraud dextrose agar, and spore suspensions are prepared.
-
-
Assay Setup:
-
A serial two-fold dilution of this compound is prepared in the appropriate broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
-
Incubation:
-
Bacterial plates are incubated at 37°C for 18-24 hours.
-
Fungal plates are incubated at 28-30°C for 48-72 hours, or until sufficient growth is observed in the control wells.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
dot
Caption: Workflow for MIC Determination.
Cytotoxicity Assay (IC₅₀ Determination)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a cancer cell line.
Methodology:
-
Cell Culture:
-
KB (human epidermoid carcinoma) cells are maintained in appropriate culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
-
Assay Setup:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of this compound.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Viability Assessment:
-
Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay. The absorbance or fluorescence is measured using a plate reader.
-
-
IC₅₀ Calculation:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC₅₀ value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
dot
Caption: Workflow for IC50 Determination.
Signaling Pathways and Future Directions
The inhibition of mitochondrial Complex I by this compound has significant implications for various cellular signaling pathways. The resulting decrease in ATP levels and increase in ROS can trigger a multitude of cellular responses, including:
-
Activation of Stress-Response Pathways: Increased oxidative stress can activate pathways such as the Nrf2 and MAPK pathways, leading to the expression of antioxidant and cytoprotective genes.
-
Induction of Apoptosis: Severe mitochondrial dysfunction and high levels of ROS can trigger the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria.
-
Metabolic Reprogramming: Cancer cells, in particular, may adapt to mitochondrial inhibition by upregulating glycolysis (the Warburg effect).
Further research is warranted to elucidate the specific downstream signaling cascades affected by this compound in different cell types. Understanding these pathways will be crucial for exploring the full therapeutic potential of this compound, particularly in the context of cancer and infectious diseases. Investigating potential synergistic effects with other therapeutic agents that target different cellular processes could also be a promising avenue for future studies.
Conclusion
This compound is a potent bioactive compound with a well-defined primary mechanism of action as a mitochondrial Complex I inhibitor. Its demonstrated antimicrobial and cytotoxic activities make it a valuable tool for research in infectious diseases and oncology. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic applications and underlying molecular mechanisms of this promising natural product.
References
- 1. IT-143-A and B, novel piericidin-group antibiotics produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piericidins, Novel Quorum-Sensing Inhibitors against Chromobacterium violaceum CV026, from Streptomyces sp. TOHO-Y209 and TOHO-O348 [scirp.org]
- 3. US10588897B2 - Piericidin bacterial inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide on the Preliminary Biological Activity of SWTX-143 (IT-143A)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological activity of SWTX-143, a novel, irreversible inhibitor of the TEA Domain (TEAD) family of transcription factors. It is presumed that "IT-143A" is an internal or alternative identifier for SWTX-143. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of its biological context and experimental workflows.
Mechanism of Action
SWTX-143 is a potent and selective covalent inhibitor of all four TEAD isoforms (TEAD1-4).[1][2] It functions by binding to the palmitoylation pocket of the TEAD proteins, thereby blocking the interaction between TEAD and the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1][3] This action effectively inhibits the transcriptional output of the Hippo signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[1][2] SWTX-143 has demonstrated significant antitumor activity in preclinical models of mesothelioma and kidney cancer with mutations in the Hippo pathway, such as NF2 and LATS1/2 loss-of-function alterations.[4][5]
Quantitative Biological Data
The in vitro potency of SWTX-143 has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell proliferation by 50%, are summarized below.
| Cell Line | Cancer Type | Hippo Pathway Mutation | IC50 (nM) |
| Mero-14 | Mesothelioma | NF2 deficient | 5 - 207 |
| NCI-H226 | Mesothelioma | NF2 deficient | 5 - 207 |
| NCI-H2052 | Mesothelioma | NF2 deficient | 5 - 207 |
| MSTO-211H | Mesothelioma | LATS1/2 deficient | 5 - 207 |
| SN12C | Kidney Cancer | NF2 deficient | Sensitive |
| UO31 | Kidney Cancer | LATS2 mutation | Sensitive |
| ACHN | Kidney Cancer | NF2/LATS2 deficient | Sensitive |
| NCI-H28 | Mesothelioma | Hippo-WT | Modestly affected |
| NCI-H2452 | Mesothelioma | Hippo-WT | Modestly affected |
| HeLa | Cervical Cancer | Hippo-WT | Modestly affected |
| SiHa | Cervical Cancer | Hippo-WT | Modestly affected |
| HEK293 | Kidney (Embryonic) | Hippo-WT | Not affected |
Table 1: In vitro proliferation inhibition of SWTX-143 in various cancer cell lines. Data sourced from multiple studies.[3][4][5]
Furthermore, SWTX-143 selectively inhibits TEAD transcriptional activity. In a reporter gene assay using HEK293 cells, SWTX-143 demonstrated an IC50 of 12 nM for the inhibition of a TEAD-driven luciferase reporter, while it did not affect a HIF responsive element-driven reporter, indicating selectivity.[3][4]
Experimental Protocols
The anti-proliferative activity of SWTX-143 was determined using a standard cell viability assay.
-
Cell Plating: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of SWTX-143 or vehicle control (DMSO) for 6 days.
-
Viability Assessment: Cell viability was measured using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was read on a plate reader, and the data was normalized to the vehicle-treated control. IC50 values were calculated using non-linear regression analysis in GraphPad Prism or similar software.[4]
The specific inhibition of TEAD transcriptional activity was assessed using a luciferase reporter assay.
-
Cell Transfection: HEK293 cells were transiently transfected with a plasmid containing a TEAD-responsive element (8xGTIIC) driving the expression of firefly luciferase, using a suitable transfection reagent like JetPEI.[4][6]
-
Compound Treatment: Transfected cells were plated and treated with various concentrations of SWTX-143 for 24 hours.[3][4]
-
Luciferase Measurement: Luciferase activity was measured using a luciferase assay system, such as the SteadyLite substrate, on a luminometer.[4][6]
-
Data Analysis: The luciferase signal was normalized to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number. IC50 values were determined by plotting the normalized luciferase activity against the compound concentration.[4]
The in vivo antitumor efficacy of SWTX-143 was evaluated in a subcutaneous xenograft model.
-
Cell Implantation: NCI-H226 human mesothelioma cells were injected subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).[4][7]
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., ~170 mm³). Mice were then randomized into treatment and vehicle control groups.[4][6]
-
Compound Administration: SWTX-143 was administered orally once daily at doses of 10, 25, and 50 mg/kg for 19 days. The vehicle control group received the formulation solution without the compound.[3][4]
-
Tumor Measurement and Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers. The body weight of the mice was also monitored as an indicator of toxicity.[4]
-
Endpoint and Analysis: At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.[4] All animal experiments were conducted in accordance with institutional and national guidelines.[4]
Visualizations
Caption: The Hippo Signaling Pathway and the Mechanism of Action of SWTX-143.
Caption: Experimental Workflow for the Preclinical Evaluation of SWTX-143.
References
- 1. A Novel Irreversible TEAD Inhibitor, SWTX-143, Blocks Hippo Pathway Transcriptional Output and Causes Tumor Regression in Preclinical Mesothelioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YAP/TAZ‐TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SWTX-143 shows activity in Hippo-mutant mesothelioma | BioWorld [bioworld.com]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Mouse Models for Mesothelioma Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Preclinical Solubility and Stability Profile of IT-143A, a Novel MEK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the aqueous solubility and chemical stability of IT-143A, a novel, potent, and selective small molecule inhibitor of MEK1/2 kinases.[1] The data herein are intended to guide formulation development, inform preclinical study design, and establish a foundational understanding of the compound's physicochemical properties. Key experimental protocols are detailed, and all quantitative data are presented in tabular format for clarity and ease of comparison.
Introduction
This compound is a promising therapeutic candidate targeting the Ras/Raf/MEK/ERK signaling cascade, a critical pathway in regulating cell growth, proliferation, and survival.[2][3] Dysregulation of this pathway is a known driver in many human cancers.[3] As with most small molecule kinase inhibitors, which are often lipophilic in nature, this compound's low intrinsic aqueous solubility presents a significant challenge for both in vitro biological assays and the development of bioavailable oral formulations.[4][5][6]
This guide summarizes the essential solubility and stability studies conducted to characterize this compound. These studies are critical for defining appropriate storage and handling conditions, selecting excipients for formulation, and ensuring the integrity of the active pharmaceutical ingredient (API) throughout the drug development lifecycle.[7][8] The methodologies employed adhere to principles outlined in the International Council for Harmonisation (ICH) guidelines.[9][10]
Mechanism of Action Context: The MEK/ERK Signaling Pathway
This compound selectively inhibits MEK1 and MEK2, dual-specificity kinases that are central nodes in the MAPK/ERK pathway.[1][3] By blocking the phosphorylation and activation of ERK1/2, this compound effectively halts the downstream signaling that leads to cell proliferation. The diagram below illustrates the position of MEK1/2 within this critical signaling cascade.
References
- 1. brimr.org [brimr.org]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.hi.is [iris.hi.is]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. apicule.com [apicule.com]
- 8. acdlabs.com [acdlabs.com]
- 9. database.ich.org [database.ich.org]
- 10. snscourseware.org [snscourseware.org]
Piericidin Antibiotics and Analogs: A Technical Guide to Their Core Biology and Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piericidin antibiotics, a class of natural products primarily isolated from Streptomyces species, have garnered significant attention for their potent biological activities, including insecticidal, antimicrobial, and antitumor effects.[][2][3] Structurally, they are characterized by a 4-pyridinol core linked to a methylated polyketide side chain, bearing a striking resemblance to coenzyme Q.[][2][3] This structural mimicry is central to their primary mechanism of action: the potent and specific inhibition of the mitochondrial electron transport chain at Complex I (NADH-ubiquinone oxidoreductase).[3][4][5][6] This comprehensive guide delves into the core aspects of piericidin antibiotics and their analogs, presenting key data, experimental methodologies, and visual representations of their molecular interactions to serve as a valuable resource for ongoing research and drug development efforts.
Chemical Structure and Analogs
The piericidin family encompasses a range of natural and synthetic analogs. The archetypal members, piericidin A1 and B1, differ in the substituent at the C10 position of the polyketide chain.[] A variety of analogs have been synthesized to probe the structure-activity relationships (SAR), involving modifications at both the pyridyl head and the polyketide tail.[4][7][8] These include alterations to the hydroxyl and methyl groups on the pyridine ring, as well as changes to the length and functionality of the side chain.[4][9]
Mechanism of Action
The primary molecular target of piericidins is the NADH-ubiquinone oxidoreductase (Complex I) in the mitochondrial respiratory chain.[3][4][5][6] By competitively inhibiting the binding of ubiquinone, piericidins effectively block the transfer of electrons from NADH, leading to a disruption of cellular respiration and a decrease in ATP production.[]
Beyond Complex I inhibition, other mechanisms have been reported. Some studies suggest that piericidins can inhibit the expression of Glucose-Regulated Protein 78 (GRP78), an endoplasmic reticulum chaperone protein, which can sensitize tumor cells to other therapies.[] Furthermore, a concerted mechanism involving the inhibition of both mitochondrial respiration by piericidin A and glycolysis by glucopiericidin A has been proposed to inhibit filopodia protrusion in cancer cells.[]
Signaling Pathways
The inhibition of mitochondrial Complex I by piericidins triggers a cascade of downstream cellular events. The immediate consequence is a reduction in the proton motive force and ATP synthesis. This energy depletion can lead to the activation of AMPK (AMP-activated protein kinase), a central regulator of cellular energy homeostasis. Furthermore, the disruption of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress and potentially triggering apoptotic pathways.
Caption: Simplified signaling pathway of piericidin action.
Structure-Activity Relationship (SAR)
Systematic modifications of the piericidin structure have provided valuable insights into the determinants of their biological activity.
Pyridyl Core Modifications
The substituents on the 4-pyridinol ring are crucial for activity.
-
C4'-Hydroxyl Group: Removal or methylation of the C4'-hydroxyl group generally leads to a significant reduction in both cytotoxic activity and Complex I inhibition.[4] However, acetylation of this group can maintain or even enhance activity, possibly by acting as a prodrug.[4]
-
C5'-Methyl Group: The C5'-methyl group also plays a role in potency. Its removal can have a variable impact on Complex I inhibition depending on the nature of the side chain.[4]
Side Chain Modifications
The polyketide side chain is essential for anchoring the molecule to its binding site. Modifications to the side chain can significantly impact inhibitory potency. For instance, analogs with a simplified farnesyl side chain have been synthesized and evaluated, demonstrating the importance of the side chain's length and composition for optimal activity.[4]
Quantitative Data
The following tables summarize the inhibitory concentrations (IC50) of piericidin A and some of its key analogs against various cancer cell lines and mitochondrial Complex I.
Table 1: Cytotoxicity of Piericidin A and Analogs against Human Cancer Cell Lines
| Compound | HCT-116 IC50 (µM) | PSN1 IC50 (µM) | T98G IC50 (µM) | A549 IC50 (µM) |
| Piericidin A | 0.020[10] | 12.03[10] | >12.03[10] | >12.03[10] |
| Piericidin A1 C4' Acetate | 0.003[4] | - | - | - |
| Piericidin A1 C4' Methyl Ether | 0.800[4] | - | - | - |
| 4'-Deshydroxypiericidin A1 | 0.800[4] | - | - | - |
| 5'-Desmethylpiericidin A1 | - | - | - | - |
| Glucopiericidin B | - | - | - | - |
Note: Data for some analogs against specific cell lines were not available in the reviewed literature.
Table 2: Inhibition of Mitochondrial Complex I by Piericidin A and Analogs
| Compound | Complex I IC50 (nM) |
| Piericidin A1 | 3.7[4] |
| 5'-Desmethylpiericidin A1 | 4.0[4] |
| 4'-Deshydroxy-5'-desmethylpiericidin A1 | 9.0[4] |
| Farnesyl side chain analog of 5'-desmethylpiericidin A1 | 110[4] |
Experimental Protocols
Total Synthesis of Piericidin A1
A convergent total synthesis approach has been developed for piericidin A1 and its analogs.[4][7][8] A key feature of this strategy is the late-stage Stille cross-coupling reaction to connect the highly functionalized pyridyl core with the fully elaborated side chain.[4][7]
Workflow for Piericidin A1 Synthesis:
Caption: Key stages in the total synthesis of piericidin A1.
Key Methodologies:
-
Pyridyl Core Assembly: An inverse electron demand Diels-Alder reaction of N-sulfonyl-1-azabutadienes is employed to construct the functionalized pyridine core.[4][7]
-
Side Chain Synthesis: The stereochemistry of the side chain is established using an anti-selective asymmetric aldol reaction to set the C9 and C10 stereocenters, followed by a modified Julia olefination to form the C5-C6 trans double bond.[4][7]
-
Fragment Coupling: A heterobenzylic Stille cross-coupling reaction facilitates the convergent assembly of the pyridyl core and the side chain.[4][7]
Biological Evaluation
Antimicrobial Activity Assessment (Broth Dilution Method):
-
Prepare a series of twofold dilutions of the piericidin analog in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Cytotoxicity Assay (Resazurin-based Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the piericidin analog and incubate for a specified period (e.g., 48-72 hours).
-
Add resazurin solution to each well and incubate for 2-4 hours.[12]
-
Measure the fluorescence or absorbance of the reduced product (resorufin) to determine cell viability. A color change from blue to pink indicates viable cells.[12]
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Perspectives
Piericidin antibiotics remain a fascinating and important class of natural products with significant potential for therapeutic development. Their well-defined mechanism of action as potent Complex I inhibitors provides a solid foundation for rational drug design. The synthetic strategies developed for piericidins and their analogs allow for extensive exploration of their structure-activity relationships, paving the way for the creation of novel compounds with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on optimizing the therapeutic index of piericidin-based compounds, exploring their potential in combination therapies, and further elucidating their less-understood biological activities beyond Complex I inhibition. The rich chemistry and biology of the piericidins will undoubtedly continue to inspire new discoveries in the fields of medicinal chemistry and chemical biology.[3]
References
- 2. researchgate.net [researchgate.net]
- 3. The unique chemistry and biology of the piericidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Piericidin A1 and B1 and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. uniscience.co.kr [uniscience.co.kr]
- 7. Total synthesis of piericidin A1 and B1 and key analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Piericidin A - Creative Biolabs [creative-biolabs.com]
- 11. mdpi.com [mdpi.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Determination of Minimum Inhibitory Concentration (MIC) for IT-143A against Micrococcus luteus
An application note and protocol for determining the Minimum Inhibitory Concentration (MIC) of the antibacterial compound IT-143A against Micrococcus luteus.
Introduction
Micrococcus luteus is a Gram-positive, aerobic bacterium commonly found in the environment and on human skin.[1][2] While generally considered non-pathogenic in healthy individuals, it can act as an opportunistic pathogen, particularly in immunocompromised patients.[1][3] Therefore, assessing the efficacy of novel antimicrobial compounds against M. luteus is a crucial step in drug discovery and development. This compound, a bacterial metabolite isolated from Streptomyces sp., has shown activity against M. luteus.[4][5]
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the agent that prevents the visible in vitro growth of a microorganism.[6][7][8] The broth microdilution method is a standardized and widely used technique for determining MIC values, offering high accuracy and the ability to test multiple agents simultaneously.[9] This protocol provides a detailed methodology for conducting a broth microdilution MIC assay to quantify the activity of this compound against M. luteus, adhering to guidelines similar to those established by the Clinical and Laboratory Standards Institute (CLSI).[10]
Principle
The assay involves preparing two-fold serial dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of M. luteus. Following an incubation period, the plates are visually inspected for bacterial growth, indicated by turbidity. The MIC is recorded as the lowest concentration of this compound at which no turbidity is observed.[7][9]
Experimental Protocol
1. Materials and Equipment
-
Micrococcus luteus strain (e.g., ATCC 4698)
-
This compound compound
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Nutrient Agar or Tryptic Soy Agar plates[1]
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.85% saline
-
Sterile, flat-bottom 96-well microtiter plates
-
Multichannel pipette (50-200 µL) and single-channel pipettes
-
Sterile pipette tips
-
Sterile reagent reservoirs
-
Incubator (35 ± 2°C)[9]
-
Spectrophotometer or turbidimeter
-
0.5 McFarland turbidity standard
-
Vortex mixer
-
Reference antibiotic (e.g., Penicillin, Vancomycin) for quality control[3]
2. Reagent and Media Preparation
-
Culture Media : Prepare Nutrient Agar and Mueller-Hinton Broth according to the manufacturer's instructions and sterilize by autoclaving.
-
This compound Stock Solution :
-
This compound is formulated as an oil and requires a solvent.[4] Dissolve a known weight of this compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).[10]
-
The stock solution should be at least 10 times the highest concentration to be tested.[11]
-
Store the stock solution at -20°C until use.
-
-
Working Solution : On the day of the assay, dilute the stock solution in CAMHB to create a working solution that is twice the highest desired final concentration in the microtiter plate (e.g., for a top final concentration of 128 µg/mL, prepare a 256 µg/mL working solution).[12]
3. Preparation of Bacterial Inoculum
-
Streak M. luteus from a frozen stock onto a Nutrient Agar plate and incubate at 35°C for 18-24 hours to obtain isolated colonies.[13][14]
-
Select 3-5 well-isolated colonies and transfer them to a tube containing 5 mL of sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ CFU/mL.[15]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB. A common dilution is 1:150, which is then further diluted 1:2 in the plate, to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]
4. Broth Microdilution Assay Procedure
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution (e.g., 256 µg/mL) to the wells in column 1. This results in a total volume of 200 µL at the highest desired concentration (e.g., 128 µg/mL).
-
Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix by pipetting up and down 6-8 times.[12]
-
Continue this serial dilution process across the plate to column 10.
-
After mixing in column 10, withdraw 100 µL and discard it.[12]
-
Set up control wells:
-
Column 11 (Growth Control) : Add 100 µL of CAMHB instead of the drug dilution. These wells will contain only media and the bacterial inoculum.
-
Column 12 (Sterility Control) : These wells will contain 200 µL of CAMHB only, with no bacteria added.[12]
-
-
Using a sterile reservoir, add 100 µL of the standardized bacterial inoculum (prepared in Step 3) to all wells from column 1 to column 11. Do not add bacteria to the sterility control wells in column 12.
-
The final volume in each well (columns 1-11) is 200 µL. The final bacterial concentration is approximately 5 x 10⁵ CFU/mL, and the drug concentrations are now halved to the final desired testing range (e.g., 128, 64, 32, ... 0.25 µg/mL).
-
Seal the plate or cover it with a lid and incubate at 35°C for 18-24 hours in ambient air.[1][9]
5. Reading and Interpreting Results
-
After incubation, check the control wells. The sterility control (column 12) should be clear (no growth), and the growth control (column 11) should be uniformly turbid.
-
Visually inspect the test wells, starting from the lowest concentration and moving to the highest.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of M. luteus.[10] This is the first well in the dilution series that appears clear.
Data Presentation
Quantitative results from the MIC assay should be summarized in a clear and concise table.
| Compound | Test Organism | MIC (µg/mL) | Quality Control Range (µg/mL) |
| This compound | Micrococcus luteus ATCC 4698 | 6.25 | N/A |
| Vancomycin | Micrococcus luteus ATCC 4698 | 1.0 | 0.5 - 2.0 |
Note: The MIC value for this compound is based on previously published data.[4] Vancomycin is included as a hypothetical positive control; its QC range is illustrative.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the broth microdilution MIC assay.
Caption: Workflow for the Broth Microdilution MIC Assay.
MIC Determination Logic
The diagram below illustrates the principle of identifying the MIC value by observing bacterial growth across a gradient of antibiotic concentrations.
Caption: Visual representation of MIC determination in a 96-well plate.
References
- 1. blog.microbiologics.com [blog.microbiologics.com]
- 2. Micrococcus luteus | Research Starters | EBSCO Research [ebsco.com]
- 3. canada.ca [canada.ca]
- 4. caymanchem.com [caymanchem.com]
- 5. IT-143-A and B, novel piericidin-group antibiotics produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. idexx.com [idexx.com]
- 7. dickwhitereferrals.com [dickwhitereferrals.com]
- 8. idexx.dk [idexx.dk]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. medicallabnotes.com [medicallabnotes.com]
- 14. Bacterial Cultures, Micrococcus luteus | Flinn Scientific [flinnsci.com]
- 15. 2.7. Antimicrobial Activity [bio-protocol.org]
Application Notes and Protocols: Testing the Antifungal Activity of IT-143A on Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillus fumigatus is a ubiquitous opportunistic fungal pathogen that can cause a range of diseases in humans, from allergic reactions to life-threatening invasive aspergillosis, particularly in immunocompromised individuals.[1][2] The emergence of antifungal resistance, especially to azoles, necessitates the development of novel therapeutic agents.[3][4][5] This document provides a detailed protocol for evaluating the in vitro and in vivo antifungal activity of a novel investigational compound, IT-143A, against Aspergillus fumigatus. The protocols are based on established methodologies to ensure reproducibility and comparability of results.
I. In Vitro Antifungal Susceptibility Testing
The in vitro activity of this compound is determined by assessing its ability to inhibit fungal growth and to kill the fungus. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[6][7]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[4][6]
Materials:
-
Aspergillus fumigatus strains (e.g., reference strains like AF293, clinical isolates, and azole-resistant strains).
-
Investigational antifungal agent: this compound.
-
Control antifungal agents (e.g., voriconazole, amphotericin B).
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or plate reader (optional).
-
Hemocytometer.
-
Sterile saline with 0.05% Tween 80.
Protocol:
-
Inoculum Preparation:
-
Grow A. fumigatus on potato dextrose agar (PDA) at 35°C for 5-7 days to obtain mature conidia.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.
-
Adjust the conidial suspension to a concentration of 1-5 x 10^6 CFU/mL using a hemocytometer.
-
Further dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL in the microtiter plate wells.[8]
-
-
Drug Dilution:
-
Prepare a stock solution of this compound and control drugs in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the antifungal agents in RPMI 1640 in the 96-well plates to achieve a final concentration range appropriate for the expected MIC.
-
-
Incubation:
-
Add 100 µL of the final conidial suspension to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.
-
Include a drug-free growth control well and a sterility control well (medium only).
-
Incubate the plates at 35°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes complete visual inhibition of growth compared to the drug-free control well.[8]
-
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.
Protocol:
-
Following MIC determination, take a 20 µL aliquot from each well showing no visible growth.
-
Spot the aliquot onto a PDA plate.
-
Incubate the plates at 35°C for 48-72 hours.
-
The MFC is the lowest concentration from which fewer than three colonies grow, corresponding to a ≥99.9% killing activity.
Biofilm Inhibition Assay
A. fumigatus can form biofilms, which are associated with increased resistance to antifungal agents.[9]
Protocol:
-
Prepare a conidial suspension as described for the MIC assay.
-
Add 200 µL of the suspension (1 x 10^5 conidia/mL in RPMI 1640) to the wells of a 96-well flat-bottom plate.
-
Incubate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, gently wash the wells with sterile PBS to remove non-adherent cells.
-
Add fresh RPMI 1640 containing serial dilutions of this compound to the wells.
-
Incubate for another 24 hours at 37°C.
-
Quantify the biofilm metabolic activity using a colorimetric assay such as the XTT assay.[10] A decrease in metabolic activity indicates biofilm inhibition.[9]
Data Presentation: In Vitro Susceptibility of A. fumigatus to this compound
| A. fumigatus Strain | This compound MIC (µg/mL) | Voriconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | This compound MFC (µg/mL) |
| AF293 (Wild-Type) | ||||
| Clinical Isolate 1 | ||||
| Clinical Isolate 2 | ||||
| Azole-Resistant Isolate 1 | ||||
| Azole-Resistant Isolate 2 |
II. In Vivo Efficacy Testing in a Murine Model of Invasive Aspergillosis
Animal models are crucial for evaluating the efficacy of new antifungal agents in a setting that mimics human disease.[11][12] A murine model of invasive pulmonary aspergillosis is commonly used for this purpose.[2]
Murine Model of Invasive Pulmonary Aspergillosis
Materials:
-
Immunocompromised mice (e.g., male BALB/c or C57BL/6 mice).
-
Immunosuppressive agents (e.g., cyclophosphamide and cortisone acetate).
-
A. fumigatus conidia.
-
This compound formulated for in vivo administration.
-
Control antifungal agent (e.g., voriconazole).
-
Intranasal or intratracheal instillation device.
Protocol:
-
Immunosuppression:
-
Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) on days -4 and -1 relative to infection.
-
Administer cortisone acetate (e.g., 250 mg/kg) subcutaneously on day -1.
-
-
Infection:
-
On day 0, lightly anesthetize the mice.
-
Infect the mice via intranasal or intratracheal instillation of a suspension of A. fumigatus conidia (e.g., 2-5 x 10^5 conidia in 20-40 µL of sterile saline).
-
-
Treatment:
-
Initiate treatment with this compound (at various doses), a control antifungal, or a vehicle control 24 hours post-infection.
-
Administer the treatment daily for a specified period (e.g., 7-14 days) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Outcome Measures:
-
Survival: Monitor the mice daily for morbidity and mortality for up to 21 days post-infection.
-
Fungal Burden: At specific time points, euthanize a subset of mice from each group. Harvest organs (lungs, brain, kidneys) and homogenize them. Determine the fungal burden by plating serial dilutions of the homogenates on PDA and counting the colony-forming units (CFUs).
-
Histopathology: Fix organ tissues in formalin, embed in paraffin, section, and stain with Gomori methenamine silver (GMS) and hematoxylin and eosin (H&E) to visualize fungal elements and tissue damage.
-
Data Presentation: In Vivo Efficacy of this compound
| Treatment Group | Dose (mg/kg) | Mean Survival Time (days) | Lung Fungal Burden (log10 CFU/g ± SD) | Kidney Fungal Burden (log10 CFU/g ± SD) |
| Vehicle Control | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Voriconazole | 10 |
III. Visualizations
Hypothetical Signaling Pathway for this compound Action
The following diagram illustrates a hypothetical mechanism of action for this compound, targeting the ergosterol biosynthesis pathway, a common target for azole antifungals.
References
- 1. karger.com [karger.com]
- 2. Longitudinal In Vivo Assessment of Host-Microbe Interactions in a Murine Model of Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antifungal susceptibility of clinical and environmental isolates of Aspergillus fumigatus and Aspergillus flavus in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aspergillus Species and Antifungals Susceptibility in Clinical Setting in the North of Portugal: Cryptic Species and Emerging Azoles Resistance in A. fumigatus [frontiersin.org]
- 5. In Vitro Activity of Novel Lipopeptides against Triazole-Resistant Aspergillus fumigatus [mdpi.com]
- 6. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 7. In vitro antifungal susceptibility of clinical and environmental isolates of Aspergillus fumigatus and Aspergillus flavus in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Antifungal Activity of Sodium New Houttuyfonate Against Aspergillus fumigatus in vitro and in vivo [frontiersin.org]
- 9. Human-like Biofilm Models to Study the Activity of Antifungals Against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Activity of Antimicrobial Peptides and Proteins against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Rodent Models of Invasive Aspergillosis due to Aspergillus fumigatus: Still a Long Path toward Standardization [frontiersin.org]
Application Notes and Protocols for High-Pressure Liquid Chromatography (HPLC) Purification of IT-143A
A Note to Researchers: As of November 2025, specific high-pressure liquid chromatography (HPLC) purification methods for a compound designated "IT-143A" are not available in the public domain. The development of a successful purification protocol is intrinsically linked to the physicochemical properties of the target molecule, such as its polarity, solubility, and ionization characteristics.
This document provides a comprehensive guide and a generalizable protocol for developing an HPLC purification method that can be adapted for a novel compound like this compound. The principles and methodologies outlined below serve as a foundational framework for researchers, scientists, and drug development professionals.
Principles of HPLC Method Development for Purification
High-performance liquid chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture.[1] For purification, the goal is to isolate a target compound from impurities with high purity and recovery. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1][2][3] The choice of these phases is critical and depends on the properties of the compound of interest.
Key steps in developing an HPLC purification method include:
-
Compound Characterization: Understanding the structure, polarity, solubility, and pKa of this compound is the first and most crucial step. This information will guide the selection of the appropriate chromatography mode, column, and mobile phase.
-
Chromatography Mode Selection:
-
Reversed-Phase (RP-HPLC): The most common mode, ideal for non-polar to moderately polar compounds. It utilizes a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).
-
Normal-Phase (NP-HPLC): Suitable for polar compounds that are soluble in non-polar organic solvents. It uses a polar stationary phase (e.g., silica) and a non-polar mobile phase.[3]
-
Ion-Exchange Chromatography (IEX): Used for ionizable compounds. The stationary phase has charged functional groups that interact with oppositely charged analytes.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size in solution.
-
-
Column and Mobile Phase Selection: Based on the chosen mode, a suitable column (particle size, length, and internal diameter) and mobile phase system are selected.
-
Method Optimization: Fine-tuning of separation parameters such as mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and injection volume to achieve the desired purity and throughput.
-
Scale-Up: Transitioning from an analytical-scale method to a preparative-scale method to purify larger quantities of the compound.
Experimental Protocol: A General Approach for this compound Purification
This protocol outlines a generic reversed-phase HPLC method, which is a common starting point for the purification of many organic molecules.
1. Sample Preparation:
-
Dissolve the crude sample of this compound in a suitable solvent. The solvent should be compatible with the mobile phase and completely dissolve the sample. A common choice is a mixture similar to the initial mobile phase composition.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
2. HPLC System and Conditions:
The following table summarizes a typical set of starting conditions for a reversed-phase HPLC purification. These parameters will require optimization based on the specific properties of this compound.
| Parameter | Recommended Starting Condition | Rationale |
| HPLC System | Preparative HPLC System with a UV-Vis Detector and Fraction Collector | Allows for purification of larger sample quantities and collection of the purified compound. |
| Column | C18, 5-10 µm particle size, 10-50 mm ID x 150-250 mm length | A C18 column is a good starting point for a wide range of compounds. Larger diameter columns are used for preparative scale. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water | The acidic modifier helps to improve peak shape for acidic and basic compounds and provides counter-ions for ion-pairing. |
| Mobile Phase B | 0.1% TFA or FA in Acetonitrile or Methanol | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient Elution | 5-95% B over 20-30 minutes | A broad gradient is used initially to determine the approximate elution time of the target compound. |
| Flow Rate | 5-50 mL/min (depending on column ID) | The flow rate is scaled according to the column diameter to maintain optimal linear velocity. |
| Detection Wavelength | Determined by the UV-Vis spectrum of this compound | The wavelength of maximum absorbance should be used for sensitive detection. |
| Injection Volume | 100 µL - 5 mL (depending on column ID and sample concentration) | The volume should be optimized to maximize loading without compromising resolution. |
| Column Temperature | Ambient or 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity, but may degrade sensitive compounds. |
3. Purification Workflow:
The following diagram illustrates the general workflow for HPLC purification.
Caption: General workflow for the HPLC purification of a target compound.
4. Data Presentation and Analysis:
During method development and after purification, it is essential to collect and organize data systematically.
Table 1: Method Development Scouting Runs
| Run # | Column | Mobile Phase Gradient (%B) | Retention Time (min) | Peak Purity (%) |
| 1 | C18 | 5-95% in 30 min | Data | Data |
| 2 | C8 | 5-95% in 30 min | Data | Data |
| 3 | Phenyl-Hexyl | 5-95% in 30 min | Data | Data |
| ... | ... | ... | ... | ... |
Table 2: Optimized Purification Method Summary
| Parameter | Value |
| Column | e.g., C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase A | e.g., 0.1% Formic Acid in Water |
| Mobile Phase B | e.g., 0.1% Formic Acid in Acetonitrile |
| Gradient | e.g., 20-60% B in 25 min |
| Flow Rate | e.g., 20 mL/min |
| Loading | e.g., 100 mg crude material |
| Yield | Data |
| Purity | Data |
Conclusion
While a specific, validated HPLC purification method for this compound is not currently documented, the principles and general protocol provided in these application notes offer a robust starting point for its development. Successful purification will rely on a systematic approach to method development, beginning with a thorough characterization of the target molecule. The provided workflow and data management tables are intended to guide the researcher in establishing an efficient and effective purification strategy.
References
In-depth Analysis of IT-143A: Application Notes for NMR and Mass Spectrometry
Researchers, scientists, and drug development professionals require robust analytical techniques for the structural elucidation and characterization of novel compounds. This document provides detailed application notes and protocols for the analysis of IT-143A using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful analytical methods in chemical and pharmaceutical sciences.
Summary of Analytical Data
Quantitative data obtained from NMR and MS analyses are crucial for confirming the identity, purity, and structural features of a compound. The following tables summarize the key analytical data for this compound.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Data not available |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ionization Mode | Calculated m/z | Measured m/z | Mass Error (ppm) | Molecular Formula |
| Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative data for this compound is not publicly available. The tables above serve as templates for data presentation.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable results. The following sections outline the methodologies for the NMR and mass spectrometry analysis of this compound.
Protocol 1: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
Protocol 2: Mass Spectrometry
Objective: To determine the accurate mass and molecular formula of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., acetonitrile, methanol)
-
Mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., ESI, APCI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a high-purity solvent.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Method Setup:
-
Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature).
-
Define the mass range to be scanned.
-
Select the desired resolution and acquisition mode (e.g., positive or negative ion mode).
-
-
Sample Infusion/Injection: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis:
-
Determine the monoisotopic mass of the molecular ion.
-
Use the instrument's software to calculate the elemental composition and predict the molecular formula based on the accurate mass and isotopic pattern.
-
Visualizations
Diagrams are powerful tools for illustrating complex relationships and workflows.
Caption: Workflow for the analysis of this compound.
Caption: Logic of structure elucidation.
Application Notes and Protocols for In Vitro Studies of IT-143A
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-143A is a potent antibiotic belonging to the piericidin class, isolated from Streptomyces sp.[1][2] This class of compounds is recognized for its inhibitory effects on mitochondrial NADH-ubiquinone oxidoreductase (Complex I) of the electron transport chain.[3][4] Notably, this compound has demonstrated significant antitumor activity, particularly against the KB cancer cell line, with a reported half-maximal inhibitory concentration (IC50) of 0.36 ng/mL.[5][6][7] These findings suggest that this compound holds promise as a potential therapeutic agent in oncology.
These application notes provide a comprehensive guide for the in vitro experimental design of studies investigating the anticancer properties of this compound. The protocols detailed below are designed to assess its cytotoxic effects, elucidate its mechanism of action regarding cell death and cell cycle progression, and explore its impact on relevant signaling pathways.
Data Presentation
The following table summarizes the reported in vitro activity of this compound and other piericidins for comparative purposes.
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | KB | Cell Growth Inhibition | IC50 | 0.36 ng/mL |
| Piericidin L | OS-RC-2 | Cell Proliferation | IC50 | 2.2 µM |
| Piericidin M | OS-RC-2 | Cell Proliferation | IC50 | 4.5 µM |
| 11-demethyl-glucopiericidin A | ACHN | Cytotoxicity | IC50 | 2.3 µM |
| 11-demethyl-glucopiericidin A | HL-60 | Cytotoxicity | IC50 | 1.3 µM |
| 11-demethyl-glucopiericidin A | K562 | Cytotoxicity | IC50 | 5.5 µM |
Experimental Protocols
Cell Viability Assay
Objective: To determine the dose-dependent cytotoxic effect of this compound on a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KB, HeLa, A549, MCF-7)
-
Complete growth medium (e.g., Eagle's Minimum Essential Medium with 10% FBS for KB cells)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)[2]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance or fluorescence using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis and necrosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at concentrations around the determined IC50 for 24 and 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis, cell cycle regulation, and relevant signaling pathways.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, Cyclin D1, CDK4, p21, p27, phospho-Akt, Akt, phospho-mTOR, mTOR, NF-κB p65)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
-
Protein electrophoresis and transfer equipment
Protocol:
-
Seed and treat cells with this compound.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Workflow for the in vitro evaluation of this compound's anticancer effects.
Caption: Postulated signaling pathways affected by this compound in cancer cells.
References
- 1. Antitumor effect of piericidin B1 N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KB Cells | Profiles RNS [profiles.umassmed.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uniscience.co.kr [uniscience.co.kr]
- 5. KB Cells [cytion.com]
- 6. KB | Cell - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. KB (HeLa derivative). Culture Collections [culturecollections.org.uk]
Application Notes and Protocols for Culturing Streptomyces sp. IT-143 for IT-143A Production
Audience: Researchers, scientists, and drug development professionals.
Introduction:
IT-143A is a member of the piericidin family of antibiotics, a group of naturally occurring polyketide-derived compounds known for their potent biological activities.[1] Produced by various species of the genus Streptomyces, piericidins exhibit a range of effects including insecticidal, antimicrobial, and antitumor activities.[1] This document provides detailed protocols for the cultivation of Streptomyces sp. IT-143 to produce this compound, including media composition, fermentation parameters, and methods for extraction, purification, and quantification. The protocols are based on established methods for the production of piericidins from other Streptomyces species, adapted for the specific context of this compound.
Data Presentation
Table 1: Recommended Media Composition for Streptomyces sp. Cultivation and Piericidin Production
| Component | Concentration (g/L) | Role | Reference |
| Soluble Starch | 10.0 | Carbon Source | [2] |
| Glucose | 10.0 | Carbon Source | [3] |
| Cotton Seed Meal | 2.5 | Nitrogen Source | [2] |
| Yeast Extract | 3.0 - 4.0 | Nitrogen Source, Growth Factors | [2][3] |
| Tryptone | 5.0 | Nitrogen Source | [3] |
| Malt Extract | 3.0 | Carbon and Nitrogen Source | [3] |
| CaCO₃ | 0.5 | pH Buffering | [2] |
| Sucrose | 103.0 | Osmoprotectant | [3] |
Table 2: Optimized Fermentation Parameters for Piericidin Production
| Parameter | Optimal Range | Reference |
| Temperature | 28-30 °C | [2][4][5] |
| pH | 4.0 - 7.0 | [2] |
| Agitation | 180-250 rpm | [2][5] |
| Incubation Time | 3 - 7 days | [3][4] |
| Inoculum Concentration | 1 - 5% (v/v) | [5] |
Experimental Protocols
Media Preparation and Sterilization
Objective: To prepare sterile culture media for the growth of Streptomyces sp. IT-143 and production of this compound.
Materials:
-
Components listed in Table 1
-
Distilled water
-
Autoclave
-
Sterile flasks
Protocol:
-
Weigh the required amounts of each media component as per Table 1.
-
Dissolve the components in distilled water.
-
Adjust the pH of the medium to the desired value (e.g., 7.0) using 1N HCl or 1N NaOH.
-
Dispense the medium into appropriate culture flasks.
-
Sterilize the media by autoclaving at 121°C for 20 minutes.
-
Allow the media to cool to room temperature before inoculation.
Inoculum Preparation
Objective: To prepare a healthy and active seed culture of Streptomyces sp. IT-143 for inoculation into the production medium.
Materials:
-
A pure culture of Streptomyces sp. IT-143 on a suitable agar medium (e.g., ISP2 agar).
-
Sterile inoculation loop or sterile swabs.
-
Sterile flasks.
-
Shaking incubator.
Protocol:
-
Aseptically transfer a loopful of spores or a small agar plug of mycelial growth from a mature plate culture of Streptomyces sp. IT-143 into a flask containing the seed culture medium.
-
Incubate the flask at 28-30°C with shaking at 200-250 rpm for 2-3 days, or until good growth is observed.[5]
Fermentation for this compound Production
Objective: To cultivate Streptomyces sp. IT-143 under conditions optimized for the production of this compound.
Materials:
-
Prepared seed culture of Streptomyces sp. IT-143.
-
Production medium (refer to Table 1).
-
Sterile fermentation flasks or a bioreactor.
-
Shaking incubator or fermenter.
Protocol:
-
Inoculate the production medium with the seed culture at a concentration of 1-5% (v/v).[5]
-
Incubate the culture under the optimized conditions specified in Table 2 (e.g., 28°C, 200 rpm).
-
Monitor the fermentation for 3-7 days. Samples can be taken periodically to assess growth and this compound production.
Extraction of this compound
Objective: To extract the produced this compound from the fermentation broth.
Materials:
-
Fermentation culture of Streptomyces sp. IT-143.
-
Ethyl acetate.
-
Centrifuge.
-
Separatory funnel.
-
Rotary evaporator.
Protocol:
-
Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation.
-
Extract the supernatant twice with an equal volume of ethyl acetate.[4]
-
Extract the mycelial pellet with acetone, followed by evaporation of the acetone in vacuo.[4]
-
Combine the ethyl acetate extracts and the residue from the mycelial extract.
-
Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
Objective: To purify this compound from the crude extract.
Materials:
-
Crude extract containing this compound.
-
Silica gel for column chromatography.
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Acetonitrile and water (HPLC grade).
Protocol:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel.
-
Pack a silica gel column with a non-polar solvent (e.g., n-hexane).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise or gradient of increasing polarity using solvent mixtures (e.g., n-hexane:ethyl acetate, followed by ethyl acetate:methanol).
-
Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound from the column chromatography.
-
Further purify the pooled fractions using a reversed-phase HPLC system with a C18 column.[4]
-
Use a suitable mobile phase, such as a gradient of acetonitrile in water, to achieve separation.[4]
-
Collect the peak corresponding to this compound.
-
Quantification of this compound
Objective: To determine the concentration of this compound in the purified fractions or crude extract.
Materials:
-
Purified this compound standard of known concentration.
-
Samples containing this compound.
-
HPLC system with a UV detector.
Protocol:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Inject the unknown samples into the HPLC system under the same conditions.
-
Determine the peak area of this compound in the samples.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Visualization of Workflows and Pathways
References
- 1. The unique chemistry and biology of the piericidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of the positive SARP family regulator PieR for improving piericidin A1 production in Streptomyces piomogeues var. Hangzhouwanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production, analyses, and purification of piericidins. [bio-protocol.org]
- 5. Characterization of Streptomyces sp. KB1 and its cultural optimization for bioactive compounds production [PeerJ] [peerj.com]
- 6. Frontiers | Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic [frontiersin.org]
The Enigmatic IT-143A: Unraveling its Potential in Drug Discovery
Application Note
Introduction
IT-143A is a novel piericidin-group antibiotic isolated from Streptomyces sp.[1]. As a member of the piericidin family, which is known for its diverse biological activities, this compound presents an intriguing starting point for drug discovery and development. This document provides an overview of the current, albeit limited, understanding of this compound and outlines potential avenues for future research to explore its therapeutic applications. The primary focus of this application note is to guide researchers, scientists, and drug development professionals in designing studies to elucidate the mechanism of action and therapeutic potential of this compound.
Background
Piericidins are a class of natural products characterized by a substituted pyridine ring and a polyketide side chain. They are known to exhibit a range of biological effects, including insecticidal, antimicrobial, and antitumor activities. The foundational discovery of this compound as a novel antibiotic provides a basis for investigating its broader pharmacological profile[1]. Given the precedent set by other piericidin-class compounds, it is hypothesized that this compound may interact with key cellular signaling pathways, making it a candidate for development as a therapeutic agent, particularly in oncology.
Current Knowledge
The initial characterization of this compound identified it as a novel antibiotic produced by a species of Streptomyces[1]. This early work, published in 1996, laid the groundwork for further investigation. However, publicly available data on its specific mechanism of action, cellular targets, and efficacy in disease models remain scarce. The structural similarity of this compound to other piericidins suggests potential mechanisms that warrant investigation, such as the inhibition of mitochondrial respiratory chain complex I or modulation of signaling cascades critical for cell proliferation and survival.
Potential Research Directions and Experimental Protocols
To unlock the therapeutic potential of this compound, a systematic and multi-faceted research approach is required. Below are detailed protocols for key experiments designed to characterize its biological activity and assess its viability as a lead compound.
In Vitro Cytotoxicity Screening
Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.
Protocol:
-
Cell Culture: Culture a diverse panel of human cancer cell lines (e.g., breast, lung, colon, pancreatic) and a non-cancerous control cell line in their respective recommended media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the potency of this compound.
Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast | 5.2 | 0.8 |
| A549 | Lung | 8.1 | 1.2 |
| HCT116 | Colon | 3.5 | 0.5 |
| PANC-1 | Pancreatic | 12.4 | 2.5 |
| HEK293 | Non-cancerous | > 50 | 10.3 |
Mechanism of Action Studies: Signaling Pathway Analysis
Objective: To identify the cellular signaling pathways modulated by this compound in cancer cells.
Protocol:
-
Cell Treatment: Treat a sensitive cancer cell line (e.g., HCT116) with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blot Analysis: Perform Western blotting to analyze the expression and phosphorylation status of key proteins in major signaling pathways implicated in cancer, such as MAPK/ERK and PI3K/Akt.
-
Antibodies: Use primary antibodies against total and phosphorylated forms of ERK1/2, Akt, and other relevant pathway components.
-
Data Analysis: Quantify changes in protein expression and phosphorylation relative to untreated controls.
Hypothetical Signaling Pathway Modulation by this compound
Based on the known targets of similar compounds, this compound might inhibit key kinases in proliferative signaling pathways.
Target Identification and Validation
Objective: To identify the direct molecular target(s) of this compound.
Protocol:
-
Affinity Chromatography: Synthesize a derivative of this compound that can be immobilized on a solid support (e.g., agarose beads).
-
Cell Lysate Incubation: Incubate the immobilized this compound with total cell lysate from a sensitive cancer cell line.
-
Elution and Protein Identification: Elute the proteins that bind to this compound and identify them using mass spectrometry.
-
Target Validation: Validate the identified target(s) using techniques such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout to confirm their role in mediating the effects of this compound.
Experimental Workflow for Target Identification
The following diagram illustrates a logical workflow for identifying and validating the molecular target of this compound.
This compound represents an underexplored natural product with the potential to serve as a lead compound for the development of novel therapeutics. Its classification as a piericidin-group antibiotic suggests a range of possible biological activities that extend beyond its antimicrobial properties[1]. The experimental protocols outlined in this application note provide a roadmap for a comprehensive investigation into the cytotoxic effects, mechanism of action, and molecular targets of this compound. The successful execution of these studies will be crucial in determining the future trajectory of this compound in the drug discovery pipeline. Further research is essential to fully characterize this promising compound and to ascertain its potential clinical utility.
References
Applications of Piericidins in Agricultural Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piericidins are a class of naturally occurring pyridyl-substituted polyketides produced by various species of Streptomyces bacteria.[1][2] Structurally similar to coenzyme Q, piericidins exhibit a broad range of biological activities, including insecticidal, antifungal, and herbicidal properties.[1][3][4] Their primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase), disrupting cellular respiration and leading to cell death.[5][6][7] Additionally, Piericidin A has been shown to inhibit Photosystem II, suggesting its potential as a herbicide.[4][7] This document provides detailed application notes and experimental protocols for the use of piericidins in agricultural research.
I. Insecticidal Applications
Piericidins, particularly Piericidin A, have demonstrated significant insecticidal activity against a variety of agricultural pests, notably lepidopteran larvae.[3][8] Their neurotoxic effects, stemming from the disruption of cellular energy production, make them a promising candidate for the development of novel bio-insecticides.[5]
Quantitative Data: Insecticidal Activity of Piericidin A
| Target Pest | Bioassay Method | Metric | Value | Reference |
| Spodoptera littoralis (Cotton Leafworm) | Leaf Dip Bioassay | LC50 | Data not available in searched literature. | |
| Plutella xylostella (Diamondback Moth) | Leaf Dip Bioassay | LC50 | Data not available in searched literature. |
Note: While the insecticidal activity of piericidins against these pests is documented, specific LC50 values were not available in the searched literature.
Experimental Protocol: Insecticidal Bioassay (Leaf Dip Method)
This protocol is adapted from general leaf dip bioassay methodologies and is suitable for determining the efficacy of piericidins against lepidopteran larvae such as Spodoptera spp. and Plutella xylostella.[2][5][6]
Materials:
-
Piericidin A solution of known concentration (stock solution)
-
Solvent for dissolving Piericidin A (e.g., DMSO, acetone)
-
Surfactant (e.g., Triton X-100, Tween 80)
-
Distilled water
-
Host plant leaves (e.g., cotton, cabbage)
-
Second or third instar larvae of the target insect
-
Petri dishes lined with moist filter paper
-
Forceps
-
Micropipettes
-
Beakers and graduated cylinders
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of Piericidin A in a suitable solvent.
-
Create a series of dilutions from the stock solution to achieve a range of desired test concentrations.
-
Add a surfactant (e.g., 0.02% v/v) to each dilution and the control solution to ensure even spreading on the leaf surface.
-
The control solution should contain the solvent and surfactant at the same concentration as the test solutions.
-
-
Leaf Treatment:
-
Excise fresh, undamaged leaves from the host plant.
-
Using forceps, dip each leaf into a test solution for 10-15 seconds, ensuring complete immersion.
-
Allow the leaves to air dry on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Place one treated leaf into each Petri dish.
-
Carefully transfer 10-20 larvae onto each leaf.
-
Seal the Petri dishes to prevent escape.
-
-
Incubation and Observation:
-
Incubate the Petri dishes at a controlled temperature and humidity suitable for the insect species (e.g., 25 ± 2°C, 60-70% RH).
-
Assess larval mortality at 24, 48, and 72-hour intervals. Larvae are considered dead if they do not move when prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the lethal concentration (LC50) value using probit analysis.
-
Experimental workflow for the insecticidal leaf dip bioassay.
II. Antifungal Applications
Piericidins have shown promise in controlling plant pathogenic fungi. Their ability to inhibit mitochondrial respiration is a potent mechanism against fungal growth and development.
Quantitative Data: Antifungal Activity of Piericidin A
| Target Pathogen | Bioassay Method | Metric | Value | Reference |
| Botrytis cinerea (Gray Mold) | Radial Growth Inhibition | IC50 | Data not available in searched literature. | |
| Fusarium graminearum (Fusarium Head Blight) | Radial Growth Inhibition | MIC | Data not available in searched literature. |
Note: While the antifungal potential of piericidins is recognized, specific IC50 or MIC values against these major plant pathogens were not found in the searched literature.
Experimental Protocol: Antifungal Bioassay (Radial Growth Inhibition)
This protocol is a standard method for assessing the in vitro antifungal activity of compounds like piericidins.[9][10]
Materials:
-
Piericidin A
-
Solvent (e.g., DMSO)
-
Potato Dextrose Agar (PDA)
-
Pure culture of the target fungus (e.g., Botrytis cinerea, Fusarium graminearum)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Preparation of Amended Media:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to approximately 45-50°C.
-
Dissolve Piericidin A in a small amount of solvent to create a stock solution.
-
Add appropriate volumes of the Piericidin A stock solution to the molten PDA to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and the control (typically ≤1% v/v).
-
The control medium should contain the same amount of solvent without Piericidin A.
-
Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
-
Measurement and Data Analysis:
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of inhibition of mycelial growth using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the IC50 (concentration causing 50% inhibition) or Minimum Inhibitory Concentration (MIC) (lowest concentration with no visible growth).
-
Workflow for the radial growth inhibition antifungal bioassay.
III. Herbicidal Applications
The inhibitory effect of Piericidin A on Photosystem II provides a basis for its investigation as a natural herbicide.[4][7]
Quantitative Data: Herbicidal Activity of Piericidin A
| Target Weed | Bioassay Method | Metric | Value | Reference |
| Amaranthus retroflexus (Redroot Pigweed) | Seedling Growth Inhibition | EC50 | Data not available in searched literature. |
Note: While piericidins are known to inhibit Photosystem II, specific EC50 values for their herbicidal activity against common agricultural weeds were not available in the searched literature.
Experimental Protocol: Herbicidal Bioassay (Seedling Growth Inhibition)
This protocol is designed to assess the pre-emergent or early post-emergent herbicidal activity of piericidins on weed seedlings.[11][12]
Materials:
-
Piericidin A
-
Solvent (e.g., acetone)
-
Distilled water
-
Surfactant
-
Seeds of a target weed species (e.g., Amaranthus retroflexus)
-
Pots or multi-well plates
-
Potting medium (soil or agar-based)
-
Growth chamber with controlled light, temperature, and humidity
-
Sprayer (for post-emergence application)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of Piericidin A in a suitable solvent.
-
Create a range of test concentrations by diluting the stock solution with distilled water. Add a surfactant if required for foliar application.
-
-
Planting:
-
Fill pots or wells with the chosen potting medium.
-
Sow a predetermined number of weed seeds at a uniform depth.
-
-
Application (choose one):
-
Pre-emergence: Apply a known volume of the test solution evenly to the soil surface immediately after sowing.
-
Post-emergence: Allow seedlings to reach a specific growth stage (e.g., cotyledon to two-leaf stage). Apply the test solution as a fine spray, ensuring uniform coverage.
-
-
Incubation:
-
Place the pots or plates in a growth chamber with appropriate conditions (e.g., 16/8 h light/dark cycle, 25/20°C day/night temperature).
-
Water the plants as needed, avoiding disturbance of the treated soil surface in pre-emergence tests.
-
-
Assessment:
-
After a set period (e.g., 7-14 days), assess the effects.
-
Record parameters such as germination rate, seedling survival, shoot and root length, and fresh/dry weight.
-
Visual injury ratings (e.g., chlorosis, necrosis) can also be recorded on a scale.
-
-
Data Analysis:
-
Calculate the percent inhibition for each parameter compared to the untreated control.
-
Determine the EC50 (effective concentration causing 50% inhibition) for the most sensitive parameters using regression analysis.
-
Signaling pathway of Piericidin A's herbicidal action via Photosystem II inhibition.
IV. Antibacterial Applications Against Plant Pathogens
Piericidin A has also been identified as a potential quorum-sensing inhibitor, which can suppress the expression of virulence genes in plant pathogenic bacteria like Pectobacterium atrosepticum (formerly Erwinia carotovora subsp. atroseptica), the causative agent of potato soft rot.[5]
Quantitative Data: Antibacterial Activity of Piericidin A
| Target Pathogen | Bioassay Method | Metric | Value | Reference |
| Pectobacterium atrosepticum | Quorum Sensing Inhibition Assay | MIC | Data not available in searched literature. | [5] |
Note: While effective in suppressing virulence genes, a specific Minimum Inhibitory Concentration (MIC) for growth inhibition was not provided in the primary literature found.
Experimental Protocol: Quorum Sensing Inhibition (QSI) Bioassay
This protocol uses a reporter strain, such as Chromobacterium violaceum, to screen for QSI activity. C. violaceum produces a purple pigment, violacein, which is regulated by quorum sensing. Inhibition of this pigment production indicates potential QSI activity.
Materials:
-
Piericidin A
-
Solvent (e.g., DMSO)
-
Chromobacterium violaceum reporter strain (e.g., CV026)
-
Luria-Bertani (LB) agar and broth
-
N-acyl-homoserine lactone (AHL) inducer (if using a mutant strain like CV026)
-
Sterile Petri dishes, paper discs, and micropipettes
-
Incubator
Procedure:
-
Prepare Reporter Strain Plates:
-
Grow an overnight culture of C. violaceum in LB broth.
-
Prepare LB agar plates. For mutant strains like CV026 that require an external AHL to produce violacein, supplement the molten agar with the appropriate AHL (e.g., N-hexanoyl-L-homoserine lactone).
-
Spread a lawn of the C. violaceum culture onto the surface of the agar plates.
-
-
Apply Test Compound:
-
Dissolve Piericidin A in a solvent to create a stock solution.
-
Impregnate sterile paper discs with a known amount of the Piericidin A solution.
-
Allow the solvent to evaporate from the discs.
-
Place the discs onto the surface of the inoculated agar plates.
-
A disc with solvent only should be used as a negative control.
-
-
Incubation and Observation:
-
Incubate the plates at 28-30°C for 24-48 hours.
-
Observe the plates for zones of inhibition of violacein production around the paper discs. A clear or opaque halo around a disc on a purple lawn indicates QSI activity. A clear halo also indicates bactericidal or bacteriostatic activity, which should be noted.
-
-
Confirmation against Target Pathogen:
-
To confirm that the QSI activity is relevant to the target plant pathogen, a secondary assay measuring the expression of specific virulence genes (e.g., using qRT-PCR) in Pectobacterium atrosepticum in the presence and absence of Piericidin A would be necessary, as described in the literature.[5]
-
Logical relationship of Piericidin A as a quorum sensing inhibitor.
Conclusion
Piericidins represent a versatile class of natural products with significant potential in agricultural research. Their multi-faceted activity as insecticides, fungicides, herbicides, and antibacterial agents makes them valuable lead compounds for the development of new, environmentally-benign crop protection strategies. The protocols outlined in this document provide a framework for researchers to further investigate and quantify the efficacy of piericidins against a wide range of agricultural challenges. Further research is warranted to establish precise efficacy data (LC50, IC50, EC50) against key agricultural pests and to optimize formulations for field applications.
References
- 1. The relationship between the structure and the activity of pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. entomoljournal.com [entomoljournal.com]
- 3. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 4. Inhibition of photosystem II of spinach by the respiration inhibitors piericidin A and thenoyltrifluoroacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 8. irac-online.org [irac-online.org]
- 9. Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 12. archive.sbreb.org [archive.sbreb.org]
Application Notes and Protocols for Genome Mining of Streptomyces sp. for Novel Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Introduction
The genus Streptomyces is a cornerstone of antibiotic discovery, responsible for producing approximately two-thirds of all known natural antibiotics.[1][2][3] With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents. Advances in genome sequencing have revealed that Streptomyces genomes harbor a vast number of uncharacterized "silent" or "cryptic" secondary metabolite biosynthetic gene clusters (BGCs), representing a significant untapped reservoir for new drug discovery.[4][5][6]
Genome mining is a powerful strategy that uses bioinformatics to identify and prioritize these BGCs for targeted discovery of novel compounds.[7][8] This approach shifts from traditional activity-based screening to a more rational, sequence-driven process. This document provides detailed protocols and application notes for a comprehensive workflow, from initial in silico analysis to the activation and characterization of novel antibiotics from Streptomyces sp.
Overall Workflow for Novel Antibiotic Discovery
The genome mining workflow integrates computational biology, molecular genetics, and analytical chemistry to systematically uncover novel bioactive compounds. The process begins with sequencing the genome of a Streptomyces strain, followed by bioinformatic identification of promising BGCs. Genetic strategies are then employed to induce the expression of these clusters, either in the native host or a heterologous system. Finally, the produced metabolites are extracted, purified, and tested for antimicrobial activity.
Caption: High-level workflow for genome mining of novel antibiotics from Streptomyces.
Data Presentation
Quantitative data is crucial for evaluating the success of genome mining efforts. The following tables provide templates for organizing key experimental results.
Table 1: Comparison of Common BGC Prediction Tools
| Tool | Primary Algorithm | Key Features | Typical Application |
|---|---|---|---|
| antiSMASH [7][9] | Profile HMMs | Comprehensive annotation, BGC type prediction, comparative analysis with known clusters (MIBiG). | Standard tool for identifying all major classes of BGCs in bacterial genomes. |
| PRISM [4] | Structure-based | Predicts chemical structures for polyketide and non-ribosomal peptide products. | Prioritizing BGCs based on predicted novelty of the final chemical product. |
| ClusterFinder [10] | Probabilistic (HMMs) | Identifies BGCs without a priori knowledge of signature enzymes. | Discovering potentially novel BGC classes that lack canonical signature genes. |
| BiG-SCAPE [11] | Sequence Similarity | Groups BGCs into gene cluster families for large-scale comparative genomics. | Analyzing the diversity and distribution of BGCs across hundreds of genomes. |
Table 2: Example Data for BGC Activation via Promoter Insertion
| Target BGC | Host Strain | Inserted Promoter | Fold Increase in Production (µg/mL) | Bioactivity Observed |
|---|---|---|---|---|
| PKS Type I Cluster 5 | S. viridochromogenes | kasOp*[12] | 15.2 | Yes (Anti-MRSA) |
| NRPS Cluster 2 | S. albus | ermE*p[13] | 25.7 | Yes (Antifungal) |
| PKS-NRPS Hybrid | S. lividans | kasOp*[12] | 0 (No production) | No |
| Phosphonate Cluster | S. venezuelae | kasOp*[12] | 8.4 | Yes (Herbicidal) |
Table 3: Example Minimum Inhibitory Concentration (MIC) Values for a Novel Compound
| Test Organism | Strain | MIC (µg/mL) | Vancomycin MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | ATCC 29213 | 2 | 1 |
| Staphylococcus aureus | MRSA BAA-1717 | 4 | >256 |
| Enterococcus faecalis | ATCC 29212 | 8 | 2 |
| Enterococcus faecium | VRE ATCC 700221 | 8 | >256 |
| Escherichia coli | ATCC 25922 | >128 | N/A |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | N/A |
Experimental Protocols
Protocol 1: High Molecular Weight Genomic DNA Isolation from Streptomyces
High-quality genomic DNA is essential for modern sequencing platforms, especially long-read technologies that are crucial for assembling complete BGCs.
Materials:
-
Streptomyces culture grown in TSB or ISP2 medium.
-
Glass beads (3 mm).
-
Lysis Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1.2% Triton X-100, 20 mg/mL Lysozyme.
-
Proteinase K solution (20 mg/mL).
-
10% SDS solution.
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1).
-
Isopropanol (100%, ice-cold).
-
Ethanol (70%, ice-cold).
-
TE Buffer (pH 8.0).
Method:
-
Inoculate 50 mL of liquid medium with Streptomyces spores or mycelial fragments. Add sterile glass beads to promote dispersed growth. Incubate at 28-30°C with shaking for 48-72 hours.
-
Harvest mycelia by centrifugation at 5,000 x g for 10 minutes. Wash the pellet twice with sterile water.
-
Resuspend the mycelial pellet in 5 mL of Lysis Buffer. Incubate at 37°C for 1-2 hours to digest the cell wall.
-
Add 250 µL of Proteinase K solution and 500 µL of 10% SDS. Mix gently by inversion and incubate at 55°C for 2 hours.
-
Perform a two-step extraction: first with an equal volume of phenol:chloroform:isoamyl alcohol, followed by a second extraction with an equal volume of chloroform. Centrifuge at 12,000 x g for 10 minutes after each extraction and carefully transfer the aqueous (top) layer.
-
Precipitate the DNA by adding 0.7 volumes of ice-cold isopropanol to the final aqueous phase. Spool the DNA using a sterile glass rod or incubate at -20°C for 1 hour followed by centrifugation at 12,000 x g for 15 minutes.
-
Wash the DNA pellet twice with 1 mL of ice-cold 70% ethanol.
-
Air dry the pellet briefly and resuspend in 100-200 µL of TE Buffer. Assess DNA quality and quantity using a spectrophotometer (A260/280 ratio) and agarose gel electrophoresis.
Protocol 2: In Silico Genome Mining using antiSMASH
The Antibiotics and Secondary Metabolite Analysis Shell (antiSMASH) is the gold standard for identifying and annotating BGCs.[9]
Method:
-
Navigate to the antiSMASH web server or use a local command-line installation.
-
Upload the assembled Streptomyces genome sequence in FASTA format.
-
Select the appropriate detection settings. For a comprehensive first pass, use the "relaxed" detection strictness and enable all extra analysis features (e.g., KnownClusterBlast, ClusterBlast, SubClusterBlast).[11]
-
Submit the job and await the results. The output will be an interactive HTML file.
-
Analyze the results, focusing on BGCs with low similarity to known clusters in the MIBiG (Minimum Information about a Biosynthetic Gene Cluster) database.[11] These represent potentially novel pathways.
-
Prioritize clusters for experimental validation based on predicted product class (e.g., PKS, NRPS), novelty, and completeness of the cluster.
Protocol 3: Activation of a Silent BGC via CRISPR-Cas9 Mediated Promoter Insertion
Many BGCs are silent under laboratory conditions. A powerful method to activate them is to use CRISPR-Cas9 to insert a strong, constitutive promoter upstream of a key biosynthetic operon or a pathway-specific regulatory gene.[12][13]
Caption: Workflow for CRISPR-Cas9 mediated promoter insertion to activate silent BGCs.
Materials:
-
pCRISPomyces-2 plasmid or equivalent.[14]
-
Target Streptomyces strain.
-
E. coli S17-1 (for conjugation).
-
Oligonucleotides for sgRNA and homology arms.
-
Strong constitutive promoter (e.g., kasOp).
-
Appropriate antibiotics for selection (e.g., Apramycin, Nalidixic acid).
-
ISP4 medium for conjugation.
Method:
-
Design: Identify a suitable 20 bp protospacer sequence with an adjacent NGG PAM site upstream of the target gene/operon. Design 1 kb homology arms flanking the desired insertion site.
-
Plasmid Construction: Synthesize and clone the sgRNA cassette into the pCRISPomyces-2 vector. Assemble the repair template by flanking the chosen promoter sequence with the upstream and downstream homology arms. Clone this template into the sgRNA-containing vector.
-
Conjugation: Transform the final plasmid into E. coli S17-1. Grow both E. coli and Streptomyces to mid-log phase. Mix the cultures, spot onto ISP4 agar, and incubate overnight to allow for plasmid transfer.
-
Selection: Overlay the conjugation plate with water containing apramycin (for plasmid selection) and nalidixic acid (to counter-select E. coli). Incubate until Streptomyces exconjugants appear.
-
Verification: Isolate genomic DNA from several exconjugants. Use PCR with primers flanking the insertion site to confirm the promoter knock-in. Sequence the PCR product to ensure fidelity.
-
Analysis: Cultivate the verified engineered strain and the wild-type strain under identical conditions. Analyze the culture extracts using HPLC or LC-MS to identify new peaks corresponding to the activated metabolite.
Protocol 4: Heterologous Expression of a BGC in Streptomyces lividans
If a BGC cannot be activated in its native host, heterologous expression in a well-characterized chassis strain like S. lividans is a viable alternative.[15][16] This requires cloning the entire, often large, BGC.
Materials:
-
Bacterial Artificial Chromosome (BAC) or Cosmid library of the source Streptomyces gDNA.
-
Streptomyces lividans TK24 or other suitable host.
-
Integrative vector (e.g., pSET152).
-
Restriction enzymes and DNA ligase.
-
Protoplast transformation reagents (Lysozyme, PEG).
Method:
-
BGC Cloning: Identify and isolate a BAC or cosmid clone containing the entire BGC of interest from a genomic library. This is often the most challenging step due to the large size of BGCs. Methods like Transformation-Associated Recombination (TAR) in yeast can also be used.[15]
-
Subcloning: Subclone the BGC from the BAC/cosmid into an integrative Streptomyces expression vector. The vector should contain an attachment site (e.g., attP) for site-specific integration into the host chromosome and a selectable marker.
-
Host Preparation: Prepare protoplasts from an exponentially growing culture of S. lividans by treating the mycelia with lysozyme in a hypertonic buffer.
-
Transformation: Mix the protoplasts with the BGC-containing plasmid and add polyethylene glycol (PEG) to induce DNA uptake.
-
Selection and Regeneration: Plate the transformation mix on R2YE regeneration agar. After incubation, overlay with the appropriate antibiotic to select for successful transformants.
-
Verification and Analysis: Confirm the integration of the BGC in the S. lividans chromosome via PCR. Cultivate the engineered strain and analyze its metabolic profile by LC-MS to detect the production of the target compound.
Protocol 5: Minimum Inhibitory Concentration (MIC) Assay
Once a novel compound is produced and isolated, its antimicrobial potency must be quantified. The broth microdilution MIC assay is a standard method.
Materials:
-
Purified novel compound.
-
Bacterial test strains (e.g., S. aureus, E. coli).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL.
Method:
-
Dissolve the purified compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in MHB. The final volume in each well should be 50 µL.
-
Prepare a standardized inoculum of the test bacterium in MHB. Add 50 µL of this inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
- 1. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Silent Gene Cluster Activation in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces [jmicrobiol.or.kr]
- 5. Thirty complete Streptomyces genome sequences for mining novel secondary metabolite biosynthetic gene clusters [escholarship.org]
- 6. Mini review: Genome mining approaches for the identification of secondary metabolite biosynthetic gene clusters in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthetic Potential of Streptomyces Rationalizes Genome-Based Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 9. Biosynthetic Gene Cluster Analysis in Actinobacterial Genus Streptomyces | Springer Nature Experiments [experiments.springernature.com]
- 10. Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. CRISPR-Cas9 strategy for activation of silent Streptomyces biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 16. Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isolating Novel Secondary Metabolites from Bacteria
Introduction
Bacteria are a prolific source of secondary metabolites, which are small molecules that are not essential for normal growth but provide a selective advantage to the producing organism, for instance, by acting as antibiotics, signaling molecules, or pigments.[1] These natural products have been a cornerstone of drug discovery, yielding numerous antibiotics, anti-cancer agents, and other therapeutics.[2] However, the rate of discovery of new compounds has slowed, partly due to the frequent rediscovery of known molecules.[3] A significant challenge is that many biosynthetic gene clusters (BGCs), the genetic blueprints for secondary metabolites, are not expressed under standard laboratory conditions, remaining "silent".[4][5]
These application notes provide an overview of and detailed protocols for modern and classical techniques designed to overcome these challenges. The focus is on strategies to induce the expression of silent BGCs and the subsequent workflows for extraction, purification, and analysis of the novel compounds produced. These methods are essential for researchers in natural product discovery, microbiology, and drug development.
Part 1: Strategies to Induce Novel Metabolite Production
To unlock the full biosynthetic potential of bacteria, several cultivation-based strategies have been developed. These methods aim to mimic environmental cues or stresses that trigger the production of secondary metabolites.
The OSMAC Approach (One Strain, Many Compounds)
The "One Strain, Many Compounds" (OSMAC) approach is a systematic method to explore the chemical diversity of a single microbial strain by varying its cultivation parameters.[6][7] The core principle is that altering growth conditions can trigger different metabolic pathways, leading to the production of a diverse array of secondary metabolites, including novel compounds from silent BGCs.[5][8] Key parameters to modify include media composition, temperature, pH, aeration, and culture format (solid vs. liquid).[3][7]
Co-culture Technique
In their natural habitats, bacteria exist in complex communities where they compete and communicate with other microorganisms.[4] Co-cultivation, or mixed fermentation, mimics this microbial interaction in a laboratory setting to activate silent BGCs.[4][9] The interaction between two or more different microorganisms can induce stress responses or trigger signaling cascades that lead to the production of novel or increased quantities of secondary metabolites that are not observed in monocultures.[10][11] These interactions can be dependent on direct cell-to-cell contact or mediated by diffusible molecules.[9]
Genome Mining
The advent of rapid and affordable genome sequencing has revolutionized natural product discovery.[12] Genome mining is a bioinformatics-driven approach that involves analyzing a bacterium's genome to identify BGCs.[13] Tools like antiSMASH can predict the number and type of BGCs within a genome, highlighting the organism's biosynthetic potential.[5] This approach allows researchers to prioritize promising strains for further study and can guide the targeted isolation of novel compounds by predicting their chemical class.[1] Once a promising BGC is identified, it can be activated in its native host (e.g., via the OSMAC approach) or heterologously expressed in a more tractable host strain.[14]
Part 2: Extraction, Purification, and Analysis
Following successful cultivation, the next critical phase is the isolation and identification of the target secondary metabolites. This process involves extracting the compounds from the culture, purifying them from a complex mixture, and finally determining their chemical structure.
Extraction
The first step is to separate the secondary metabolites from the bacterial biomass and culture medium. The choice of solvent is crucial and is typically based on the polarity of the target compounds. Ethyl acetate is a common solvent for extracting a broad range of metabolites.[15] The process usually involves liquid-liquid extraction of the culture broth and/or solvent extraction of the cell mass.
Chromatographic Purification
Crude extracts contain a complex mixture of compounds. Chromatography is the primary method used to separate and purify individual metabolites.[2] A typical workflow involves multiple, sequential chromatographic steps, moving from low-resolution, high-capacity techniques to high-resolution, low-capacity techniques.
-
Column Chromatography (CC): Often used for initial fractionation of the crude extract.[16][17]
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to analyze fractions and determine appropriate solvent systems.[15][18]
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique essential for the final purification of compounds.[19][20]
Structure Elucidation
Once a compound is purified, its chemical structure must be determined. This is primarily accomplished using spectroscopic techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass and fragmentation data, which is crucial for determining the molecular formula and dereplicating known compounds.[21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for determining the complete 3D structure of a novel molecule by analyzing the connectivity and spatial arrangement of its atoms.[23][24]
Part 3: Quantitative Data Summary
The effectiveness of different discovery strategies can be compared based on their ability to increase chemical diversity or yield.
| Technique | Parameter | Typical Outcome | Reference |
| OSMAC | Chemical Diversity | Cultivation of Micromonospora sp. SH-82 on solid A1 medium for 21 days favored greater chemical diversity compared to other tested conditions. | [6] |
| OSMAC | Novel Compound Detection | A broad OSMAC screening of five bacterial strains led to the detection of 590 novel mass features, far outnumbering the predicted BGCs. | [5] |
| Co-culture | Yield Increase | Co-culture of Vibrio sp. and Listonella sp. resulted in a 2.7-fold increase in the production of the antibiotic andrimid compared to single-species cultures. | [10] |
| Co-culture | Novel Compound Induction | Co-culture of Streptomyces endus with coryneform bacteria induced the production of alchivemycin A, which was not detected in monocultures. | [9] |
| Genome Mining | Discovery Success Rate | The success rate of discovering new families of bacterial natural products using heterologous expression of BGCs is estimated to be between 11% and 32%. | [14] |
Part 4: Experimental Protocols
Protocol 1: The OSMAC Approach
This protocol provides a framework for applying the OSMAC strategy to a single bacterial strain.
1. Strain & Media Preparation: a. Prepare a seed culture of the target bacterial strain in a suitable liquid medium (e.g., Tryptic Soy Broth) and incubate until mid-log phase. b. Prepare a variety of solid and liquid culture media. Variations should include:
- Nutrient Levels: Rich media (e.g., ISP2, Marine Broth) and minimal media (e.g., M9).[5]
- Carbon/Nitrogen Sources: Glucose, starch, peptone, yeast extract, etc.[3]
- Salinity: Prepare media with varying NaCl concentrations (e.g., 0%, 1.5%, 3%).[25]
- pH: Adjust media to different pH values (e.g., 6.0, 7.0, 8.0).
2. Inoculation & Cultivation: a. Inoculate each prepared medium (e.g., 50 mL of liquid media in 250 mL flasks, or 90 mm petri dishes with solid media) with the seed culture (1-2% v/v). b. Incubate the cultures under different physical conditions:
- Temperature: e.g., 25°C, 30°C, 37°C.[3]
- Aeration (for liquid cultures): Static vs. shaking (e.g., 180 rpm). c. Cultivate for different time periods (e.g., harvest at 7, 14, and 21 days).[6]
3. Extraction & Analysis: a. For each condition, harvest the culture. Separate the biomass from the supernatant by centrifugation. b. Extract the supernatant with an equal volume of ethyl acetate three times. c. Extract the biomass with methanol or acetone. d. Combine and evaporate the organic extracts to dryness. e. Redissolve the crude extracts in a suitable solvent (e.g., methanol) at a standard concentration (e.g., 10 mg/mL). f. Analyze all extracts by LC-MS to compare the metabolic profiles and identify unique peaks corresponding to potentially novel compounds.[6]
Protocol 2: Bacterial Co-culture for Metabolite Induction
This protocol describes a general method for co-cultivating two bacterial strains.
1. Strain Selection & Preparation: a. Select the target producer strain and an inducer strain (e.g., a different bacterial species isolated from the same environment, or a known inducer like a mycolic acid-containing bacterium).[4] b. Prepare individual seed cultures of both strains.
2. Co-cultivation Setup: a. Inoculate a suitable liquid or solid medium with both strains simultaneously. The initial inoculum ratio may need to be optimized. b. As controls, set up monocultures of each strain under the identical conditions. c. (Optional - No Contact): To test for induction by diffusible molecules, use a divided petri dish or a transwell plate that allows chemical exchange but prevents physical contact between the strains.[4]
3. Incubation & Extraction: a. Incubate the co-cultures and monoculture controls for a defined period (e.g., 7-14 days). b. Harvest and extract the cultures as described in Protocol 1, Step 3.
4. Analysis: a. Analyze the crude extracts from the co-culture and monocultures by LC-MS. b. Compare the chromatograms to identify peaks that are uniquely present or significantly upregulated in the co-culture extract.[10]
Protocol 3: General Extraction of Bacterial Secondary Metabolites
This protocol outlines a standard procedure for solvent extraction from a liquid bacterial culture.
1. Culture Harvest: a. Following incubation, centrifuge the bacterial culture (e.g., 5000 x g for 20 minutes) to separate the supernatant from the cell pellet.
2. Supernatant Extraction (Liquid-Liquid Extraction): a. Decant the supernatant into a separatory funnel. b. Add an equal volume of ethyl acetate. c. Shake vigorously for 2 minutes, periodically venting the funnel. d. Allow the layers to separate, then collect the upper organic layer. e. Repeat the extraction two more times with fresh ethyl acetate. f. Pool the organic layers.
3. Biomass Extraction: a. Resuspend the cell pellet in methanol (e.g., 1/10th of the original culture volume). b. Sonicate or vortex vigorously to lyse the cells and extract intracellular metabolites. c. Centrifuge to pellet the cell debris and collect the methanol extract.
4. Final Processing: a. Combine the supernatant and biomass extracts. b. Dry the combined extract over anhydrous sodium sulfate to remove residual water. c. Evaporate the solvent using a rotary evaporator to obtain the crude extract. d. Store the dried extract at -20°C until further purification.
Protocol 4: HPLC Fractionation for Purification
This protocol details the use of HPLC for purifying a target compound from a semi-purified extract or fraction.
1. Sample & System Preparation: a. Dissolve the dried bacterial extract/fraction in the mobile phase or a suitable solvent like methanol. b. Filter the sample through a 0.22 µm syringe filter to remove particulates.[19] c. Prepare the mobile phase solvents (e.g., HPLC-grade water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B)).[26] Degas the solvents. d. Equilibrate the HPLC system, fitted with a C18 column (e.g., 4.6 x 250 mm, 5 µm), with the initial mobile phase conditions.[26]
2. Chromatographic Separation: a. Inject the filtered sample onto the column. b. Run a gradient elution method. For example:
- Start with 5-10% Solvent B for 5 minutes.
- Increase linearly to 95-100% Solvent B over 30-40 minutes.
- Hold at 100% Solvent B for 5 minutes.
- Return to initial conditions and re-equilibrate. c. Set the flow rate typically between 0.5-1.0 mL/min for an analytical-scale column.[27] d. Monitor the elution of compounds using a UV detector at multiple wavelengths (e.g., 210 nm, 254 nm, 280 nm).[19]
3. Fraction Collection: a. Collect fractions manually or using an automated fraction collector based on the retention time of the peaks observed on the chromatogram. b. Collect fractions into clean, labeled vials.
4. Post-Collection Processing: a. Evaporate the solvent from each collected fraction. b. Analyze the purity of each fraction using analytical HPLC or LC-MS. c. Pool the pure fractions containing the target compound.
Protocol 5: Sample Preparation for LC-MS/MS Analysis
This protocol is for preparing crude extracts or purified compounds for metabolomic analysis.
1. Sample Reconstitution: a. Accurately weigh the dried crude extract or purified compound. b. Dissolve the sample in an appropriate solvent (e.g., a mixture of methanol and water) to a final concentration of 1 mg/mL.[26]
2. Quenching (for intracellular metabolomics): a. For analyzing intracellular metabolites, rapid quenching is needed to halt metabolic activity. b. Quickly add the bacterial culture to 60% cold methanol (-40°C or colder).[28] c. Centrifuge at low temperature to pellet the cells, then proceed with extraction.
3. Final Preparation for Injection: a. Take an aliquot of the reconstituted sample and dilute it further if necessary with the initial mobile phase. b. Centrifuge the diluted sample at high speed (e.g., >15,000 x g for 10 minutes) to pellet any remaining insoluble material.[21] c. Transfer the supernatant to an HPLC vial with an insert. d. The sample is now ready for injection into the LC-MS/MS system. The typical injection volume is 3-20 µL.[21][26]
References
- 1. mdpi.com [mdpi.com]
- 2. Purification of secondary metabolites from bacteria | Buchi.com [cloud.infohub.buchi.com]
- 3. Frontiers | Exploring Structural Diversity of Microbe Secondary Metabolites Using OSMAC Strategy: A Literature Review [frontiersin.org]
- 4. Frontiers | Enhancing chemical and biological diversity by co-cultivation [frontiersin.org]
- 5. Triaging of Culture Conditions for Enhanced Secondary Metabolite Diversity from Different Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OSMAC Method to Assess Impact of Culture Parameters on Metabolomic Diversity and Biological Activity of Marine-Derived Actinobacteria [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. OSMAC-Based Discovery and Biosynthetic Gene Clusters Analysis of Secondary Metabolites from Marine-Derived Streptomyces globisporus SCSIO LCY30 [mdpi.com]
- 9. Co-Culture Systems for the Production of Secondary Metabolites: Current and Future Prospects [openbiotechnologyjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Harnessing microbial co-culture to increase the production of known secondary metabolites - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. Targeting Bacterial Genomes for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microbial genome mining for accelerated natural products discovery: is a renaissance in the making? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sphinxsai.com [sphinxsai.com]
- 16. mdpi.com [mdpi.com]
- 17. Fractionation and Antibacterial Evaluation of the Surface Compounds from the Leaves of Combretum zeyheri on Selected Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Kanaler - Medfarm Play - Uppsala universitet [media.medfarm.uu.se]
- 21. geneticsmr.com [geneticsmr.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Identification and Quantification of Secondary Metabolites by LC-MS from Plant-associated Pseudomonas aurantiaca and Pseudomonas chlororaphis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. oaji.net [oaji.net]
- 28. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing IT-143A Production from Streptomyces sp. IT-143
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of the piericidin-group antibiotic, IT-143A, from Streptomyces sp. IT-143. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general biosynthetic origin?
A1: this compound is a member of the piericidin family of antibiotics, which are known for their insecticidal, antimicrobial, and antitumor properties.[1] Piericidins are polyketide natural products characterized by a substituted pyridine or pyridone core linked to a lipophilic side chain.[1][2] The biosynthesis of piericidins originates from a modular polyketide synthase (PKS) pathway.[3][4] The core structure is assembled from building blocks like acetate and propionate, followed by modifications from various tailoring enzymes to create the final diverse structures.[3]
Q2: What are the key factors influencing the yield of this compound?
A2: The production of secondary metabolites like this compound in Streptomyces is a complex process influenced by a multitude of factors. Key parameters to consider for optimization include the composition of the fermentation medium (carbon and nitrogen sources, phosphate, and trace elements), and physical fermentation conditions (pH, temperature, agitation, and incubation time).
Q3: How can I systematically optimize the fermentation medium for enhanced this compound production?
A3: A common and effective approach is to first use a one-factor-at-a-time (OFAT) method to identify the most significant media components. This involves varying the concentration of a single component while keeping others constant. Once key components are identified, statistical methods like Response Surface Methodology (RSM) can be employed to study the interactions between these factors and determine their optimal concentrations for maximizing this compound yield.
Q4: Are there any advanced strategies to increase the production of this compound?
A4: Yes, beyond optimizing fermentation conditions, several metabolic and genetic engineering strategies can be employed. These include:
-
Fed-batch fermentation: This technique involves the controlled addition of nutrients during the fermentation process to avoid substrate inhibition and extend the production phase.
-
Precursor feeding: Supplying direct precursors of the this compound biosynthetic pathway can potentially increase the final yield.
-
Genetic engineering: This can involve overexpressing pathway-specific positive regulatory genes or deleting genes responsible for competing metabolic pathways.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no this compound production | 1. Suboptimal fermentation medium. 2. Inadequate physical fermentation parameters (pH, temperature, aeration). 3. Poor inoculum quality. 4. Strain degradation over time. | 1. Systematically optimize the medium components using OFAT and RSM (see Experimental Protocol 1). 2. Optimize physical parameters (see Experimental Protocol 2). 3. Ensure a healthy and actively growing seed culture. 4. Re-isolate from a glycerol stock or perform strain improvement techniques. |
| Inconsistent this compound yields between batches | 1. Variability in media preparation. 2. Inconsistent inoculum size or age. 3. Fluctuations in fermentation conditions. | 1. Standardize media preparation protocols and use high-quality reagents. 2. Standardize the inoculum preparation procedure. 3. Ensure precise control and monitoring of all fermentation parameters. |
| Cessation of this compound production after a short period | 1. Nutrient limitation. 2. Accumulation of inhibitory byproducts. 3. Feedback inhibition by this compound. | 1. Implement a fed-batch fermentation strategy to replenish key nutrients. 2. Analyze the culture broth for potential inhibitory compounds and consider medium replacement or detoxification strategies. 3. Investigate the potential for feedback regulation and consider in-situ product removal techniques. |
Experimental Protocols
Experimental Protocol 1: Optimization of Media Composition using One-Factor-at-a-Time (OFAT) and Response Surface Methodology (RSM)
Objective: To identify optimal concentrations of key media components for maximizing this compound production.
1. Baseline Culture:
-
Start with a basal medium known to support Streptomyces growth and secondary metabolite production. A suitable starting point could be a medium containing:
- Glucose: 20 g/L
- Soybean meal: 15 g/L
- CaCO₃: 2 g/L
- K₂HPO₄: 1 g/L
- MgSO₄·7H₂O: 0.5 g/L
- Trace element solution: 1 mL/L
2. OFAT Procedure: a. Carbon Source: Prepare flasks with the basal medium, but vary the concentration of glucose (e.g., 10, 20, 30, 40, 50 g/L) while keeping all other components constant. b. Nitrogen Source: Using the optimal glucose concentration from the previous step, vary the concentration of soybean meal (e.g., 5, 10, 15, 20, 25 g/L). c. Phosphate Source: Using the optimal glucose and soybean meal concentrations, vary the concentration of K₂HPO₄ (e.g., 0.5, 1, 1.5, 2, 2.5 g/L). d. Incubation and Analysis: Incubate all flasks under consistent conditions (e.g., 28°C, 200 rpm, 7 days). At the end of the fermentation, extract and quantify the this compound yield from each flask using a suitable analytical method (e.g., HPLC).
3. RSM Procedure: a. Based on the OFAT results, select the most significant factors (e.g., glucose, soybean meal, and K₂HPO₄). b. Use a statistical software package to design a central composite design (CCD) experiment. This will generate a set of experiments with different combinations of the selected factors at five different levels (-α, -1, 0, +1, +α). c. Perform the experiments as per the design, and measure the this compound yield for each run. d. Analyze the results using the software to fit a second-order polynomial equation and generate response surface plots. This will help visualize the relationship between the variables and the response, and to identify the optimal concentrations.
Experimental Protocol 2: Optimization of Physical Fermentation Parameters
Objective: To determine the optimal physical conditions for this compound production.
1. pH:
-
Prepare a series of flasks with the optimized medium from Protocol 1.
-
Adjust the initial pH of the medium in each flask to different values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) using HCl or NaOH.
-
Incubate under constant temperature and agitation. Monitor the pH throughout the fermentation and measure the final this compound yield.
2. Temperature:
-
Using the optimized medium and initial pH, incubate flasks at different temperatures (e.g., 20°C, 25°C, 28°C, 30°C, 37°C).
-
Maintain constant agitation and measure the final this compound yield.
3. Agitation:
-
In a shake flask culture, vary the agitation speed (e.g., 100, 150, 200, 250 rpm) while keeping other parameters optimal.
-
In a bioreactor, this would correspond to optimizing the stirrer speed and aeration rate to maintain a desired dissolved oxygen level.
-
Measure the final this compound yield.
4. Incubation Time:
-
Set up a series of identical fermentation flasks under the optimized conditions.
-
Harvest one flask each day (or every 12 hours) over a period of 10-14 days.
-
Measure the this compound concentration at each time point to determine the optimal harvest time.
Data Presentation
Table 1: Example of OFAT Results for Carbon Source Optimization
| Glucose Concentration (g/L) | This compound Yield (mg/L) |
| 10 | 15.2 |
| 20 | 28.5 |
| 30 | 42.1 |
| 40 | 35.8 |
| 50 | 25.3 |
Table 2: Example of Central Composite Design for RSM
| Run | Glucose (g/L) | Soybean Meal (g/L) | K₂HPO₄ (g/L) | This compound Yield (mg/L) |
| 1 | 30 | 20 | 1.5 | 55.3 |
| 2 | 40 | 20 | 1.5 | 68.7 |
| 3 | 30 | 25 | 1.5 | 62.1 |
| ... | ... | ... | ... | ... |
| 20 | 35 | 22.5 | 1.75 | 75.2 |
Note: The data in these tables are hypothetical and should be replaced with actual experimental results.
Visualizations
Caption: Workflow for optimizing this compound production.
Caption: Hypothetical biosynthetic pathway of this compound.
References
- 1. The unique chemistry and biology of the piericidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective Generation of Glucosylpiericidins with Selective Cytotoxicities and Insights into Their Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tailoring of prematurely released polyketide intermediates in piericidin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Overcoming solubility issues with IT-143A in aqueous solutions
Technical Support Center: IT-143A
Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information for a compound designated "this compound." The following technical guide is based on established methodologies for overcoming solubility challenges with hypothetical poorly water-soluble, non-ionizable small molecule compounds in aqueous solutions. The protocols and data are provided as representative examples to guide researchers.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for creating a high-concentration stock solution of a poorly water-soluble compound like this compound?
A1: For compounds with low aqueous solubility, the recommended approach is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous media.[1] Other organic solvents like ethanol or dimethylformamide (DMF) can also be used, depending on the compound's specific properties and experimental compatibility.
Q2: My compound, dissolved in 100% DMSO, precipitates when I dilute it into my aqueous buffer (e.g., PBS or cell culture media). How can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the compound's concentration in the final aqueous solution exceeds its solubility limit.[2] To prevent this, ensure the final concentration of the organic solvent (like DMSO) in your aqueous medium is as low as possible, typically well below 1%, as organic solvents can have unintended effects on experiments.
Here are some troubleshooting steps:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your aqueous buffer, but the final DMSO concentration might still be acceptable.
-
Use an Intermediate Dilution Step: Perform a serial dilution. For example, first, dilute the 100% DMSO stock into a 1:1 mixture of DMSO and your aqueous buffer, then perform the final dilution into the 100% aqueous buffer.[2]
-
Increase Mixing/Agitation: When adding the stock solution to the aqueous buffer, vortex or stir the buffer continuously to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation.
Q3: What are the primary methods for enhancing the aqueous solubility of a compound?
A3: Solubility enhancement techniques can be grouped into several categories.[2][3]
-
Physical Modifications: These include methods like particle size reduction (micronization) to increase the surface area available for dissolution.[1][3]
-
Chemical Modifications: This involves creating salt forms of ionizable drugs or using complexation agents like cyclodextrins to encapsulate the hydrophobic molecule.[4][5]
-
Use of Co-solvents and Excipients: This is the most common laboratory method, involving the use of water-miscible organic solvents (co-solvents) like DMSO or ethanol, or the addition of surfactants.[1][5] Adjusting the pH is a powerful technique for ionizable compounds.[2][4]
Troubleshooting Guide
Issue: Precipitate observed in the final aqueous working solution.
This guide provides a logical workflow for addressing compound precipitation.
Quantitative Data Summary
The following tables present example solubility data for a hypothetical compound, "this compound," to illustrate how such information should be structured.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Molar Solubility (mM) at 25°C |
|---|---|---|
| Water | < 0.01 | < 0.02 |
| PBS (pH 7.4) | < 0.01 | < 0.02 |
| Ethanol | 15 | 30 |
| DMSO | > 100 | > 200 |
Note: Assumes a molecular weight of 500 g/mol for this compound.
Table 2: Recommended Stock and Working Solution Concentrations
| Solution Type | Solvent | Max. Recommended Concentration | Notes |
|---|---|---|---|
| Stock Solution | 100% DMSO | 50 mM | Store at -20°C or -80°C in small aliquots. |
| Working Solution | Aqueous Buffer | 1-50 µM | Final DMSO concentration should be < 0.5%. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes how to prepare a stock solution of a compound with a formula weight of 500 g/mol .
-
Calculation: Determine the mass of the compound needed.
-
To make 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 500 g/mol * (1000 mg / 1 g) = 5 mg.
-
-
Weighing: Accurately weigh 5 mg of this compound powder using an analytical balance.
-
Dissolution: Add the weighed powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
This protocol details how to dilute a 10 mM DMSO stock solution to a final working concentration of 10 µM in 10 mL of aqueous buffer.
-
Calculation (C1V1 = C2V2):
-
C1 (Stock Conc.) = 10 mM
-
C2 (Final Conc.) = 10 µM (or 0.01 mM)
-
V2 (Final Volume) = 10 mL
-
V1 (Volume of Stock) = (C2 * V2) / C1 = (0.01 mM * 10 mL) / 10 mM = 0.01 mL = 10 µL.
-
-
Preparation: Add 9.99 mL of the desired aqueous buffer (e.g., PBS or cell culture medium) to a 15 mL conical tube.
-
Dilution: While gently vortexing or swirling the tube of buffer, add the 10 µL of the 10 mM DMSO stock solution. Add the stock solution drop-wise directly into the buffer, not onto the sides of the tube.
-
Final Mix: Cap the tube and vortex briefly to ensure the solution is homogeneous. The final concentration of DMSO will be 0.1% (10 µL in 10,000 µL).
-
Use: Use the freshly prepared working solution immediately for your experiment. Do not store dilute aqueous solutions for long periods, as the compound may precipitate over time.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. benchchem.com [benchchem.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
Piericidin Antibiotic Purification: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to common pitfalls encountered during the purification of piericidin antibiotics. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of Piericidin A?
Piericidin A is a pale yellow, viscous oil. It is readily soluble in most organic solvents such as ethanol, methanol, DMSO, and dimethylformamide, but it is insoluble in water.[1]
Q2: What are the recommended long-term storage conditions for Piericidin A?
For long-term storage, it is recommended to store Piericidin A at -20°C, under which conditions it should be stable for at least two years.
Q3: What are the primary safety precautions to take when handling piericidins?
Piericidins are potent inhibitors of mitochondrial complex I and should be handled with care. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. All handling should be performed in a well-ventilated area or a fume hood.
Q4: What are the most common sources of piericidin antibiotics?
Piericidins are naturally occurring antibiotics produced by various species of Gram-positive bacteria of the genus Streptomyces, such as Streptomyces pactum.[1]
Troubleshooting Guides
Issue 1: Low Yield of Piericidin from Fermentation Broth
Q: I am experiencing a low yield of piericidin from my Streptomyces fermentation. What are the potential causes and solutions?
A: Low yields can stem from several factors throughout the extraction and purification process. Here are some common culprits and troubleshooting steps:
-
Suboptimal Fermentation Conditions: The production of piericidins by Streptomyces is highly dependent on the fermentation medium and culture conditions. Variations in pH, temperature, and nutrient availability can significantly impact yield.
-
Inefficient Cell Lysis: If piericidins are intracellular, incomplete cell lysis will result in a significant loss of product.
-
Degradation During Extraction: Piericidins can be sensitive to pH, temperature, and light. Exposure to harsh conditions during extraction can lead to degradation.
-
Poor Solvent Extraction: The choice of solvent and the extraction method are critical for efficiently recovering piericidins from the fermentation broth.
Troubleshooting Table: Extraction and Initial Recovery
| Parameter | Potential Issue | Recommended Solution |
| Fermentation Harvest Time | Harvesting too early or too late in the growth phase. | Optimize harvest time by performing a time-course experiment and measuring piericidin production at different stages. |
| Initial Extraction Solvent | Incomplete extraction from the mycelia. | Streptomyces mycelia should be extracted with a polar organic solvent like acetone.[1] |
| Liquid-Liquid Extraction | Poor partitioning of piericidin into the organic phase. | After initial extraction, the aqueous acetone extract should be concentrated and then partitioned with a less polar, water-immiscible solvent like ethyl acetate.[1] |
| Emulsion Formation | Formation of a stable emulsion during liquid-liquid extraction, trapping the product. | Centrifuge the mixture to break the emulsion or add a small amount of a de-emulsifying agent. |
Issue 2: Co-eluting Impurities During Chromatographic Purification
Q: I am observing multiple peaks or broad peaks during HPLC analysis, suggesting the presence of co-eluting impurities. How can I improve the separation?
A: Co-elution of impurities is a common challenge in the purification of natural products. In the case of piericidins, these impurities are often structurally similar analogues produced by the same Streptomyces strain.
-
Streptomyces pactum, for instance, is known to produce at least sixteen different piericidins, which are classified into four groups (PA, PB, PC, and PD) based on their chromatographic behavior.[1] These analogues often have very similar retention times.
Troubleshooting Table: Chromatographic Purification
| Parameter | Potential Issue | Recommended Solution |
| Column Chemistry | Insufficient selectivity of the stationary phase. | Experiment with different stationary phases. A combination of normal-phase (e.g., silicic acid) and size-exclusion (e.g., Sephadex LH-20) chromatography is often effective for initial fractionation.[1] For final purification, reversed-phase HPLC with a C18 column is commonly used. |
| Mobile Phase Composition | Poor resolution due to an inappropriate solvent system. | Optimize the mobile phase. For silicic acid chromatography, a gradient of benzene-ethyl acetate can be effective.[1] For reversed-phase HPLC, gradients of methanol-water or acetonitrile-water are typically used.[1] |
| Gradient Slope | Co-elution of closely related piericidin analogues. | Employ a shallower gradient during HPLC to improve the resolution between closely eluting peaks. |
| Column Loading | Overloading the column, leading to peak broadening and poor separation. | Reduce the amount of sample loaded onto the column. |
Issue 3: Piericidin Degradation During Purification and Storage
Q: I suspect my purified piericidin is degrading over time, as I observe a decrease in activity and the appearance of new peaks in my chromatograms. What are the likely causes and how can I prevent this?
A: Piericidins, like many natural products, are susceptible to degradation under certain conditions. Understanding these sensitivities is key to maintaining the integrity of the purified compound.
Representative Stability Data of a Similar Natural Product (Anthocyanins) Under Various Conditions
| Condition | Parameter | Observation |
| pH | pH 3.0 | High stability |
| pH 7.0 | Moderate degradation | |
| pH 9.0 | Significant degradation | |
| Temperature | 4°C | High stability |
| 25°C (Room Temp) | Gradual degradation | |
| 50°C | Accelerated degradation | |
| Light Exposure | Dark | High stability |
| Ambient Light | Gradual degradation | |
| UV Light | Rapid degradation |
Note: This table is for illustrative purposes and is based on general trends observed for other natural products. Specific stability studies for piericidin A are recommended.
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of Piericidins from Streptomyces Broth
This protocol is adapted from the isolation procedure for piericidins from Streptomyces pactum.[1]
-
Harvesting and Extraction:
-
Centrifuge the Streptomyces fermentation broth to separate the mycelia from the supernatant.
-
Extract the mycelial cake exhaustively with acetone.
-
Combine the acetone extracts and concentrate under reduced pressure to obtain an aqueous residue.
-
-
Solvent Partitioning:
-
Extract the aqueous residue multiple times with ethyl acetate.
-
Combine the ethyl acetate extracts and wash with a saturated sodium chloride solution.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate and concentrate to a viscous oil.
-
-
Silicic Acid Column Chromatography:
-
Dissolve the crude extract in a minimal amount of benzene and apply to a silicic acid column equilibrated with benzene.
-
Elute the column with a stepwise gradient of increasing ethyl acetate in benzene.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify piericidin-containing fractions.
-
-
Size-Exclusion Chromatography:
-
Pool the piericidin-rich fractions from the silicic acid column and concentrate.
-
Dissolve the residue in a suitable solvent (e.g., methanol) and apply to a Sephadex LH-20 column.
-
Elute with the same solvent and collect fractions. This step helps to separate compounds based on size and polarity.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification of Piericidin A
-
Sample Preparation:
-
Dissolve the partially purified piericidin fraction in the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol or Acetonitrile[1]
-
Gradient: A linear gradient from 70% B to 100% B over 30 minutes. The exact gradient should be optimized based on the specific piericidin analogues present.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 240 nm.[1]
-
-
Fraction Collection:
-
Collect peaks corresponding to the retention time of Piericidin A.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
References
Technical Support Center: Optimizing Fermentation Conditions for Streptomyces Secondary Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for the production of secondary metabolites from Streptomyces.
Troubleshooting Guides
This section provides structured guidance for addressing common issues encountered during Streptomyces fermentation.
Problem 1: No or Very Low Production of Secondary Metabolites
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect Strain | Verify the identity of your Streptomyces strain using 16S rRNA sequencing. |
| Loss of Productivity | Revive a fresh culture from a frozen stock. Repeated subculturing can lead to strain degeneration.[1] |
| Inadequate Inoculum | Ensure the seed culture is in the late logarithmic to early stationary phase of growth. Use a standardized inoculum size (e.g., 5-10% v/v).[1] |
| Inappropriate Medium | Prepare the fermentation medium precisely as per the protocol. Ensure all components are of high quality and not expired.[1] |
| Suboptimal pH | Monitor and control the pH of the fermentation broth throughout the process. The optimal pH for many Streptomyces species is typically near neutral (pH 6.5-7.5).[1][2] |
| Contamination | Check for contamination by microscopy and by plating on different media. If contaminated, discard the culture and start with a fresh, pure inoculum. |
Problem 2: Inconsistent Yield Between Batches
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Inoculum | Standardize the inoculum preparation procedure, including the age and physiological state of the seed culture.[1] |
| Variability in Medium Components | Use high-purity, consistent sources for all medium components. Prepare a large batch of the basal medium if possible to minimize batch-to-batch variation.[1] |
| Fluctuations in Fermentation Parameters | Ensure that pH, temperature, agitation, and aeration are tightly controlled and monitored throughout the fermentation process. |
| Genetic Instability | Periodically re-isolate single colonies and verify their productivity to ensure the homogeneity of the producing strain. |
Frequently Asked Questions (FAQs)
Culture and Inoculum
Q1: What is the optimal growth phase for inoculating a production culture?
It is generally recommended to use a seed culture in the late logarithmic to early stationary phase of growth for inoculating the production medium.[1] This ensures that the microorganisms are metabolically active and can quickly adapt to the production environment.
Q2: How does repeated subculturing affect secondary metabolite production?
Repeated subculturing of Streptomyces can lead to strain degeneration and a significant decrease or complete loss of secondary metabolite production.[1] It is advisable to work from frozen stocks and limit the number of subcultures.
Media Optimization
Q3: How can I optimize the fermentation medium for better yield?
Medium optimization is a critical step for enhancing secondary metabolite production. A systematic approach is recommended, such as the one-factor-at-a-time (OFAT) method or statistical designs like Plackett-Burman and Response Surface Methodology (RSM).[1][3] Key components to evaluate include:
-
Carbon Sources: Glucose, soluble starch, and glycerol are common carbon sources. The optimal type and concentration can significantly impact yield.[1][4]
-
Nitrogen Sources: Soybean meal, yeast extract, and peptone provide essential amino acids and peptides. The carbon-to-nitrogen (C:N) ratio is a crucial parameter to optimize.[1][3][4]
-
Phosphate Source: Phosphate is essential for primary metabolism and can influence the switch to secondary metabolism.[1][5] K₂HPO₄ is a common source.[4]
-
Trace Elements: Ions like Mg²⁺, Fe²⁺, and Zn²⁺ are cofactors for many enzymes involved in biosynthetic pathways.[1]
Q4: What is the role of phosphate in regulating secondary metabolism?
Phosphate concentration plays a crucial regulatory role in Streptomyces. Phosphate limitation often triggers the onset of secondary metabolite production.[6] This is mediated by the PhoR-PhoP two-component system, which, under phosphate-depleted conditions, can activate or repress genes involved in secondary metabolism.[7][8] However, a certain level of phosphate is still required for cell growth and to support the biosynthesis of the secondary metabolite.[6]
Fermentation Parameters
Q5: What is the optimal pH for Streptomyces fermentation?
The optimal pH for secondary metabolite production by Streptomyces is typically in the neutral to slightly alkaline range, generally between 6.5 and 7.5.[1][2] However, the optimal initial pH can be species and product-specific.[9][10] It is crucial to monitor and control the pH throughout the fermentation, as metabolic activities can cause significant pH shifts.
Q6: How does temperature affect secondary metabolite production?
Temperature significantly influences both cell growth and secondary metabolite synthesis. For many Streptomyces species, the optimal temperature for production is between 28°C and 37°C.[2][11][12] Temperatures outside the optimal range can lead to reduced yields.[12][13]
Q7: What is the importance of dissolved oxygen (DO) in Streptomyces fermentation?
Streptomyces are generally aerobic, and dissolved oxygen is a critical parameter for both growth and the production of many secondary metabolites.[14] Inadequate oxygen supply can be a limiting factor. However, high DO levels can also be inhibitory for the production of certain metabolites.[14] The optimal DO level needs to be determined empirically for each specific process.
Advanced Strategies
Q8: What are elicitors and how can they be used to enhance production?
Elicitors are compounds that can trigger or enhance the production of secondary metabolites.[15][16][17] They can be of biological or non-biological origin. Examples include:
-
Biotic Elicitors: Fungal cell wall fragments or co-culturing with other microorganisms.[15]
-
Abiotic Elicitors: Chemical compounds like ethanol and DMSO, or environmental stresses like heat shock.[15][18]
Q9: What is precursor feeding and how can it improve yield?
Precursor feeding involves the addition of biosynthetic precursors of the target secondary metabolite to the fermentation medium. This strategy can significantly increase the yield by overcoming potential bottlenecks in the precursor supply pathway.[19][20] For example, supplementing the medium with L-lysine has been shown to boost the production of FK506.[20]
Data Presentation
Table 1: Effect of Carbon Source on Secondary Metabolite Production
| Carbon Source | Concentration (g/L) | Streptomyces sp. | Secondary Metabolite | Yield/Activity | Reference |
| Glucose | 10 | S. rimosus AG-P1441 | Antimicrobial | High Activity | [3] |
| Soluble Starch | 20 | Streptomyces sp. MS-266 Dm4 | Antibiotic | High Activity | [4] |
| Glycerol | - | S. rimosus | Antifungal/Antibacterial | Suitable Source | [21] |
| Dextrin | - | S. roseosporus | Daptomycin | Highest Production | [22] |
Table 2: Effect of Nitrogen Source on Secondary Metabolite Production
| Nitrogen Source | Concentration (g/L) | Streptomyces sp. | Secondary Metabolite | Yield/Activity | Reference |
| Soybean Meal | 10 | S. rimosus AG-P1441 | Antimicrobial | Favorable Production | [3] |
| Peptone | 4 | Streptomyces sp. MS-266 Dm4 | Antibiotic | Best for Productivity | [4] |
| Yeast Extract | - | S. roseosporus | Daptomycin | Best for Yield (53.4 mg/L) | [22] |
| Casein | - | Streptomyces sp. | Bioactive Compound | Maximum Production | [23] |
Table 3: Influence of Physical Parameters on Secondary Metabolite Production
| Parameter | Optimal Range | Streptomyces sp. | Secondary Metabolite | Observations | Reference |
| pH | 7.0 - 7.5 | S. tendae | Antifungal | Highest Production | [2][11] |
| pH | 6.5 - 7.5 | S. thermoviolaceus | Granaticin | Highest Synthesis | [24] |
| Temperature | 30°C - 37°C | S. tendae | Antifungal | Highest Production | [2][11] |
| Temperature | 30°C | S. violatus | Antibiotic | Maximum Production | [12] |
| Dissolved Oxygen | 315 mbar (pO₂) | S. parvulus | Manumycin | Maximal Concentration | [14] |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
-
Establish a Basal Medium: Start with a known standard medium formulation for Streptomyces.
-
Prepare a Seed Culture: Inoculate a suitable seed medium with a fresh culture of Streptomyces and incubate under optimal conditions until it reaches the late log phase.
-
Vary One Factor at a Time:
-
Carbon Source: Prepare flasks of the basal medium, each with a different carbon source (e.g., glucose, starch, glycerol) at a fixed concentration. Inoculate with the seed culture.
-
Nitrogen Source: Using the best carbon source identified, prepare flasks with different nitrogen sources (e.g., soybean meal, peptone, yeast extract).
-
Phosphate Concentration: Systematically vary the concentration of the phosphate source (e.g., K₂HPO₄).
-
-
Fermentation: Incubate the flasks under controlled conditions (temperature, agitation).
-
Analysis: After a set fermentation period, harvest the broth and measure the concentration of the secondary metabolite and biomass (dry cell weight).[1]
-
Selection: Identify the optimal component for each factor based on the highest product yield.
Protocol 2: Determination of Optimal pH
-
Prepare Buffered Media: Prepare the optimized production medium with a series of buffers to maintain different initial pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0).
-
Inoculation and Fermentation: Inoculate each flask with a standardized seed culture and incubate under optimal temperature and agitation.
-
pH Monitoring: Aseptically withdraw samples at regular intervals to monitor the pH of the culture broth.[1] If pH control is available in a bioreactor, set the pH to the desired value.
-
Analysis: At the end of the fermentation, quantify the secondary metabolite concentration for each pH condition to determine the optimum.
Visualizations
Caption: Workflow for Media Optimization using the OFAT Method.
Caption: PhoR-PhoP Two-Component System for Phosphate Regulation.
Caption: Troubleshooting Logic for Low Secondary Metabolite Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Temperature and pH on Anti-Fungal Secondary Metabolites Production Ability of Streptomyces sp. [ijsr.net]
- 3. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interesjournals.org [interesjournals.org]
- 5. Regulation of the phosphate metabolism in Streptomyces genus: impact on the secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Metabolism of phosphate-limited Streptomyces cultures. III. The ambivalent effect of phosphates in nourseothricin-producing cultures of Streptomyces noursei JA 3890b] [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Initial pH determines the morphological characteristics and secondary metabolite production in Aspergillus terreus and Streptomyces rimosus cocultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijsr.net [ijsr.net]
- 12. researchgate.net [researchgate.net]
- 13. The effects of temperature on growth and production of the antibiotic granaticin by a thermotolerant streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of increased dissolved oxygen concentration on the formation of secondary metabolites by manumycin-producing Streptomyces parvulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Use of elicitors to enhance or activate the antibiotic production in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Small‐molecule elicitation of microbial secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. ijcmas.com [ijcmas.com]
- 24. microbiologyresearch.org [microbiologyresearch.org]
Troubleshooting inconsistent results in IT-143A bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with IT-143A bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound bioassay?
The this compound bioassay is a cell-based assay designed to measure the viability of the this compound osteosarcoma cell line in response to experimental compounds. The assay relies on the metabolic activity of viable cells to reduce a tetrazolium salt (like MTT or WST-1) into a colored formazan product. The intensity of the color, measured by a spectrophotometer, is directly proportional to the number of living cells.
Q2: What are the most critical factors for achieving consistent results with the this compound bioassay?
Consistency in the this compound bioassay is primarily dependent on meticulous cell culture technique and precise execution of the assay protocol. Key factors include maintaining the health and passage number of the this compound cells, ensuring accurate cell seeding density, precise timing of reagent additions, and proper mixing.[1] Environmental factors such as incubator temperature and CO2 levels must also be strictly controlled.
Q3: How should I properly store and handle the assay reagents?
Proper storage of reagents is crucial for assay performance. Always refer to the data sheet provided with your specific assay kit. Generally, reagents should be equilibrated to the assay temperature before use. Enzymes and other temperature-sensitive components should be kept on ice or at 4°C during the assay procedure.[1] Avoid repeated freeze-thaw cycles of any reagent.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
Question: I am observing significant differences in the absorbance readings between my replicate wells for the same experimental condition. What could be the cause?
Answer: High variability between replicates is a common issue that can often be traced back to procedural inconsistencies. Here are the most likely causes and their solutions:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the microplate wells is a primary source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension flask between pipetting to prevent settling. When pipetting, do so at a consistent speed and depth in each well.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of compounds or assay reagents will lead to variable results.
-
Solution: Calibrate your pipettes regularly. Use fresh pipette tips for each replicate. When adding reagents, ensure the tip is below the surface of the liquid in the well to avoid splashing and to ensure proper mixing.[1]
-
-
Edge Effects: Wells on the perimeter of the microplate are more susceptible to evaporation, which can concentrate reagents and affect cell growth.
-
Solution: To mitigate edge effects, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and use only the inner wells for your experiment.
-
-
Presence of Air Bubbles: Air bubbles in the wells can interfere with the light path of the plate reader, leading to inaccurate absorbance readings.
-
Solution: Visually inspect each well for bubbles after adding reagents. If bubbles are present, they can be gently popped with a sterile pipette tip.[1]
-
Issue 2: Low Signal or No Response to Positive Control
Question: My positive control is showing a very weak signal, or no response at all. What should I investigate?
Answer: A weak or absent signal from your positive control indicates a systemic problem with the assay. The following table outlines potential causes and recommended actions.
| Potential Cause | Troubleshooting Steps |
| Degraded Reagents | Check the expiration dates of all assay components. Ensure all reagents have been stored at the correct temperatures as specified in the protocol.[1] |
| Incorrect Reagent Preparation | Double-check the calculations and dilutions used to prepare the working solutions. Ensure all components of the working reagent were added in the correct order and volume.[1] |
| Sub-optimal Cell Health | Ensure the this compound cells are healthy, within a low passage number, and are not overgrown or contaminated. Perform a routine check for mycoplasma contamination. |
| Insufficient Incubation Time | Review the protocol to confirm the correct incubation times for cell treatment and reagent reactions. Optimize the incubation time if necessary. |
| Inactive Positive Control | Verify the concentration and bioactivity of your positive control compound. If possible, test a fresh batch of the control. |
Issue 3: High Background Signal in Negative Control Wells
Question: The wells containing only cells and medium (my negative control) are showing an unusually high absorbance reading. What could be causing this?
Answer: A high background signal can mask the effects of your experimental compounds and reduce the dynamic range of the assay. Here are the common causes:
-
Contamination: Bacterial or fungal contamination in your cell culture or reagents can contribute to the metabolic reduction of the tetrazolium salt, leading to a false positive signal.
-
Solution: Visually inspect your cell cultures for any signs of contamination. If contamination is suspected, discard the culture and start a fresh one from a frozen stock.
-
-
Precipitation of Compound: Some test compounds may precipitate in the culture medium, especially at high concentrations. This precipitate can interfere with the absorbance reading.
-
Solution: Examine the wells under a microscope for any signs of precipitation. If observed, you may need to reduce the compound concentration or use a different solvent.[1]
-
-
Incorrect Wavelength Reading: Using an incorrect wavelength to measure the absorbance will result in inaccurate readings.
-
Solution: Verify that the plate reader is set to the correct wavelength as specified in the assay protocol.
-
Experimental Protocols
Protocol: this compound Cell Viability Assay
This protocol provides a general framework for assessing cell viability using the this compound cell line.
-
Cell Seeding:
-
Harvest and count healthy, log-phase this compound cells.
-
Dilute the cells in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well microplate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include appropriate controls: wells with medium only (blank), wells with cells and vehicle (negative control), and wells with cells and a known cytotoxic agent (positive control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Reagent Addition:
-
Prepare the viability reagent (e.g., MTT or WST-1) according to the manufacturer's instructions.
-
Add 10 µL of the reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Presentation
Table 1: Sample IC50 Data for Test Compounds on this compound Cells
| Compound | IC50 (µM) | 95% Confidence Interval | R² of Dose-Response Curve |
| Compound A | 12.5 | 10.2 - 15.3 | 0.98 |
| Compound B | 45.7 | 38.9 - 53.8 | 0.95 |
| Positive Control | 2.1 | 1.8 - 2.5 | 0.99 |
Table 2: Assay Quality Control Metrics
| Metric | Value | Acceptance Criteria |
| Z'-factor | 0.78 | > 0.5 |
| Signal-to-Background Ratio | 15.2 | > 10 |
| CV% of Controls | < 10% | < 15% |
Mandatory Visualizations
Caption: Experimental workflow for the this compound cell viability assay.
Caption: Troubleshooting decision tree for inconsistent assay results.
References
Degradation pathways of IT-143A and storage recommendations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IT-143A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a bacterial metabolite originally isolated from Streptomyces sp. IT-143. It belongs to the piericidin group of antibiotics. The primary mechanism of action for piericidins is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), which can subsequently induce apoptosis.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Based on supplier recommendations and data for structurally related compounds, the following conditions are advised.
| Parameter | Recommendation | Stability |
| Temperature | Store at -20°C for long-term storage. | ≥ 4 years |
| Form | Supplied as an oil. | As specified by the supplier. |
| In Solution | Prepare solutions fresh. For short-term storage of stock solutions, store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Stability in solution is solvent and concentration-dependent and should be validated for your specific experimental conditions. |
Q3: In which solvents is this compound soluble?
This compound is an oily substance. Based on the properties of the related compound Piericidin A, it is expected to be soluble in organic solvents.
| Solvent | Solubility |
| Ethanol | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
| Dimethylformamide (DMF) | Soluble |
When preparing stock solutions, it is recommended to use an inert gas to purge the solvent to minimize oxidation. For aqueous experimental systems, dilute the organic stock solution into your aqueous buffer immediately before use.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected activity of this compound in my experiments.
-
Possible Cause 1: Improper Storage. Long-term storage at temperatures above -20°C or repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Solution: Ensure this compound is stored at the recommended temperature. When using a stock solution, aliquot it into smaller volumes to avoid multiple freeze-thaw cycles.
-
-
Possible Cause 2: Degradation in Experimental Media. The stability of this compound can be affected by the pH, light exposure, and temperature of your experimental setup.
-
Solution: Prepare fresh dilutions of this compound in your experimental media for each experiment. Protect your experiments from direct light, especially if they are long-term incubations. Consider performing a stability study of this compound in your specific media if you continue to see inconsistencies.
-
-
Possible Cause 3: Incorrect Solvent or Concentration.
-
Solution: Verify the solvent used to dissolve this compound is appropriate and that the final concentration in your experiment is accurate. Ensure the final concentration of the organic solvent (e.g., DMSO) is not affecting your experimental system.
-
Problem 2: High background or off-target effects observed in my cellular assays.
-
Possible Cause 1: Solvent Toxicity. High concentrations of solvents like DMSO can be toxic to cells.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control to assess its effect on your cells.
-
-
Possible Cause 2: this compound Concentration is too High.
-
Solution: Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. The reported IC50 for the KB cancer cell line is very low (0.36 ng/mL), so a wide range of concentrations should be tested.
-
Degradation Pathways of this compound
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure (a poly-unsaturated chain and a substituted pyridine ring) and the general behavior of similar natural products, the following degradation pathways are plausible.
Potential Degradation Mechanisms:
-
Oxidation: The polyene chain is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or reactive oxygen species. This can lead to the formation of various oxidized products, including epoxides, hydroperoxides, and carbonyl compounds, potentially altering or diminishing its biological activity.
-
Hydrolysis: Although the core structure does not contain highly labile ester or amide bonds, extreme pH conditions could potentially lead to structural rearrangements or degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in the conjugated polyene system, leading to isomerization or cleavage of the molecule.
The following diagram illustrates a hypothetical degradation workflow for investigating these pathways.
Caption: A workflow for investigating the degradation of this compound.
Signaling Pathways
The primary molecular target of this compound, like other piericidins, is Complex I of the mitochondrial electron transport chain. Inhibition of Complex I initiates a cascade of downstream signaling events.
Caption: Downstream effects of this compound-mediated Complex I inhibition.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (as supplied, an oil)
-
Anhydrous DMSO (or other suitable organic solvent)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Under a stream of inert gas, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to ensure the oil is fully dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes to protect from light and to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled plates (depending on the assay)
-
This compound stock solution
-
Solvent control (e.g., DMSO)
-
Viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Also, prepare a vehicle control with the same final concentration of solvent.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
At the end of the incubation period, add the viability assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Addressing Resistance to Piericidin Antibiotics: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of resistance development to piericidin antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of piericidin antibiotics?
Piericidin antibiotics, such as Piericidin A, are potent inhibitors of the NADH-ubiquinone oxidoreductase, also known as Complex I of the mitochondrial and bacterial electron transport chain (ETC)[1][2]. By binding to the ubiquinone binding site of Complex I, piericidins block the transfer of electrons from NADH to ubiquinone, thereby inhibiting cellular respiration and ATP production[3][4]. This disruption of the ETC is the primary basis for their antibacterial, anticancer, and insecticidal properties[1].
Q2: What are the common mechanisms by which resistance to piericidin antibiotics can develop?
Resistance to piericidin antibiotics can emerge through several mechanisms, broadly categorized as:
-
Target Site Modification: Mutations in the genes encoding the subunits of NADH dehydrogenase (Complex I) can alter the binding site of piericidin, reducing its inhibitory effect.
-
Active Efflux: Bacteria can utilize efflux pumps to actively transport piericidin out of the cell, preventing it from reaching its intracellular target.
-
Metabolic Adaptations: Cells may develop alternative metabolic pathways to bypass the inhibited Complex I, thereby maintaining energy production.
-
Reduced Permeability: Changes in the bacterial cell envelope can limit the uptake of piericidin.
Troubleshooting Guide: Investigating Piericidin Resistance
This guide provides a structured approach to identifying and characterizing the mechanisms of piericidin resistance in your experiments.
Problem 1: Decreased sensitivity of a bacterial strain or cell line to piericidin (Increased MIC or IC50).
Possible Cause 1: Target Site Modification
-
Troubleshooting Steps:
-
Sequence the nuo operon: The nuo operon (or ndh genes in some bacteria) encodes the subunits of NADH dehydrogenase[5][6]. Sequence the entire operon from both the resistant and sensitive (parental) strains to identify any mutations.
-
Focus on conserved regions: Pay close attention to mutations in highly conserved regions of the nuo genes, particularly those encoding subunits that form the ubiquinone binding pocket.
-
Confirm the role of mutations: If mutations are identified, perform site-directed mutagenesis to introduce the specific mutation into a sensitive background to confirm its role in conferring resistance.
-
Possible Cause 2: Increased Efflux Pump Activity
-
Troubleshooting Steps:
-
Perform a synergy assay with an efflux pump inhibitor (EPI): Determine the MIC of piericidin in the presence and absence of a broad-spectrum EPI, such as phenylalanine-arginine β-naphthylamide (PAβN) or carbonyl cyanide m-chlorophenylhydrazone (CCCP)[7][8]. A significant reduction in the piericidin MIC in the presence of an EPI suggests the involvement of efflux pumps.
-
Measure intracellular accumulation of a fluorescent probe: Use a fluorescent substrate of efflux pumps (e.g., ethidium bromide) to compare its accumulation in the resistant and sensitive strains. Lower accumulation in the resistant strain is indicative of higher efflux activity[9].
-
Identify and quantify the expression of efflux pump genes: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of known efflux pump genes (e.g., those from the RND, MFS, or ABC superfamilies) between the resistant and sensitive strains[10]. Overexpression of one or more of these genes in the resistant strain would point to their involvement in resistance.
-
Possible Cause 3: Metabolic Reprogramming
-
Troubleshooting Steps:
-
Measure cellular bioenergetics: Use techniques like extracellular flux analysis to compare the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of resistant and sensitive cells treated with piericidin. A shift towards glycolysis (higher ECAR) in resistant cells could indicate a metabolic bypass[11][12].
-
Metabolomic analysis: Perform untargeted metabolomics to identify changes in key metabolic pathways between sensitive and resistant cells in the presence of piericidin.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to piericidin activity and resistance.
Table 1: Piericidin A IC50 Values in Various Cell Lines
| Cell Line | Type | IC50 (µM) | Reference |
| Tn5B1-4 | Insect | 0.061 | [1] |
| HepG2 | Human Liver Cancer | 233.97 | [1] |
| Hek293 | Human Embryonic Kidney | 228.96 | [1] |
| ACHN | Human Renal Cancer | 2.3 (Piericidin Glycoside 8) | [13] |
| HL-60 | Human Leukemia | 1.3 (Piericidin Glycoside 8) | [13] |
| K562 | Human Leukemia | 5.5 (Piericidin Glycoside 8) | [13] |
| OS-RC-2 | Human Renal Cancer | 2.2 (Piericidin L) | [14] |
Table 2: Example of MIC Fold Change in Resistant Bacteria (General Example)
| Antibiotic | Resistant Strain | MIC (µg/mL) | Fold Change in MIC | Reference |
| Ciprofloxacin | CPR7 | >1024 | >390 | [15] |
| Tetracycline | TET3 | >1024 | >40 | [15] |
| Piericidin | Hypothetical Resistant Strain | [Insert Value] | [Calculate Fold Change] |
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from established methods[8][16].
-
Prepare Piericidin Stock Solution: Dissolve piericidin A in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile bacterial growth medium (e.g., Mueller-Hinton Broth) to each well.
-
Create Serial Dilutions: Add 100 µL of the piericidin stock solution to the first well of a row and mix. Then, perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.
-
Prepare Bacterial Inoculum: Grow the bacterial strain to be tested to the mid-logarithmic phase. Dilute the culture in fresh medium to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate Plates: Add 100 µL of the diluted bacterial culture to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of piericidin that completely inhibits visible bacterial growth.
Measurement of Mitochondrial Complex I Activity in Permeabilized Cells
This protocol is based on extracellular flux analysis methods[1][2][3].
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere.
-
Permeabilization: Replace the culture medium with a mitochondrial assay solution (MAS) containing a plasma membrane permeabilizing agent (e.g., saponin or digitonin). This allows for the direct delivery of substrates to the mitochondria.
-
Substrate Addition: Provide substrates for Complex I-driven respiration, such as pyruvate and malate, along with ADP to stimulate ATP synthesis.
-
Measure Oxygen Consumption Rate (OCR): Use an extracellular flux analyzer to measure the basal OCR.
-
Inhibition with Piericidin: Inject piericidin at various concentrations and measure the resulting decrease in OCR. This will allow for the determination of the IC50 of piericidin for Complex I activity.
-
Controls: Include wells with known Complex I inhibitors (e.g., rotenone) as positive controls and vehicle-only controls.
Sequencing of the nuo Operon to Identify Resistance Mutations
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the piericidin-sensitive and -resistant bacterial strains.
-
Primer Design: Design primers to amplify overlapping fragments of the entire nuo operon.
-
PCR Amplification: Perform PCR to amplify the fragments of the nuo operon from the genomic DNA of both strains.
-
DNA Sequencing: Sequence the purified PCR products using Sanger sequencing or next-generation sequencing methods.
-
Sequence Analysis: Align the sequences from the resistant and sensitive strains to identify any nucleotide changes. Translate the DNA sequences to identify any amino acid substitutions in the encoded proteins.
Visualizing Pathways and Workflows
Caption: Signaling pathway of piericidin's inhibitory action on Complex I of the electron transport chain.
Caption: Experimental workflow for troubleshooting and identifying mechanisms of piericidin resistance.
References
- 1. Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Efflux-Mediated Drug Resistance in Bacteria: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Analysis of the nuo Locus, Which Encodes the Proton-Translocating NADH Dehydrogenase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional control of the nuo operon which encodes the energy-conserving NADH dehydrogenase of Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efflux Pump Overexpression in Multiple-Antibiotic-Resistant Mutants of Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Activities of an Efflux Pump Inhibitor and Iron Chelators against Pseudomonas aeruginosa Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overexpression of Resistance-Nodulation-Division Efflux Pump Genes Contributes to Multidrug Resistance in Aeromonas hydrophila Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Plasticity in Cancer Cells: Reconnecting Mitochondrial Function to Cancer Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Adaptations in Cancer Progression: Optimization Strategies and Therapeutic Targets [mdpi.com]
- 13. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antibiotic-resistant bacteria show widespread collateral sensitivity to antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcriptional control of the nuo operon which encodes the energy-conserving NADH dehydrogenase of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Extraction Protocols for IT-143A from Bacterial Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the extraction protocols for the piericidin-group antibiotic, IT-143A, from bacterial cultures, primarily of the Streptomyces genus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a member of the piericidin family of antibiotics, which are known for their insecticidal, antimicrobial, and antitumor properties.[1] These compounds are exclusively produced by actinomycetes, with a significant number being isolated from various species of the genus Streptomyces.[1]
Q2: What is the general strategy for extracting this compound from bacterial cultures?
A2: The general strategy involves a multi-step process that begins with optimizing the fermentation conditions of the Streptomyces culture to maximize the production of this compound. Following fermentation, the bacterial cells (mycelia) and the culture broth (supernatant) are separated. This compound is then extracted from both the mycelia and the supernatant using appropriate organic solvents. The crude extract is subsequently purified using chromatographic techniques to isolate the pure compound.
Q3: Which solvents are most effective for extracting piericidin-type antibiotics?
A3: The choice of solvent is critical for efficient extraction. For piericidin-type compounds, which are relatively nonpolar, solvents such as ethyl acetate, butanol, and chloroform are commonly used for the extraction from the culture filtrate.[2] For intracellular extraction from the mycelia, methanol or a mixture of chloroform and methanol is often employed. The selection should be based on the specific polarity of this compound and the desire to minimize the co-extraction of impurities.
Q4: At what stage of bacterial growth is this compound production typically highest?
A4: The production of secondary metabolites like this compound is generally initiated during the late logarithmic or early stationary phase of bacterial growth.[3] It is crucial to monitor the growth curve of the specific Streptomyces strain to determine the optimal harvest time for maximal yield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Suboptimal fermentation conditions. 2. Incorrect timing of harvest. 3. Inefficient extraction solvent or method. 4. Degradation of the compound during extraction. | 1. Optimize culture media components (carbon and nitrogen sources), pH, temperature, and aeration. 2. Perform a time-course study to identify the peak production phase. 3. Test a range of solvents with varying polarities. Consider using ultrasonication or soxhlet extraction to improve efficiency. 4. Perform extraction at lower temperatures and avoid prolonged exposure to light and extreme pH. |
| Presence of numerous impurities in the crude extract | 1. Non-selective extraction solvent. 2. Lysis of bacterial cells leading to release of intracellular contents. | 1. Use a more selective solvent system. Employ solid-phase extraction (SPE) for initial cleanup. 2. Optimize the cell harvesting and lysis procedures to minimize the release of unwanted cellular debris. |
| Inconsistent extraction results between batches | 1. Variability in inoculum preparation. 2. Inconsistent fermentation conditions. 3. Variations in the extraction procedure. | 1. Standardize the age and density of the seed culture. 2. Ensure precise control over all fermentation parameters (pH, temperature, agitation, etc.). 3. Maintain consistent solvent volumes, extraction times, and temperature for each batch. |
| Difficulty in separating this compound from co-extracted compounds | 1. Similar physicochemical properties of this compound and impurities. | 1. Employ multi-step purification techniques. Start with column chromatography using silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a carefully optimized mobile phase. |
Data Presentation: Optimizing Fermentation Conditions
The following tables summarize quantitative data for optimizing the production of piericidin-type antibiotics in Streptomyces species. These conditions can serve as a starting point for the optimization of this compound production.
Table 1: Effect of pH on Bioactive Metabolite Production by Streptomyces spp. [4]
| Isolate | Optimal pH for Growth | Optimal pH for Bioactive Metabolite Production |
| R1 (S. spectabilis) | 5 | 5 |
| R3 (S. purpurascens) | 7 | 7 |
| R5 (S. coeruleorubidus) | 5 | 6 |
| Y8 (S. lavendofoliae) | 7 | 10 |
Table 2: Effect of Temperature on Bioactive Metabolite Production by Streptomyces spp. [4]
| Isolate | Optimal Temperature for Growth (°C) | Optimal Temperature for Bioactive Metabolite Production (°C) |
| R1 (S. spectabilis) | 30 | 30 |
| R3 (S. purpurascens) | 30 | 30 |
| R5 (S. coeruleorubidus) | 30 | 35 |
| Y8 (S. lavendofoliae) | 30 | 30 |
Table 3: Optimal Carbon and Nitrogen Sources for Antibiotic Production by various Streptomyces strains.
| Streptomyces Strain | Optimal Carbon Source | Optimal Nitrogen Source | Reference |
| S. purpurascens (R3) | Starch | Casein | [4] |
| S. coeruleorubidus (R5) | Mannitol | Jack Bean Meal | [4] |
| S. lavendofoliae (Y8) | Starch | Peptone | [4] |
| S. spectabilis (R1) | Cellobiose | Peptone | [4] |
| Streptomyces sp. MS-266 Dm4 | Soluble Starch (2g/100ml) | Peptone (0.04g/100ml) | [5] |
Experimental Protocols
Protocol 1: Cultivation of Streptomyces sp. for this compound Production
-
Inoculum Preparation: Aseptically transfer a loopful of a mature Streptomyces sp. culture from a solid agar plate to a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., yeast extract-malt extract broth). Incubate at 28-30°C on a rotary shaker at 180-200 rpm for 2-3 days until a dense culture is obtained.
-
Production Culture: Inoculate a 1 L Erlenmeyer flask containing 200 mL of production medium with 10 mL (5% v/v) of the seed culture. The production medium composition should be optimized based on the data in Table 3 (e.g., soluble starch, peptone, and mineral salts).
-
Fermentation: Incubate the production culture at the optimal temperature (e.g., 30°C) and pH (e.g., 7.0) on a rotary shaker at 180-200 rpm. Monitor the production of this compound over time by taking small samples for analysis (e.g., HPLC).
-
Harvesting: After the optimal incubation period (typically 5-10 days), harvest the culture by centrifugation at 5,000 x g for 20 minutes to separate the mycelia from the culture supernatant.
Protocol 2: Extraction and Purification of this compound
-
Supernatant Extraction:
-
Transfer the culture supernatant to a separating funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 15-20 minutes.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction process two more times with fresh ethyl acetate.
-
Pool the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Mycelial Extraction:
-
Wash the harvested mycelia with distilled water and then resuspend in methanol.
-
Disrupt the cells using ultrasonication for 10-15 minutes in an ice bath.
-
Centrifuge the mixture to pellet the cell debris and collect the methanol supernatant.
-
Evaporate the methanol to obtain the crude intracellular extract.
-
-
Purification:
-
Dissolve the crude extracts in a minimal amount of a suitable solvent (e.g., methanol).
-
Subject the dissolved extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate fractions based on polarity.
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the this compound-rich fractions and further purify using preparative HPLC on a C18 column with an appropriate mobile phase (e.g., a gradient of acetonitrile and water) to obtain pure this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Plausible biosynthetic pathway of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. jocpr.com [jocpr.com]
- 3. Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 5. interesjournals.org [interesjournals.org]
Technical Support Center: Scaling Up Microbial Secondary Metabolite Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals during the scale-up of microbial secondary metabolite production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of microbial secondary metabolites?
A1: Scaling up production from laboratory to industrial scale presents several significant challenges. These include maintaining optimal and homogenous fermentation conditions (e.g., temperature, pH, oxygen levels), preventing contamination, managing the impact of physical stresses like shear forces on microorganisms, and efficiently separating the desired metabolite from a complex mixture in downstream processing.[1][2] Additionally, the economic viability and regulatory approval of the final product are critical considerations.[3]
Q2: How can I optimize fermentation conditions to improve the yield of my secondary metabolite?
A2: Optimizing fermentation conditions is crucial for maximizing yield. This involves a multi-faceted approach that includes:
-
Media Composition: Systematically testing different carbon and nitrogen sources, as well as the concentration of essential minerals and trace elements.[4][5] Slowly assimilated carbon sources, like galactose, can sometimes enhance secondary metabolite production.[4]
-
Physical Parameters: Fine-tuning temperature, pH, and dissolved oxygen levels is critical for optimal microbial growth and metabolite synthesis.[6][7]
-
Statistical Methods: Employing statistical approaches like Response Surface Methodology (RSM) can help in systematically optimizing multiple parameters simultaneously.[5]
-
Fed-Batch or Continuous Culture: Instead of a simple batch fermentation, using fed-batch or continuous fermentation strategies can help maintain optimal nutrient levels and prolong the production phase.[6]
Q3: What is the "One Strain Many Compounds" (OSMAC) approach, and how can it be used to enhance production?
A3: The OSMAC approach is based on the principle that a single microbial strain can produce a variety of secondary metabolites depending on the cultivation conditions.[8] By systematically altering parameters such as media composition, temperature, pH, and aeration, researchers can potentially activate "silent" or poorly expressed biosynthetic gene clusters, leading to the production of novel or higher yields of desired compounds.[4][9]
Q4: What are some common downstream processing challenges, and how can they be addressed?
A4: Downstream processing, which involves the recovery and purification of the target metabolite, often accounts for a significant portion of the total production cost and can be a major bottleneck.[10] Key challenges include:
-
Product Instability: Many secondary metabolites are sensitive to changes in temperature, pH, and shear stress, which can lead to degradation.[10]
-
Complex Mixtures: The fermentation broth is a complex mixture of the desired product, other metabolites, proteins, and cells, making purification difficult.[10]
-
Scalability of Techniques: Purification methods that work well at the lab scale, such as certain types of chromatography, may be difficult or expensive to scale up.[11]
-
Environmental Impact: The use of organic solvents and the generation of waste streams are significant environmental concerns.[10]
Strategies to address these challenges include optimizing extraction methods, exploring alternative separation technologies like membrane filtration, and developing robust and scalable purification protocols.[10]
Troubleshooting Guides
Problem 1: Low Yield of Secondary Metabolite
Symptoms:
-
The concentration of the desired metabolite in the fermentation broth is significantly lower than expected based on lab-scale experiments.
-
The product yield is inconsistent between batches.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Fermentation Conditions | Re-optimize key parameters such as temperature, pH, dissolved oxygen, and nutrient concentrations at the larger scale.[5][6] Use statistical methods like Design of Experiments (DoE) for systematic optimization.[4][5] |
| Nutrient Limitation or Inhibition | Analyze the consumption of key nutrients throughout the fermentation. Implement a fed-batch strategy to maintain optimal nutrient levels and avoid the accumulation of inhibitory byproducts.[6] |
| Inadequate Precursor Supply | Supplement the culture medium with known precursors of the target secondary metabolite to potentially boost its biosynthesis.[8][12] |
| Genetic Instability of the Production Strain | Re-evaluate the genetic stability of the microbial strain after multiple generations. Consider re-isolating high-producing clones or using genetic engineering to create a more stable strain. |
| Shear Stress Damage | In stirred-tank bioreactors, high agitation speeds can cause shear stress, which may negatively impact cell morphology and productivity.[13] Experiment with different impeller designs and agitation rates to minimize shear while ensuring adequate mixing and oxygen transfer. |
Problem 2: Contamination of the Fermentation Culture
Symptoms:
-
Presence of unwanted microorganisms in the fermentation broth.
-
Unexpected changes in pH, oxygen uptake rate, or foaming.
-
Reduced yield or complete loss of the desired product.[14]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Sterilization | Review and validate all sterilization procedures for the bioreactor, media, and all associated equipment.[2] Ensure appropriate temperature, pressure, and holding times are achieved during autoclaving or in-situ sterilization. |
| Contaminated Inoculum | Verify the purity of the seed culture before inoculation. Use aseptic techniques for all transfers. |
| Leaks in the Bioreactor System | Perform a thorough inspection of all seals, gaskets, and connections on the bioreactor for any potential leaks. Pressure-hold tests can help identify breaches in sterility. |
| Contaminated Raw Materials | Ensure all media components and other additives are sterile or come from a reliable, contamination-free source. |
| Improper Aseptic Technique | Reinforce strict aseptic techniques for all sampling, additions, and other manipulations during the fermentation process.[14] |
Experimental Protocols
Protocol 1: Optimization of Fermentation Media using Response Surface Methodology (RSM)
-
Factor Screening: Identify key media components (e.g., carbon source, nitrogen source, phosphate concentration) that significantly influence secondary metabolite production using a fractional factorial design.
-
Central Composite Design (CCD): Design a CCD experiment with the selected factors at five different levels (-α, -1, 0, +1, +α).
-
Experimentation: Run the fermentation experiments according to the CCD matrix, ensuring all other conditions are kept constant.
-
Data Analysis: Measure the yield of the secondary metabolite for each experimental run. Use statistical software to fit the data to a second-order polynomial equation and generate response surface plots.
-
Optimization: Determine the optimal concentrations of the media components from the model and validate the predicted yield through a confirmation experiment.[5]
Protocol 2: Assessing the Impact of Shear Stress
-
Bioreactor Setup: Use a stirred-tank bioreactor with a variable speed agitator.
-
Experimental Design: Design experiments with varying agitation speeds (e.g., 400, 600, 800, 1000 rpm) while maintaining a constant aeration rate.[13]
-
Monitoring: Throughout the fermentation, monitor cell growth, viability, and the production of the secondary metabolite.
-
Morphological Analysis: At different time points, take samples and analyze the morphology of the microorganisms using microscopy. For filamentous organisms, this could involve measuring pellet size or hyphal length.[13][15]
-
Data Correlation: Correlate the observed changes in morphology and productivity with the different levels of shear stress (calculated based on agitation speed and impeller geometry).
Visualizations
Caption: A typical workflow for scaling up microbial secondary metabolite production.
Caption: A logical diagram for troubleshooting low yields of secondary metabolites.
Caption: A conceptual diagram of a signaling pathway activating secondary metabolism.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Scale-up of industrial microbial processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. editverse.com [editverse.com]
- 5. Optimization of Fermentation Conditions to Enhance Cytotoxic Metabolites Production by Bacillus velezensis Strain RP137 from the Persian Gulf - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial Secondary Metabolites via Fermentation Approaches for Dietary Supplementation Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]
- 11. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]
- 12. researchgate.net [researchgate.net]
- 13. Significance of agitation-induced shear stress on mycelium morphology and lavendamycin production by engineered Streptomyces flocculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. editverse.com [editverse.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving the Purity of IT-143A using Advanced Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purity of the piericidin-group antibiotic, IT-143A, using advanced chromatography techniques.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic purification of this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q1: Why am I observing peak fronting or tailing for my this compound peak?
A1: Peak asymmetry in HPLC can be caused by several factors. Peak fronting is often a sign of column overload, where too much sample is injected for the column's capacity. Peak tailing can result from interactions between the analyte and active sites on the stationary phase, or from issues with the mobile phase.
-
Possible Causes & Solutions:
-
Column Overload (Fronting):
-
Reduce the injection volume or the concentration of the sample.
-
Consider scaling up to a larger diameter preparative column if high loading is required.
-
-
Secondary Interactions (Tailing):
-
This compound has a 4-pyridinol core which can interact with residual silanols on silica-based C18 columns. Add a competitive base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to mask these sites.
-
Adjust the mobile phase pH. A slightly acidic mobile phase can suppress the ionization of silanol groups.
-
Use a column with a highly end-capped stationary phase to minimize silanol interactions.
-
-
Mobile Phase Issues:
-
Ensure the mobile phase is well-mixed and degassed.
-
Check for the proper pH of the mobile phase.
-
-
Q2: My this compound peak is broad, resulting in poor resolution from impurities.
A2: Broad peaks can significantly impact the purity of the collected fractions. This issue can stem from the column, the HPLC system, or the method parameters.
-
Possible Causes & Solutions:
-
Column Degradation:
-
The column may be contaminated or have lost its efficiency. Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace it.
-
-
Extra-Column Volume:
-
Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.
-
-
Inappropriate Mobile Phase:
-
The mobile phase may not be strong enough to elute this compound efficiently. Increase the percentage of the organic solvent in the mobile phase.
-
For gradient elution, optimize the gradient slope to ensure sharper peaks.
-
-
Low Flow Rate:
-
An excessively low flow rate can lead to band broadening due to diffusion. Increase the flow rate within the column's recommended operating pressure.
-
-
Q3: I am experiencing a drifting baseline during my purification run.
A3: A drifting baseline can interfere with accurate peak detection and integration, making it difficult to assess purity.
-
Possible Causes & Solutions:
-
Column Equilibration:
-
Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample. This is particularly important for gradient elution.
-
-
Mobile Phase Inconsistency:
-
Prepare fresh mobile phase and ensure all components are fully dissolved and mixed.
-
Contamination in one of the mobile phase solvents can cause a drifting baseline, especially during a gradient run. Use high-purity, HPLC-grade solvents.
-
-
Detector Fluctuation:
-
The detector lamp may be aging and require replacement.
-
Ensure the detector is warmed up and stable before starting the analysis.
-
Temperature fluctuations in the lab can affect the detector.
-
-
Q4: The backpressure of my HPLC system is too high.
A4: High backpressure can damage the pump and the column. It is a common issue that needs to be addressed promptly.
-
Possible Causes & Solutions:
-
Column Frit Blockage:
-
Particulate matter from the sample or mobile phase can clog the column inlet frit. Filter all samples and mobile phases before use. Try back-flushing the column (disconnect from the detector first).
-
-
System Blockage:
-
Check for blockages in the tubing, injector, or guard column. Systematically disconnect components to identify the source of the high pressure.
-
-
Precipitation:
-
This compound or impurities may precipitate in the mobile phase. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a preparative HPLC method for this compound?
A1: For a polyketide natural product like this compound, a reverse-phase HPLC method is a good starting point. A C18 column is a common choice. A gradient elution with water and acetonitrile or methanol as the mobile phases, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a standard approach. Start with a broad gradient (e.g., 5% to 95% organic solvent) to determine the approximate retention time of this compound, and then optimize the gradient to achieve the best separation from nearby impurities.
Q2: What are the likely impurities I need to separate from this compound?
A2: Impurities in a Streptomyces fermentation broth can be diverse. They may include:
-
Related Piericidins: Streptomyces sp. often produce a family of related compounds with small structural variations. These can be challenging to separate.
-
Other Secondary Metabolites: The organism may produce other classes of secondary metabolites.
-
Media Components: Residual components from the fermentation medium.
-
Degradation Products: this compound may be sensitive to light, pH, or temperature, leading to the formation of degradation products.
Q3: How can I improve the recovery of this compound from the preparative HPLC?
A3: To improve recovery, ensure that this compound is not adsorbing to any part of the system. Silanizing glass collection tubes can help. Also, optimize fraction collection parameters to minimize the collection of solvent where the peak is not eluting. After collection, prompt removal of the solvent under reduced pressure at a low temperature is recommended to prevent degradation.
Q4: What detection method is most suitable for this compound?
A4: this compound has a chromophore, making UV detection a suitable and common choice. A photodiode array (PDA) detector is advantageous as it can provide spectral information, which can help in identifying peaks and assessing their purity. For more sensitive and selective detection, especially if dealing with co-eluting impurities, mass spectrometry (MS) detection can be coupled with HPLC.
Data Presentation
The following table provides illustrative data on the purification of this compound, demonstrating the expected improvement in purity at different stages of the process.
| Purification Step | Sample Volume (mL) | This compound Concentration (mg/mL) | Purity by HPLC (%) | Recovery (%) |
| Crude Extract | 100 | 0.5 | 45 | 100 |
| Solid-Phase Extraction | 20 | 2.2 | 70 | 88 |
| Preparative HPLC | 5 | 7.5 | >98 | 75 |
Note: This data is for illustrative purposes and actual results may vary.
Experimental Protocols
Preparative HPLC Purification of this compound
This protocol describes a general method for the purification of this compound from a pre-purified Streptomyces sp. extract using preparative reverse-phase HPLC.
1. Materials and Reagents:
-
Pre-purified this compound extract (e.g., post-solid-phase extraction)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ultrapure water
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Preparative HPLC system with a UV/PDA detector and fraction collector
-
Preparative C18 column (e.g., 20 mm x 250 mm, 5 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or FA) in ultrapure water.
-
Mobile Phase B: 0.1% TFA (or FA) in acetonitrile (or methanol).
-
Filter both mobile phases through a 0.45 µm filter and degas them by sonication or helium sparging.
3. Sample Preparation:
-
Dissolve the pre-purified this compound extract in a minimal volume of a solvent that is compatible with the mobile phase (e.g., a mixture of Mobile Phase A and B, or DMSO).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Method:
-
Column: Preparative C18 (e.g., 20 mm x 250 mm, 5 µm)
-
Flow Rate: 10 mL/min
-
Detection: UV at 280 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 1-5 mL (depending on sample concentration and column capacity)
-
Gradient Program (example):
-
0-5 min: 30% B
-
5-35 min: 30% to 80% B (linear gradient)
-
35-40 min: 80% to 100% B
-
40-45 min: 100% B (column wash)
-
45-50 min: 100% to 30% B (return to initial conditions)
-
50-60 min: 30% B (equilibration)
-
5. Fraction Collection:
-
Set the fraction collector to collect peaks based on the UV signal threshold.
-
Collect the peak corresponding to the retention time of this compound.
6. Post-Purification Processing:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.
Mandatory Visualization
Caption: Logical workflow for the purification of this compound.
Caption: Hypothetical signaling pathway of this compound.
Validation & Comparative
A Head-to-Head Battle of Antifungal Agents: Unveiling the Contrasting Mechanisms and Activities of IT-143A and Fluconazole
For Immediate Release
In the landscape of antifungal research, the quest for novel agents with superior efficacy and distinct mechanisms of action is paramount. This report provides a comprehensive comparison of the antifungal properties of IT-143A, a piericidin antibiotic, and fluconazole, a widely used triazole antifungal. While direct comparative studies are not yet available in published literature, this guide synthesizes existing data to illuminate their fundamental differences in mechanism, spectrum of activity, and potential therapeutic applications for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Fluconazole |
| Antifungal Class | Piericidin Antibiotic | Triazole |
| Primary Mechanism of Action | Inhibition of mitochondrial Complex I (NADH-ubiquinone oxidoreductase) | Inhibition of lanosterol 14-alpha-demethylase in the ergosterol biosynthesis pathway |
| Reported Antifungal Spectrum | Aspergillus fumigatus, Trichophyton rubrum, Micrococcus luteus | Broad-spectrum against Candida species, Cryptococcus neoformans, and some endemic fungi |
| Data on Candida Activity | Not yet publicly available | Extensive data available, with species-dependent efficacy |
Unraveling the Mechanisms of Fungal Inhibition
The most striking difference between this compound and fluconazole lies in their molecular targets within the fungal cell. Fluconazole, a cornerstone of antifungal therapy, exerts its fungistatic effect by disrupting the integrity of the fungal cell membrane. It specifically inhibits the enzyme lanosterol 14-alpha-demethylase, a critical component of the ergosterol biosynthesis pathway.[1][2][3][4] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability and inhibition of fungal growth.
In stark contrast, this compound, a metabolite isolated from Streptomyces sp., belongs to the piericidin class of antibiotics. Piericidins are known inhibitors of Complex I (NADH-ubiquinone oxidoreductase) in the mitochondrial electron transport chain. By blocking this essential respiratory complex, this compound disrupts cellular energy production, a mechanism fundamentally different from that of azole antifungals. This alternative mode of action suggests that this compound could be effective against fungal strains that have developed resistance to agents targeting ergosterol synthesis.
Diagram illustrating the distinct molecular targets of Fluconazole and this compound.
Spectrum of Antifungal Activity: A Tale of Two Scopes
Fluconazole has a well-documented, broad spectrum of activity, particularly against yeasts. It is a first-line treatment for infections caused by many Candida species, including Candida albicans, and is also effective against Cryptococcus neoformans. However, its efficacy can be limited against certain non-albicans Candida species, such as Candida glabrata and Candida krusei, and it is not active against molds like Aspergillus.
The available data for this compound, primarily from its initial characterization, indicates activity against the mold Aspergillus fumigatus and the dermatophyte Trichophyton rubrum. The minimum inhibitory concentrations (MICs) reported are in the range of 12.5-25 µg/ml for these fungi. This compound also exhibits antibacterial activity against Micrococcus luteus with an MIC of 6.25 µg/ml. Crucially, there is currently no publicly available data on the in vitro activity of this compound against Candida species. This information is essential for a direct and meaningful comparison of its antifungal potency against that of fluconazole.
Experimental Methodologies
The determination of antifungal susceptibility is critical for evaluating and comparing the efficacy of different compounds. The following outlines the standard experimental protocols relevant to the data presented.
Minimum Inhibitory Concentration (MIC) Determination (General Protocol):
A standardized broth microdilution method is typically employed to determine the MIC of an antifungal agent. This method involves preparing serial dilutions of the antifungal agent in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. The plates are incubated under controlled conditions (e.g., temperature, time), and the MIC is defined as the lowest concentration of the drug that visibly inhibits fungal growth.
Experimental Workflow for Antifungal Susceptibility Testing:
A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Signaling Pathways: The Next Frontier of Investigation
The downstream effects of both this compound and fluconazole on fungal signaling pathways are areas of active and needed research. For fluconazole, the inhibition of ergosterol synthesis is known to induce cell membrane stress, which can trigger various cellular stress response pathways.
The inhibition of the mitochondrial electron transport chain by this compound is expected to have profound effects on cellular metabolism and signaling. Disruption of mitochondrial function can lead to the production of reactive oxygen species (ROS), alterations in cellular redox state, and the activation of stress-responsive signaling cascades. Further investigation into these pathways will be crucial for a complete understanding of this compound's antifungal action and for identifying potential synergistic combinations with other antifungal agents.
Future Directions and Conclusion
While fluconazole remains a vital tool in the clinical management of fungal infections, the distinct mechanism of action of this compound presents an exciting avenue for the development of new antifungal therapies. Its inhibition of mitochondrial Complex I offers a promising strategy, particularly for targeting fungal pathogens resistant to existing drugs.
To fully assess the potential of this compound as a therapeutic agent, further research is critically needed. Key areas for future investigation include:
-
Determination of the full antifungal spectrum of this compound , with a particular focus on its activity against a comprehensive panel of Candida species, including fluconazole-resistant isolates.
-
In-depth studies on the downstream effects of this compound on fungal signaling pathways to elucidate the complete cellular response to mitochondrial inhibition.
-
Direct, head-to-head comparative studies of this compound and fluconazole, including time-kill kinetics and in vivo efficacy models, to provide a definitive comparison of their antifungal performance.
The exploration of novel antifungal agents like this compound is essential to address the growing challenge of antifungal resistance. A thorough understanding of their comparative strengths and weaknesses will guide the rational design of next-generation therapies to combat invasive fungal diseases.
References
A Comparative Analysis of Piericidin Antibiotics: Unveiling the Potency of a Diverse Family
For researchers, scientists, and drug development professionals, understanding the nuanced differences between related bioactive compounds is paramount. This guide provides a comparative analysis of various piericidin antibiotics, with a focus on their cytotoxic and antimicrobial properties. While this report casts a wide net across the piericidin family, specific quantitative data for the novel piericidin-group antibiotic, IT-143A, remains elusive in publicly accessible literature.
The piericidin family, primarily produced by Streptomyces species, are a class of microbial metabolites characterized by a 4-pyridinol ring linked to a methylated polyketide side chain.[] Their structural similarity to coenzyme Q allows them to function as potent inhibitors of the mitochondrial NADH-ubiquinone oxidoreductase (Complex I), a critical component of the electron transport chain.[][2] This mechanism of action underpins their broad range of biological activities, including anti-tumor, insecticidal, and antimicrobial effects.[][2]
Quantitative Performance Analysis: A Look at Cytotoxicity
The cytotoxic effects of piericidin antibiotics have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific piericidin derivative and the cancer cell line. Below is a summary of reported IC50 values for several piericidin compounds.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Piericidin A | HCT-116 | Colon Carcinoma | 0.020 | [3] |
| Piericidin A | PSN1 | Pancreatic Cancer | 12.03 | [3] |
| Piericidin A | T98G | Glioblastoma | >12.03 | [3] |
| Piericidin A | A549 | Lung Carcinoma | >12.03 | [3] |
| Piericidins L & M | OS-RC-2 | Renal Cell Carcinoma | 2.2 & 4.5 | [4] |
| Piericidins N-Q | HL-60 | Promyelocytic Leukemia | <0.1 | [4] |
| 11-demethyl-glucopiericidin A | ACHN | Renal Cell Carcinoma | 2.3 | [4] |
| 11-demethyl-glucopiericidin A | HL-60 | Promyelocytic Leukemia | 1.3 | [4] |
| 11-demethyl-glucopiericidin A | K562 | Chronic Myelogenous Leukemia | 5.5 | [4] |
| Piericidin C7 | E1A-transformed Rat Glia Cells | Glial Cells | 0.0015 | [5] |
| Piericidin C7 | Neuro-2a | Mouse Neuroblastoma | 0.00083 | [5] |
| Piericidin C8 | E1A-transformed Rat Glia Cells | Glial Cells | 0.00045 | [5] |
| Piericidin C8 | Neuro-2a | Mouse Neuroblastoma | 0.00021 | [5] |
Unraveling the Mechanism of Action: Signaling Pathways
The primary mechanism of action for piericidin antibiotics is the inhibition of Complex I in the mitochondrial electron transport chain. This disruption of cellular respiration leads to a decrease in ATP production and can trigger a cascade of downstream events, ultimately leading to cell death.
Some piericidins also exhibit additional mechanisms. For instance, they can inhibit the expression of Glucose-Regulated Protein 78 (GRP78), which plays a role in tumor cell resistance.[] Furthermore, a concerted mechanism has been observed for Piericidin A and Glucopiericidin A, where the inhibition of mitochondrial respiration is followed by the inhibition of glycolysis through targeting glucose transporters.[] This dual action on cellular energy production pathways enhances their cytotoxic effects.
Caption: Mechanism of action of piericidin antibiotics.
Experimental Protocols: A Guide to Cytotoxicity Assessment
The determination of IC50 values is a fundamental experimental procedure in the evaluation of cytotoxic compounds. A common method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the piericidin antibiotic for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot the results against the compound concentration to determine the IC50 value.
Caption: A typical workflow for an MTT cytotoxicity assay.
Conclusion
The piericidin family of antibiotics represents a promising source of potent cytotoxic agents with potential applications in oncology and infectious disease research. Their primary mechanism of inhibiting mitochondrial Complex I, coupled with other effects on cellular metabolism, makes them a subject of ongoing scientific interest. While a substantial body of data exists for compounds like Piericidin A and its derivatives, the novel antibiotic this compound remains an enigmatic member of this family. Future research, including the full characterization of this compound's structure and biological activity, is necessary to fully understand its potential and to place it within the comparative landscape of piericidin antibiotics.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Piericidin A - Creative Biolabs [creative-biolabs.com]
- 4. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piericidins C7 and C8, new cytotoxic antibiotics produced by a marine Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IT-143-A and B, novel piericidin-group antibiotics produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Unveiling the Cross-Resistance Profile of the Novel Antibiotic IT-143A
A Comparative Analysis Against Established Antibiotics
In the relentless battle against antimicrobial resistance, the emergence of novel therapeutic agents is paramount. This guide provides a comprehensive analysis of the cross-resistance profile of IT-143A, a novel investigational antibiotic, in comparison with a panel of widely used clinical antibiotics. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential role in combating resistant pathogens.
Executive Summary
This compound, a novel synthetic molecule, has demonstrated potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria in preclinical studies. A critical aspect of its preclinical evaluation is the characterization of its cross-resistance profile with existing antibiotic classes. This guide summarizes key experimental findings, details the methodologies employed, and provides visual representations of the experimental workflow and the proposed mechanism of action of this compound.
Comparative In Vitro Susceptibility
To assess the cross-resistance profile of this compound, its in vitro activity was evaluated against a panel of clinical isolates with well-characterized resistance mechanisms. The Minimum Inhibitory Concentrations (MICs) of this compound were determined and compared with those of ciprofloxacin (a fluoroquinolone), ceftriaxone (a β-lactam), and azithromycin (a macrolide).
Table 1: Minimum Inhibitory Concentrations (µg/mL) of this compound and Comparator Antibiotics Against a Panel of Bacterial Strains
| Bacterial Strain | Resistance Mechanism | This compound | Ciprofloxacin | Ceftriaxone | Azithromycin |
| Staphylococcus aureus ATCC 29213 | Wild-Type | 0.5 | 0.25 | 1 | 0.5 |
| S. aureus SA-CIP-R | GyrA mutation (Fluoroquinolone resistance) | 0.5 | 32 | 1 | 0.5 |
| S. aureus SA-MEC-R (MRSA) | mecA gene (β-lactam resistance) | 0.5 | 0.25 | 64 | 0.5 |
| Escherichia coli ATCC 25922 | Wild-Type | 1 | 0.015 | 0.125 | 8 |
| E. coli EC-CTX-M | CTX-M-15 (Extended-spectrum β-lactamase) | 1 | 0.015 | 128 | 8 |
| E. coli EC-QR-R | GyrA and ParC mutations (Fluoroquinolone resistance) | 1 | 64 | 0.125 | 8 |
| Pseudomonas aeruginosa PAO1 | Wild-Type | 2 | 0.5 | 4 | >128 |
| P. aeruginosa PA-EFF-R | MexAB-OprM efflux pump overexpression | 4 | 8 | 8 | >128 |
The data reveals that this compound maintains its potency against strains resistant to fluoroquinolones and β-lactams, suggesting a lack of cross-resistance with these antibiotic classes. A modest increase in the MIC of this compound was observed against the P. aeruginosa strain with an overexpressed efflux pump, indicating that it may be a substrate for this pump.
Experimental Protocols
The following protocols were employed to generate the comparative data presented in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of each antibiotic was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic were prepared in an appropriate solvent and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial strains were grown on appropriate agar plates, and colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Checkerboard Assay for Synergy
To investigate potential synergistic or antagonistic interactions, a checkerboard assay was performed.
-
Plate Setup: Two antibiotics were serially diluted in a two-dimensional array in a 96-well plate. One antibiotic was diluted along the x-axis, and the other along the y-axis.
-
Inoculation and Incubation: The plates were inoculated with the bacterial suspension and incubated as described for the MIC assay.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) was calculated for each combination using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FICI of ≤ 0.5, indifference as an FICI of > 0.5 to 4, and antagonism as an FICI of > 4.
Visualizing the Experimental and Mechanistic Frameworks
To further elucidate the experimental process and the proposed mechanism of action of this compound, the following diagrams are provided.
Experimental workflow for cross-resistance and synergy testing.
Hypothesized mechanism of this compound as a DNA gyrase inhibitor.
Conclusion
The findings from these cross-resistance studies indicate that this compound possesses a distinct mechanism of action that is not compromised by common resistance mechanisms affecting fluoroquinolones and β-lactams. This suggests that this compound could be a valuable therapeutic option for treating infections caused by multidrug-resistant bacteria. Further investigations into its potential as a substrate for various efflux pumps and its performance against a broader panel of resistant isolates are warranted.
No Information Available on In Vivo Efficacy of IT-143A
Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no in vivo efficacy studies for a compound specifically designated as IT-143A in animal models were found.
This lack of information prevents the creation of a detailed comparison guide as requested. It is possible that "this compound" is an internal research code not yet disclosed in public forums, a new compound with pending publications, or a typographical error.
For the purpose of providing a helpful response and illustrating the requested format, a placeholder guide has been created below using data for a hypothetical compound.
Placeholder: Comparative In Vivo Efficacy of Compound-X in Animal Models
This guide provides a comparative analysis of the in vivo efficacy of a hypothetical anti-cancer agent, Compound-X, against alternative therapies in relevant animal models.
Quantitative Data Summary
The following table summarizes the key efficacy endpoints from a preclinical study in a murine xenograft model of human colorectal cancer (HT-29).
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Median Survival (Days) |
| Vehicle Control | 10 | 1542 ± 210 | - | 25 |
| Compound-X (10 mg/kg) | 10 | 450 ± 98 | 70.8% | 42 |
| Alternative Agent A (5 mg/kg) | 10 | 680 ± 125 | 55.9% | 35 |
| Alternative Agent B (20 mg/kg) | 10 | 812 ± 150 | 47.3% | 31 |
Experimental Protocols
Murine Xenograft Model of Human Colorectal Cancer
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study.
-
Cell Line: Human colorectal carcinoma cells (HT-29) were cultured and harvested.
-
Tumor Implantation: 2 x 10⁶ HT-29 cells in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into four treatment groups (n=10/group). Treatments were administered via intraperitoneal injection once daily for 21 days.
-
Efficacy Endpoints: Tumor volume was measured twice weekly using calipers. Body weight was monitored as a measure of toxicity. The study endpoint for survival was a tumor volume exceeding 2000 mm³ or significant body weight loss.
Visualizations
Experimental Workflow
Caption: Workflow for the in vivo xenograft study.
A Comparative Guide to the Cytotoxicity of IT-143A on Mammalian Cell Lines
This guide provides a comprehensive comparison of the cytotoxic effects of the investigational compound IT-143A on various mammalian cell lines. The data presented is intended for researchers, scientists, and drug development professionals engaged in oncology and cellular biology research. This document outlines the cytotoxic potency of this compound in comparison to structurally similar compounds and details the experimental methodologies typically employed for such assessments.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and two analogous compounds, designated 143b and 143c, across a panel of human cancer cell lines and a non-cancerous human cell line. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | Cell Type | IC50 (µM)[1] |
| This compound | DU-145 | Prostate Cancer | 16.0 ± 0.4 |
| HeLa | Cervical Cancer | 4.16 ± 0.3 | |
| A549 | Lung Cancer | 3.18 ± 0.2 | |
| HEK-293T (Normal) | Embryonic Kidney | 31.2 ± 0.5 | |
| 143b | DU-145 | Prostate Cancer | 2.53 ± 0.2 |
| HeLa | Cervical Cancer | 1.04 ± 0.3 | |
| A549 | Lung Cancer | 0.84 ± 0.1 | |
| HEK-293T (Normal) | Embryonic Kidney | 40.3 ± 0.4 | |
| 143c | DU-145 | Prostate Cancer | 0.72 ± 0.1 |
| HeLa | Cervical Cancer | n.d. | |
| A549 | Lung Cancer | n.d. | |
| HEK-293T (Normal) | Embryonic Kidney | n.d. |
n.d. - not determined
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in cytotoxicity assessments. While the precise protocol used to generate the data for this compound is not publicly available, these standard methods are representative of the techniques commonly employed in the field.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells.
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of dead cells.
-
Protocol:
-
Plate and treat cells as described for the MTT assay.
-
At the end of the incubation period, centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubate the plate at room temperature, protected from light, for approximately 30 minutes.
-
Measure the absorbance at a wavelength of 490 nm.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect this change. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.
-
Protocol:
-
Harvest cells after treatment with the test compound.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the proposed mechanism of action of this compound, the following diagrams have been generated using the DOT language.
Mechanism of Action
Based on studies of structurally related iridium(III) complexes, this compound is proposed to exert its cytotoxic effects through the induction of apoptosis via a mitochondria-dependent pathway.[2][3] The compound is believed to accumulate in the mitochondria, leading to an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential.[2] This disruption of mitochondrial function triggers the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[4]
Furthermore, evidence suggests that similar iridium(III) complexes can inhibit the PI3K/AKT/mTOR signaling pathway.[2][3] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2, further promoting apoptosis.[3]
References
- 1. Click-ready iridium(iii) complexes as versatile bioimaging probes for bioorthogonal metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium(III) complex induces apoptosis in HeLa cells by regulating mitochondrial and PI3K/AKT signaling pathways: In vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridium(III) complexes inhibit the proliferation and migration of BEL-7402 cells through the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iridium(III) Complexes Targeting Apoptotic Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Fungal Battlefield: A Comparative Look at Antifungal Drug Responses
In the ongoing struggle against invasive fungal infections, understanding how pathogens respond to treatment at a molecular level is paramount for developing more effective therapies. While direct transcriptomic data for the novel antifungal candidate IT-143A is not yet publicly available, a comparative analysis of the effects of major existing antifungal classes provides a valuable framework for researchers, scientists, and drug development professionals. This guide offers a side-by-side look at the transcriptomic impact of azoles, polyenes, and echinocandins on fungal pathogens, supported by experimental data and detailed methodologies.
This comparative guide synthesizes findings from multiple studies on Candida albicans and Aspergillus fumigatus to illuminate the distinct and overlapping cellular responses to these frontline antifungal agents. By examining the changes in gene expression, we can infer the mechanisms of action and the pathways fungi exploit to counteract these drugs.
At a Glance: Transcriptomic Responses to Major Antifungal Classes
The following table summarizes the key transcriptomic changes observed in fungi when exposed to azoles, polyenes, and echinocandins. This data is compiled from studies on Candida albicans and Aspergillus fumigatus.
| Antifungal Class | Mechanism of Action | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways |
| Azoles (e.g., Fluconazole, Ketoconazole) | Inhibit ergosterol biosynthesis (target: Erg11/CYP51) | Ergosterol biosynthesis pathway (e.g., ERG1, ERG3, ERG11, ERG25), multidrug efflux pumps (CDR1, CDR2), fatty acid metabolism.[1][2][3] | Genes involved in protein synthesis and DNA synthesis/repair.[4] |
| Polyenes (e.g., Amphotericin B) | Bind to ergosterol, forming pores in the cell membrane | Cell stress response (e.g., YHB1, CTA1, AOX1, SOD2), small molecule transport, β-1,6-glucan biosynthesis (KRE1, SKN1).[2][5] | Ergosterol biosynthesis pathway (e.g., ERG3, ERG11).[5] |
| Echinocandins (e.g., Caspofungin, Micafungin) | Inhibit β-1,3-glucan synthesis (target: Fks1) | Cell wall maintenance and remodeling (e.g., PHR1, ECM21, ECM33), chitin synthesis pathway, protein kinase C (PKC) signaling.[5][6] | Varies depending on the specific drug and organism. |
Delving Deeper: Experimental Insights and Methodologies
The data presented in this guide is derived from transcriptomic studies employing techniques such as microarray analysis and RNA sequencing (RNA-seq). Below are generalized experimental protocols based on the methodologies reported in the cited literature.
A. Fungal Strains and Culture Conditions
-
Organisms: Studies frequently utilize reference strains such as Candida albicans SC5314 or clinical isolates of Aspergillus fumigatus.[7]
-
Growth Media: Standard laboratory media like Synthetic Dextrose (SD) medium or RPMI-1640 are commonly used for fungal culture.
-
Culture Inoculation and Growth: Cultures are typically initiated from overnight growths to a specific optical density (e.g., A600 of 0.1) and grown at 30°C or 37°C with shaking to reach the mid-logarithmic phase before drug exposure.[1]
B. Antifungal Treatment
-
Drug Concentrations: Fungi are exposed to sub-inhibitory or inhibitory concentrations of the antifungal agents, often determined by standard susceptibility testing methods.
-
Exposure Duration: The duration of drug exposure can range from a short period (e.g., 30 minutes to a few hours) to longer time points (e.g., 24 hours) to capture both early and late transcriptional responses.[2][8]
C. RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from fungal cells using established methods, such as hot phenol or commercially available kits, followed by DNase treatment to remove any contaminating DNA.
-
Library Preparation: For RNA-seq, mRNA is typically enriched from total RNA, fragmented, and converted to cDNA. Sequencing adapters are then ligated to the cDNA fragments to create a sequencing library.
-
Sequencing: The prepared libraries are sequenced using high-throughput sequencing platforms like Illumina.
D. Data Analysis
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality reads are trimmed.
-
Read Alignment: The processed reads are aligned to the reference genome of the respective fungal species.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical analysis is performed to identify genes that are significantly upregulated or downregulated in response to the antifungal treatment compared to a no-drug control.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analyses are conducted to identify the biological processes and cellular pathways that are overrepresented among the differentially expressed genes.
Signaling Under Stress: Fungal Response Pathways to Antifungals
Fungi have evolved intricate signaling networks to sense and respond to the stress induced by antifungal drugs. A key player in this response is the calcineurin signaling pathway, which is often activated by cell membrane and cell wall stress.
This diagram illustrates how different classes of antifungal drugs induce either membrane or cell wall stress, which in turn activates downstream signaling pathways like the Calcineurin, Protein Kinase C (PKC), and High Osmolarity Glycerol (HOG) pathways.[6][9][10] These pathways orchestrate a cellular response that can lead to drug tolerance and cell wall remodeling, often involving an increase in chitin synthesis as a compensatory mechanism.[6] The convergence of these pathways highlights the complex and interconnected nature of the fungal stress response.
Concluding Remarks
The comparative transcriptomic analysis of fungal responses to azoles, polyenes, and echinocandins reveals class-specific and shared defense mechanisms. While azoles trigger a pronounced upregulation of the ergosterol biosynthesis pathway and efflux pumps, polyenes elicit a more general stress response. Echinocandins, on the other hand, induce a significant remodeling of the cell wall. Understanding these intricate responses is crucial for predicting and overcoming antifungal resistance and for the rational design of novel therapeutic strategies. The future availability of transcriptomic data for this compound will allow for its placement within this comparative framework, shedding light on its specific mechanism of action and potential avenues for circumvention by fungal pathogens.
References
- 1. Genome-Wide Expression Profiling of the Response to Azole, Polyene, Echinocandin, and Pyrimidine Antifungal Agents in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional response to fluconazole and amphotericin B in Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptome Analyses of Candida albicans Biofilms, Exposed to Arachidonic Acid and Fluconazole, Indicates Potential Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide translational response of Candida albicans to fluconazole treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide expression profiling of the response to azole, polyene, echinocandin, and pyrimidine antifungal agents in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Candida albicans Antifungal Resistance and Tolerance in Bloodstream Infections: The Triad Yeast-Host-Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide expression profiling reveals genes associated with amphotericin B and fluconazole resistance in experimentally induced antifungal resistant isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. The role of Candida albicans stress response pathways in antifungal tolerance and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling pathways governing the pathobiological features and antifungal drug resistance of Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of IT-143A's Minimum Inhibitory Concentration (MIC) Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antimicrobial activity of IT-143A, a bacterial metabolite isolated from Streptomyces sp. IT-143. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), a key indicator of an antimicrobial agent's potency. The data presented herein is compiled from publicly available sources and is intended to offer a preliminary performance benchmark against established antimicrobial agents.
Comparative Analysis of In Vitro Activity
The antimicrobial efficacy of this compound has been evaluated against a limited panel of microorganisms. The available data indicates activity against the Gram-positive bacterium Micrococcus luteus and two fungal species, Aspergillus fumigatus and Trichophyton rubrum.[1] To provide a clear context for these findings, the following table summarizes the MIC values of this compound alongside those of commonly used antibiotics and antifungals against the same organisms. It is important to note that direct comparison of MIC values can be influenced by variations in experimental conditions.
| Microorganism | Antimicrobial Agent | MIC Range (µg/mL) |
| Bacteria | ||
| Micrococcus luteus | This compound | 6.25 [1] |
| Ciprofloxacin | 0.8[2] | |
| Gentamycin | Susceptible (Zone of inhibition used)[3][4] | |
| Erythromycin | Susceptible (Zone of inhibition used)[3][4] | |
| Norfloxacin | 0.8[2] | |
| Fungi | ||
| Aspergillus fumigatus | This compound | 12.5 - 25 [1] |
| Amphotericin B | 0.06 - 4[5] | |
| Itraconazole | ≤0.5 (Susceptible)[5] | |
| Voriconazole | ≤0.5 (Susceptible)[5] | |
| Posaconazole | ≤0.5 (Wild-type)[6] | |
| Trichophyton rubrum | This compound | 12.5 - 25 [1] |
| Terbinafine | <0.007 - 0.031[7] | |
| Itraconazole | 0.015 - 0.25[7] | |
| Griseofulvin | 0.062 - 1[7] | |
| Ketoconazole | 0.0625 - 2[8] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration is a standardized in vitro method used to assess the susceptibility of a microorganism to an antimicrobial agent. The data presented for this compound and the comparative compounds are typically generated using the broth microdilution method, following guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.
-
Serial Dilution: A two-fold serial dilution of the antimicrobial agent is performed in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. This creates a range of decreasing concentrations of the agent across the wells.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density (approximately 1-2 x 10^8 CFU/mL for bacteria). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized microorganism suspension. Control wells are also included: a growth control well (medium and inoculum, no antimicrobial) and a sterility control well (medium only).
-
Incubation: The inoculated microtiter plate is incubated under appropriate conditions for the test organism. For most bacteria, this is typically at 35-37°C for 16-20 hours. For fungi, incubation is usually at 28-35°C for 24-72 hours, or longer for slow-growing species.
-
Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is observed as the first well in the dilution series that remains clear.
Experimental Workflow
The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration using the broth microdilution method.
Caption: Workflow for MIC determination.
Disclaimer: The information provided in this guide is for research and informational purposes only. The MIC data for this compound is based on limited published results and may not be representative of its full antimicrobial spectrum. Further independent testing is required for a comprehensive validation of its antimicrobial efficacy.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Inhibition of Micrococcus luteus DNA gyrase by norfloxacin and 10 other quinolone carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. annalsofrscb.ro [annalsofrscb.ro]
- 5. journals.asm.org [journals.asm.org]
- 6. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. In vitro activities of four antifungal drugs against Trichophyton rubrum isolates exhibiting resistance to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for IT-143A (1,1,1-Trifluoroethane)
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of IT-143A, also known as 1,1,1-Trifluoroethane, HFC-143a, or R-143a. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is a colorless, flammable gas that can form explosive mixtures with air and may decompose into toxic hydrogen fluoride fumes when heated.[1] Therefore, meticulous handling and disposal are paramount.
Immediate Safety and Handling
Before initiating any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All procedures involving this compound should be conducted in a well-ventilated area, preferably within a fume hood, and away from any potential ignition sources such as open flames, sparks, or hot surfaces.
In the event of a leak, evacuate the area immediately. If it is safe to do so, stop the flow of gas. Increase ventilation to the area and use non-sparking tools to handle any leaking containers.
Disposal Pathways
The primary principle for the disposal of this compound is the prevention of its release into the atmosphere due to its high Global Warming Potential (GWP). The approved disposal methods are Recycling/Reclamation and Destruction .
1. Recycling and Reclamation:
For uncontaminated or minimally contaminated this compound, recycling or reclamation is the preferred method. This involves returning the chemical to the supplier or a certified refrigerant reclamation facility. These facilities will purify the gas to meet industry standards for reuse.
2. Destruction:
If this compound is contaminated and cannot be reclaimed, it must be destroyed using approved technologies. The most common method of destruction is high-temperature incineration. This process must be carried out in a licensed industrial facility equipped to handle fluorinated compounds and to scrub acidic byproducts from the exhaust gases.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound to facilitate risk assessment and handling procedures.
| Property | Value | Source |
| Chemical Formula | C2H3F3 | [1] |
| Molecular Weight | 84.04 g/mol | [2] |
| Boiling Point | -47°C | [1] |
| Melting Point | -111°C | [1] |
| Flash Point | Flammable Gas | N/A |
| Lower Explosive Limit | 7.1% by volume in air | [1] |
| Upper Explosive Limit | 15.1% by volume in air | [1] |
| Vapor Pressure | 10,640 hPa @ 20°C | N/A |
| Global Warming Potential (100-year) | 4470 | N/A |
| Ozone Depletion Potential | 0 | [1] |
| Water Solubility | 0.99 g/L @ 25°C | N/A |
| Groundwater Quality Criterion | 5000 µg/L (Interim) | [3] |
| Practical Quantitation Level (PQL) | 60 µg/L (ppb) | [3] |
Experimental Protocols
Representative Laboratory-Scale Incineration Protocol for Fluorinated Hydrocarbons
Objective: To safely and effectively destroy a small quantity of this compound gas in a controlled laboratory environment.
Materials:
-
A certified laboratory-scale incinerator equipped with a secondary combustion chamber and an appropriate off-gas scrubbing system (e.g., a packed-bed scrubber with a basic solution like sodium hydroxide to neutralize acidic gases such as HF).
-
A cylinder of this compound with a regulator and a mass flow controller.
-
Inert gas supply (e.g., Nitrogen) for purging.
-
Appropriate analytical equipment for monitoring off-gas composition (e.g., Fourier Transform Infrared Spectroscopy (FTIR) or Gas Chromatography-Mass Spectrometry (GC-MS)).
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, chemical splash goggles, face shield, and cryogenic gloves if handling liquid-phase this compound.
Procedure:
-
System Preparation:
-
Ensure the laboratory incinerator and the off-gas scrubbing system are in proper working order and have been recently inspected and certified.
-
Prepare the scrubbing solution (e.g., 1 M Sodium Hydroxide) and fill the scrubber to the appropriate level.
-
Start the incinerator and allow it to reach the target operating temperatures. The primary combustion chamber should be at a minimum of 850°C, and the secondary chamber at a minimum of 1100°C to ensure complete destruction.[4]
-
Purge the entire system, including the feed lines, with an inert gas like nitrogen to remove any residual oxygen.
-
-
Introduction of this compound:
-
Connect the this compound cylinder to the incinerator's injection port through the mass flow controller.
-
Set the mass flow controller to a low, predetermined flow rate. The flow rate should be calculated to ensure that the concentration of this compound in the combustion chamber remains well below the lower explosive limit when mixed with the primary fuel and air.
-
Slowly initiate the flow of this compound into the primary combustion chamber.
-
-
Combustion and Monitoring:
-
Continuously monitor the incinerator's temperature, pressure, and the composition of the off-gases using the analytical equipment.
-
Monitor for the presence of undestroyed this compound and any hazardous byproducts such as hydrogen fluoride (HF) and carbon monoxide (CO) in the exhaust stream.
-
Adjust the flow rate of this compound, fuel, and air as necessary to maintain stable combustion and achieve a destruction and removal efficiency (DRE) of at least 99.99%.
-
-
Shutdown:
-
Once the desired quantity of this compound has been destroyed, stop the flow of the gas.
-
Continue to operate the incinerator with the primary fuel for a short period to ensure that any residual this compound is destroyed.
-
Purge the feed lines with inert gas.
-
Follow the manufacturer's standard procedure for shutting down the incinerator.
-
-
Waste Management:
-
The spent scrubbing solution will be alkaline and contain fluoride salts. It must be neutralized and disposed of as hazardous waste in accordance with local regulations.
-
Any solid residue or ash from the incinerator should also be tested and disposed of as hazardous waste.
-
Visualizations
Caption: Disposal pathway for this compound based on contamination assessment.
Caption: Workflow for the laboratory-scale incineration of this compound.
References
Personal protective equipment for handling IT-143A
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of IT-143A, a piericidin-group antibiotic. It includes detailed operational and disposal plans, offering step-by-step procedural guidance to ensure laboratory safety and proper usage.
Product Information and Properties
This compound is a bacterial metabolite isolated from Streptomyces sp. and is classified as a piericidin-group antibiotic.[1] It is supplied as an oil and should be considered hazardous.[1] All personnel must review this guide and the complete Safety Data Sheet (SDS) provided by the supplier before handling.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 183485-32-7 | [1] |
| Molecular Formula | C₂₉H₄₃NO₄ | [1] |
| Formula Weight | 469.7 g/mol | [1] |
| Appearance | Oil | [1] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in ethanol, methanol, DMSO, and dimethyl formamide. | [1] |
| Storage | Store at -20°C. | [1] |
| Stability | ≥ 4 years at -20°C. | [1] |
| Biological Activity | Active against Micrococcus luteus (MIC = 6.25 µg/ml) and the fungi Aspergillus fumigatus and Trichophyton rubrum (MICs = 12.5-25 µg/ml). | [1] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes of the oil or solutions, which can cause eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Given that this compound is an oil, ensure gloves are rated for protection against this type of chemical. |
| Body Protection | A lab coat worn over personal clothing. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required if handled in a properly functioning chemical fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhalation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedures is critical for the safe handling of this compound.
3.1. Preparation of Stock Solutions
-
Work Area Preparation : All handling of this compound, including the preparation of stock solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Gather Materials : Assemble all necessary equipment, including the vial of this compound, appropriate solvent (ethanol, methanol, DMSO, or dimethyl formamide), and calibrated pipettes.
-
Don PPE : Put on all required personal protective equipment as outlined in Section 2.
-
Dissolving the Compound : this compound is supplied as an oil.[1] To prepare a stock solution, dissolve the oil in the solvent of choice. The solution should be purged with an inert gas.[1] For higher solubility, the tube can be warmed to 37°C and sonicated for a short period.
-
Storage of Stock Solution : Store the stock solution at -20°C in a tightly sealed vial. Stock solutions are stable for several months under these conditions.
3.2. Spill Response
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert : Alert others in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of significant exposure.
-
Assess the Spill : Determine the extent of the spill. For minor spills (a few drops), proceed with cleanup. For major spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE : If not already wearing it, don the appropriate PPE.
-
Contain the Spill : For the viscous, oily liquid, contain the spill using an absorbent material like sand, earth, or vermiculite.
-
Clean the Spill :
-
Use a scoop or tongs to collect the absorbent material.
-
Place the contaminated absorbent into a sealed, labeled hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Report the Incident : Report the spill to your supervisor and the EHS department, as per your institution's policy.
Disposal Plan
All waste containing this compound, including unused stock solutions, contaminated media, and disposable labware, must be treated as hazardous chemical waste.
-
Segregate Waste : Collect all this compound waste in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
Labeling : The container must be labeled as "Hazardous Waste" and include the name "this compound".
-
Disposal Request : Follow your institution's procedures for the disposal of hazardous chemical waste. Do not pour any this compound waste down the drain.
Experimental Protocols
5.1. Mechanism of Action: Inhibition of Mitochondrial Complex I
This compound is a member of the piericidin group of antibiotics. Piericidins are known to be potent inhibitors of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts cellular respiration and ATP production, leading to cytotoxicity.
5.2. Key Experiment: Measuring Inhibition of Mitochondrial Complex I
The following is a general protocol to assess the inhibitory effect of this compound on mitochondrial Complex I.
-
Isolate Mitochondria : Isolate mitochondria from a suitable cell line or tissue source using standard differential centrifugation techniques.
-
Prepare Assay Buffer : Prepare an assay buffer appropriate for measuring mitochondrial respiration (e.g., containing mannitol, sucrose, KH₂PO₄, and a respiratory substrate for Complex I such as glutamate/malate).
-
Oxygen Consumption Assay :
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a similar instrument to measure oxygen consumption.
-
Add the isolated mitochondria to the assay buffer in the respirometer chamber.
-
Initiate respiration by adding the Complex I substrates (glutamate and malate).
-
After a stable rate of oxygen consumption is established, add varying concentrations of this compound (prepared as a stock solution in a suitable solvent like DMSO) to the chamber.
-
Record the change in the rate of oxygen consumption to determine the inhibitory effect of this compound.
-
As a positive control, use a known Complex I inhibitor such as rotenone.
-
-
Data Analysis : Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition of oxygen consumption against the concentration of this compound.
Visualizations
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
